molecular formula C8H8N2O4 B1587614 N-(2-Hydroxy-4-nitrophenyl)acetamide CAS No. 25351-89-7

N-(2-Hydroxy-4-nitrophenyl)acetamide

Cat. No.: B1587614
CAS No.: 25351-89-7
M. Wt: 196.16 g/mol
InChI Key: VVVCUZJRBFEICS-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVCUZJRBFEICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395896
Record name N-(2-Hydroxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25351-89-7
Record name N-(2-Hydroxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecule

N-(2-Hydroxy-4-nitrophenyl)acetamide, also known by its synonym 2-acetylamino-5-nitrophenol, is an aromatic compound of significant interest in synthetic organic chemistry. Its structure, which incorporates a hydroxyl group, a nitro group, and an acetamido group on a benzene ring, provides a versatile scaffold for the development of more complex molecules. The strategic placement of these functional groups dictates its reactivity and potential applications, primarily as a valuable building block or intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] This guide offers a detailed exploration of its core physical and chemical properties, synthesis protocols, and characterization data, designed for researchers and professionals in the chemical sciences.

Core Physicochemical Characteristics

The fundamental properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, ensuring safe handling, and predicting its reactivity. The physicochemical data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 25351-89-7[3][4]
Molecular Formula C₈H₈N₂O₄[3][4]
Molecular Weight 196.16 g/mol [3][4]
Appearance Solid (form may vary)[5]
Melting Point 258-259 °C[4]
Boiling Point 436.1 °C at 760 mmHg[4]
Density 1.477 g/cm³[4]
Flash Point 217.6 °C[4]
Water Solubility Data not readily available; expected to be low.
XLogP3 0.2[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]

Synthesis Pathway and Experimental Protocol

The most common and direct route to this compound is through the selective acetylation of its corresponding aminophenol precursor, 2-amino-5-nitrophenol. This reaction is a cornerstone of amine functionalization in organic synthesis.

Synthesis Rationale and Mechanism

The synthesis involves an electrophilic substitution reaction on the amine group. Acetic anhydride is employed as the acetylating agent. The reaction is typically performed in a suitable solvent, and the choice of conditions is critical to ensure selective N-acetylation without promoting O-acetylation of the phenolic hydroxyl group. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and yielding the N-acetylated product. The starting material, 2-amino-5-nitrophenol, can be produced from 2-aminophenol via a multi-step process involving the formation of 2-methylbenzoxazole, followed by nitration and hydrolysis.[6]

Visualized Synthesis Workflow

cluster_start Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Amino-5-nitrophenol D Dissolve 2-amino-5-nitrophenol in solvent mixture A->D B Acetic Anhydride F Add Acetic Anhydride dropwise B->F C Solvent (e.g., Acetonitrile/Water) C->D E Cool solution in ice bath D->E E->F G Stir mixture F->G H Add Sodium Bicarbonate to neutralize acid G->H I Filter the precipitate H->I J Wash with cold water I->J K Recrystallize from a suitable solvent (e.g., Methanol) J->K L Dry the final product K->L M This compound L->M

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from a similar synthesis for a structural isomer and should be optimized for this compound.[7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent system such as a 1:4 mixture of acetonitrile and water.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This step is crucial to control the exothermic nature of the acetylation reaction and prevent potential side reactions.

  • Acetylation: Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution. The slow addition maintains a low temperature and ensures a controlled reaction rate.

  • Neutralization: After the addition of acetic anhydride is complete, slowly add a saturated solution of sodium bicarbonate. The bicarbonate neutralizes the acetic acid byproduct, which facilitates the precipitation of the product. Continue addition until the effervescence ceases and the pH of the mixture is between 6.0 and 7.0.

  • Isolation: A precipitate of this compound should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with several portions of cold deionized water to remove any residual salts and impurities.

  • Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent, such as aqueous methanol or ethanol, to obtain a product of high purity.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be characterized to confirm its identity and purity.

Spectroscopic and Structural Characterization

Confirming the molecular structure of the synthesized compound is a critical step that relies on various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Expected Molecular Ion (M+) : For C₈H₈N₂O₄, the exact mass is 196.0484 Da.[3] The mass spectrum should show a prominent peak corresponding to this molecular weight.

  • Key Fragmentation Peaks : PubChem lists major fragments at m/z values of 154, 124, and 110, which can be correlated to the loss of specific functional groups from the parent molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR :

    • Aromatic Protons : The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling with neighboring protons.

    • Amide Proton (-NH-) : A broad singlet is expected, with its chemical shift being solvent-dependent.

    • Hydroxyl Proton (-OH) : A broad singlet is also expected for the phenolic proton, which is also solvent-dependent.

    • Methyl Protons (-CH₃) : A sharp singlet corresponding to the three protons of the acetyl group will appear in the upfield region (typically around 2.0-2.3 ppm).

  • ¹³C NMR :

    • Carbonyl Carbon (-C=O) : A signal in the downfield region (around 168-172 ppm).

    • Aromatic Carbons : Six distinct signals are expected for the carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (hydroxyl, nitro, and acetamido groups).

    • Methyl Carbon (-CH₃) : A signal in the upfield region (around 20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H Stretch (Phenol) 3200 - 3600 (broad)
N-H Stretch (Amide) 3100 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C=O Stretch (Amide I) 1630 - 1680
N-O Stretch (Nitro, asymm.) 1500 - 1570
N-O Stretch (Nitro, symm.) 1300 - 1370

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups.

  • Nitro Group : The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in synthesizing more complex derivatives.

  • Phenolic Hydroxyl Group : The hydroxyl group is acidic and can be deprotonated by a base. It can also undergo O-alkylation or O-acylation under appropriate conditions.

  • Amide Group : The amide linkage is generally stable but can be hydrolyzed back to the parent amine (2-amino-5-nitrophenol) and acetic acid under strong acidic or basic conditions with heating.

Stability: While specific stability data is limited, related aromatic nitro compounds can be sensitive to light.[8] It is recommended to store the compound in a cool, dry, dark place.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Safety data sheets for structurally similar chemicals provide general guidance.

  • General Hazards : May cause skin and eye irritation.[8][9] Ingestion and inhalation should be avoided.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[8] Avoid creating dust during handling.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[8][10]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes.[8][10]

    • Skin : Wash off with soap and plenty of water.[8][10]

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[10]

    • Inhalation : Move the person to fresh air.[8][10]

Conclusion and Future Directions

This compound is a multifunctional aromatic compound with well-defined physicochemical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic methods. The presence of three distinct and reactive functional groups makes it an attractive intermediate for synthetic chemists exploring new dyes, pharmacologically active agents, and other advanced materials. Further research could focus on exploring its coordination chemistry, derivatization to novel heterocyclic systems, and evaluation of the biological activities of its downstream products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3749260, this compound. Available at: [Link]

  • LookChem (n.d.). N-(2-Hydroxy-5-nitrophenyl)acetamide. Available at: [Link]

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 263–266. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. Available at: [Link]

  • Crysdot LLC (n.d.). This compound. Available at: [Link]

  • ResearchGate (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]

  • Royal Society of Chemistry (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (1992). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Available at: [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Available at: [Link]

  • Declercq, J. P., et al. (1980). The Structure of 2-Amino-5-nitrophenol: a Comparison with 2-Aminophenol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(11), 2820-2822. Available at: [Link]

  • Wikipedia (n.d.). Nitroacetanilide. Available at: [Link]

  • Google Patents (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • ResearchGate (2020). Mass spectrum N-(4-nitrophenyl) acetamide. Available at: [Link]

  • ResearchGate (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]

  • IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • BoroPharm Inc. (n.d.). This compound. Available at: [Link]

  • IUCr Journals (2022). data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]

Sources

A Comprehensive Technical Guide to N-(2-Hydroxy-4-nitrophenyl)acetamide (CAS No. 25351-89-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxy-4-nitrophenyl)acetamide, identified by the CAS number 25351-89-7, is a nitrated aromatic amide of significant interest in the fields of medicinal chemistry and drug metabolism.[1][2] While not a therapeutic agent itself, its structural motifs appear in various bioactive molecules, and it serves as a crucial chemical intermediate. This guide provides an in-depth exploration of its chemical properties, synthesis, potential biological relevance, analytical methodologies, and safe handling protocols, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this compound are summarized below.[2]

PropertyValueSource
CAS Number 25351-89-7PubChem[2], ChemScene[1]
Molecular Formula C₈H₈N₂O₄PubChem[2]
Molecular Weight 196.16 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Synonyms 2-Acetamido-5-nitrophenolPubChem[2]
SMILES CC(=O)NC1=C(C=C(C=C1)[O-])OPubChem[2]
Purity ≥98% (Commercially available)ChemScene[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through the acetylation of 2-amino-5-nitrophenol. This reaction is a standard procedure in organic chemistry, valued for its efficiency and selectivity.

Proposed Synthesis Workflow

The acetylation of 2-amino-5-nitrophenol using acetic anhydride is a common and effective method. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the phenol attacks the electrophilic carbonyl carbon of the acetic anhydride.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product reactant1 2-Amino-5-nitrophenol step1 Dissolution & Cooling reactant1->step1 reactant2 Acetic Anhydride step2 Addition of Acetylating Agent reactant2->step2 reagent1 Solvent (e.g., Acetonitrile/Water) reagent1->step1 condition1 Ice Bath Cooling condition1->step1 condition2 pH Adjustment (Sodium Bicarbonate) step3 Neutralization & Precipitation condition2->step3 step1->step2 step2->step3 step4 Filtration & Purification step3->step4 product This compound step4->product

Caption: Proposed Synthesis Workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the isomeric N-(4-hydroxy-2-nitrophenyl)acetamide and is expected to yield the desired product with minor modifications.[3]

  • Dissolution: Dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Cooling: Cool the solution in an ice bath to control the exothermic nature of the reaction.

  • Acetylation: Slowly add acetic anhydride (1.2 equivalents) to the cooled solution while stirring.

  • Neutralization: Carefully add a weak base, such as sodium bicarbonate, to neutralize the acetic acid byproduct and maintain a pH between 5.5 and 6.5. This will induce the precipitation of the product.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent, such as an aqueous methanol solution, to obtain the final product with high purity.

Potential Role in Drug Metabolism

This compound is structurally related to metabolites of N-(4-hydroxyphenyl)acetamide, more commonly known as acetaminophen or paracetamol. Research has indicated that during the oxidative biotransformation of acetaminophen, particularly in the presence of peroxynitrite and carbon dioxide, various nitrated products can be formed.[3] One of the major products is N-(4-hydroxy-3-nitrophenyl)acetamide. It has been proposed that the N-acetyl-1,4-benzoquinone imine (NAPQI), a reactive metabolite of acetaminophen, can react with electrophiles like the nitrite ion to form other nitro isomers, including N-(4-hydroxy-2-nitrophenyl)acetamide.[3] While the direct formation of this compound from acetaminophen metabolism is not definitively established, its potential as an oxidation product underscores its relevance in toxicology and drug metabolism studies.[3]

G cluster_pathway Proposed Metabolic Pathway acetaminophen Acetaminophen (N-(4-hydroxyphenyl)acetamide) napqi NAPQI (N-acetyl-p-benzoquinone imine) acetaminophen->napqi Oxidative Metabolism product N-(4-hydroxy-2-nitrophenyl)acetamide (Isomer of Topic Compound) napqi->product nitrite Nitrite Ion (NO₂⁻) nitrite->product Electrophilic Reaction

Caption: Proposed formation of a nitrated acetaminophen metabolite.

Analytical Methodologies

The analysis of this compound can be effectively carried out using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique is well-suited for separating and quantifying polar aromatic compounds.

RP-HPLC Protocol

A general method for the analysis of a structurally similar compound, N-(2-hydroxy-5-nitrophenyl)-acetamide, can be adapted.[4]

  • Column: A C18 stationary phase column is recommended.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically effective.[4]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 300-400 nm due to the nitrophenyl chromophore) would provide good sensitivity.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general guidelines for related nitroaromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5][6]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a valuable compound for researchers in synthetic chemistry and drug development. Its straightforward synthesis, coupled with its potential connection to the metabolism of widely used drugs like acetaminophen, makes it an important subject for further investigation. The analytical methods and safety protocols outlined in this guide provide a solid foundation for its effective and safe use in a laboratory setting.

References

  • PubChem. This compound. [Link]

  • Hines, J. E. III, et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 268–272. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

Sources

A Technical Guide to N-(2-Hydroxy-4-nitrophenyl)acetamide: Structure, Isomerism, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxy-4-nitrophenyl)acetamide is a substituted aromatic amide of significant interest as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. Its chemical behavior and synthetic utility are dictated by the interplay of three functional groups—hydroxyl, nitro, and acetamido—on a benzene ring. This guide provides an in-depth analysis of the compound's structural formula, explores its constitutional isomerism, details a robust laboratory-scale synthesis protocol, and outlines methods for its spectroscopic characterization. The causality behind experimental choices and the logic for differentiating between isomers are emphasized to provide field-proven insights for chemical and pharmaceutical development professionals.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₈N₂O₄, consists of a central phenyl ring substituted with three functional groups.[1][2] The acetamido (-NHCOCH₃) and hydroxyl (-OH) groups are positioned ortho to each other (at C1 and C2, respectively), while the nitro group (-NO₂) is positioned para to the hydroxyl group (at C4). This specific arrangement governs the molecule's electronic properties, reactivity, and potential for hydrogen bonding.

The structure features an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the acetamido group, which influences its conformation and physical properties. The electron-withdrawing nature of the nitro group significantly impacts the acidity of the phenolic hydroxyl and the nucleophilicity of the aromatic ring.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 25351-89-7 [1][3]
Molecular Formula C₈H₈N₂O₄ [1][2]
Molecular Weight 196.16 g/mol [1][2]
IUPAC Name This compound [2]
Appearance Data not widely available; likely a crystalline solid

| SMILES | CC(=O)NC1=C(C=C(C=C1)[O-])O |[2] |

Isomerism: A Comprehensive Analysis

The substitution pattern on the phenyl ring allows for several constitutional (positional) isomers, each with distinct chemical and physical properties. Understanding these isomeric structures is crucial for designing specific synthetic routes and for analytical differentiation of the final product. The parent compound is often synthesized from 2-amino-5-nitrophenol.[2]

The primary isomers of interest involve permutations of the three substituents (acetamido, hydroxyl, nitro) on the benzene ring. Below are the structures of the target molecule and three of its key positional isomers.

Isomers cluster_0 This compound (Target Compound) cluster_1 N-(2-Hydroxy-5-nitrophenyl)acetamide Isomer 1 cluster_2 N-(4-Hydroxy-2-nitrophenyl)acetamide Isomer 2 cluster_3 N-(4-Hydroxy-3-nitrophenyl)acetamide Isomer 3 node_A node_B node_C node_D

Caption: Key positional isomers of N-hydroxynitrophenylacetamide.

  • N-(2-Hydroxy-5-nitrophenyl)acetamide (Isomer 1): In this isomer, the nitro group is meta to the hydroxyl group and para to the acetamido group.[4] This positioning alters the electronic effects and hydrogen bonding patterns compared to the target compound.

  • N-(4-Hydroxy-2-nitrophenyl)acetamide (Isomer 2): Here, the hydroxyl and acetamido groups are para to each other, with the nitro group ortho to the acetamido group.[5] The steric hindrance from the ortho nitro group can influence the planarity and reactivity of the acetamido group.[6][7][8]

  • N-(4-Hydroxy-3-nitrophenyl)acetamide (Isomer 3): This isomer has the nitro group positioned ortho to the hydroxyl group and meta to the acetamido group. This arrangement is a known metabolite of acetaminophen when exposed to peroxynitrite.[6][7]

The choice of starting materials is the most critical factor in selectively synthesizing the desired isomer. For instance, synthesizing the target compound, this compound, requires a precursor where the amino and hydroxyl groups are in a 1,2-relationship and the nitro group is at the C4 position, such as 2-amino-5-nitrophenol.

Synthesis and Purification

The most direct and common method for preparing this compound is through the N-acetylation of its corresponding aminophenol precursor, 2-amino-5-nitrophenol.[9] This reaction is a nucleophilic acyl substitution where the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride.

Synthesis Protocol: Acetylation of 2-Amino-5-nitrophenol

This protocol is based on established acetylation procedures for aromatic amines.[7][10]

Materials:

  • 2-Amino-5-nitrophenol

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent) or an alternative like acetonitrile/water[7]

  • Ice bath

  • Stir plate and magnetic stir bar

  • Reaction flask and condenser

  • Buchner funnel and filter paper

Workflow:

SynthesisWorkflow A 1. Dissolution Dissolve 2-amino-5-nitrophenol in glacial acetic acid. B 2. Acetylation Slowly add acetic anhydride to the solution at room temperature. A->B C 3. Reaction Stir the mixture for a designated time (e.g., 1-2 hours) to ensure complete reaction. B->C D 4. Precipitation Pour the reaction mixture into ice-cold water to precipitate the product. C->D E 5. Isolation Collect the solid product by vacuum filtration. D->E F 6. Purification Wash the crude product with cold water and recrystallize from ethanol/water. E->F

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-nitrophenol in a minimal amount of glacial acetic acid with stirring. The acid serves as a solvent that is compatible with the acetylating agent.

  • Acetylation: Slowly add 1.1 to 1.2 equivalents of acetic anhydride to the solution dropwise. The reaction is typically exothermic, and an ice bath may be used to maintain a moderate temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing a significant volume of ice-cold water. The product, being less soluble in water than in acetic acid, will precipitate out as a solid.

  • Isolation & Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the product, either in a desiccator under vacuum or in a low-temperature oven.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid suitable for further use or analysis. A mixed solvent system, such as ethanol-water, is often effective.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating saturation.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Spectroscopic Characterization and Isomer Differentiation

Confirming the identity of the synthesized product and distinguishing it from its isomers requires a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton NMR is invaluable for confirming the substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide definitive structural information.

Expected ¹H NMR Data for this compound (in DMSO-d₆):

  • -COCH₃ (s, 3H): A singlet around δ 2.1-2.3 ppm for the three methyl protons.

  • Aromatic Protons (m, 3H): The three protons on the phenyl ring will show a distinct pattern.

    • The proton ortho to the nitro group will be the most deshielded (highest ppm).

    • The proton ortho to the hydroxyl group will be the most shielded (lowest ppm).

    • Coupling constants (ortho, meta) will help assign specific protons.

  • -OH (s, 1H): A broad singlet, typically > δ 9.0 ppm, for the phenolic proton. Its chemical shift can be concentration-dependent.

  • -NH (s, 1H): A singlet, typically > δ 9.0 ppm, for the amide proton.

Isomer Differentiation: Each isomer will present a unique aromatic region splitting pattern and set of chemical shifts, allowing for unambiguous identification. For example, a para-substituted pattern (two doublets) would rule out the target structure but might be consistent with an isomer like N-(4-hydroxy-2-nitrophenyl)acetamide, depending on the other signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
O-H Stretch (Phenol) 3200-3600 (broad) Indicates the hydroxyl group.
N-H Stretch (Amide) 3100-3300 Overlaps with the O-H band.
C=O Stretch (Amide) 1650-1680 Strong, sharp peak characteristic of a secondary amide.
N-O Stretch (Nitro) 1500-1550 & 1300-1370 Two strong bands for asymmetric and symmetric stretching.

| C-N Stretch (Amide) | 1200-1300 | Amide III band. |

The precise positions of these bands, particularly the O-H and C=O stretches, can be influenced by the intramolecular hydrogen bonding present in the target molecule but potentially absent or different in its isomers.

Applications in Research and Development

This compound serves as a crucial building block in several areas:

  • Dye Synthesis: The molecule is an intermediate in the production of azo dyes and other colorants. The functional groups can be further modified to create a wide range of colors.[9]

  • Pharmaceutical Intermediates: It can be used as a precursor for the synthesis of more complex molecules with potential biological activity. The nitro group can be reduced to an amine, providing a reactive site for further derivatization.

  • Antioxidant Research: The o-aminophenol structure is a known motif in compounds with reducing or antioxidant properties.[11]

Conclusion

This guide has provided a detailed technical overview of this compound, focusing on its structure, the critical concept of isomerism, and practical laboratory procedures for its synthesis and characterization. For professionals in chemical synthesis and drug development, a thorough understanding of these principles is essential for the selective synthesis of the correct isomer and for ensuring the purity and identity of the final compound. The application of spectroscopic methods, particularly ¹H NMR, is paramount in validating the molecular structure and differentiating it from its closely related positional isomers.

References

  • PubChem. This compound. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

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  • ResearchGate. Molecular structure of N-(4-nitrophenyl) acetamide. [Link]

  • Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

  • Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 249–252. [Link]

  • ResearchGate. N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]

  • LookChem. N-(2-Hydroxy-5-nitrophenyl)acetamide. [Link]

  • International Agency for Research on Cancer. (1993). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC. [Link]

  • Stolar, T., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 26(4), 2476-2484. [Link]

  • Google Patents.

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A Technical Guide to the Biological Activities of N-(2-Hydroxy-4-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-Hydroxy-4-nitrophenyl)acetamide scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing significant challenges in healthcare, including antimicrobial resistance and cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into their primary mechanisms of action, supported by detailed experimental protocols and mechanistic diagrams, to offer a deep understanding of their therapeutic potential and guide future drug discovery efforts.

Introduction to the this compound Core Structure

The acetamide functional group is a cornerstone in the design of bioactive molecules, known for its ability to form hydrogen bonds and participate in various biological interactions. When integrated into an aromatic system, such as the this compound core, the resulting molecule gains a unique electronic and structural profile. The key features of this scaffold are:

  • An Amide Linkage: Provides structural rigidity and acts as a hydrogen bond donor and acceptor.

  • A Phenolic Hydroxyl Group (-OH): Can participate in hydrogen bonding and may be crucial for binding to target enzymes or receptors.

  • A Nitro Group (-NO2): A strong electron-withdrawing group that significantly influences the molecule's electronic properties, reactivity, and potential for biological activity.

This combination of functional groups makes this compound and its derivatives compelling subjects for synthetic modification and biological screening. These compounds are often intermediates in the synthesis of dyes and pharmaceuticals, but their intrinsic bioactivities are increasingly being recognized and explored.[1]

General Synthetic Pathways

The synthesis of this compound derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening. The primary methods involve standard organic reactions.

Synthesis of the Core Scaffold

The parent compound, this compound, is commonly synthesized via the acetylation of the corresponding aniline precursor, 4-hydroxy-2-nitroaniline.[2]

A Representative Protocol:

  • 4-hydroxy-2-nitroaniline is dissolved in a suitable solvent system, such as an acetonitrile/water mixture.[2]

  • The solution is cooled in an ice bath to control the reaction temperature.

  • Acetic anhydride is added as the acetylating agent.[2]

  • A weak base, like sodium bicarbonate, is added to neutralize the acid byproduct and facilitate the reaction.[2]

  • The resulting yellow precipitate of this compound is collected by filtration and can be purified by recrystallization.[2]

Derivatization Strategies

Further diversification of the core structure can be achieved by modifying the phenyl ring, the acetamide group, or by creating more complex hybrid molecules. For instance, related acetamide derivatives are often synthesized by reacting a substituted aniline with an appropriate acyl chloride or carboxylic acid, often facilitated by a coupling agent.[3] This modular approach allows for systematic exploration of the structure-activity relationship (SAR).

Key Biological Activities and Mechanistic Insights

Derivatives based on the nitrophenyl)acetamide scaffold have exhibited significant potential in several key therapeutic areas.

Antimicrobial Activity

The rise of drug-resistant pathogens presents a global health crisis, driving the search for new antimicrobial agents. This compound derivatives have shown promising broad-spectrum activity against various bacteria and fungi.[4]

Key Findings:

  • A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were tested against a panel of microorganisms including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[4]

  • The compounds displayed a wide range of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml.[4]

  • Notably, certain benzamide derivatives showed potent activity against drug-resistant strains of B. subtilis and S. aureus, highlighting their potential to combat resistance.[4]

Structure-Activity Relationship (SAR) Insights: The antimicrobial efficacy is highly dependent on the substituents on the aromatic rings. The presence of a chloro atom on the acetamide group has been shown to significantly enhance antimicrobial activity. For example, while N-(2-hydroxyphenyl)acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibited 96.6% of the tested strains.[5] This suggests that the electrophilic character of the alpha-carbon is crucial for its mechanism of action, possibly through alkylation of essential microbial enzymes or proteins.[5]

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, effective chemotherapeutics is a primary goal of medicinal chemistry.[6] Various acetamide derivatives have been investigated for their cytotoxic effects against human cancer cell lines.

Mechanisms of Action: The anticancer effects of these compounds are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration.

  • Apoptosis Induction: A key study on the related compound N-(2-hydroxyphenyl) acetamide (NA-2) demonstrated its ability to induce apoptosis in human breast cancer (MCF-7) cells. This was evidenced by an increase in the Bax/Bcl-2 ratio, a critical regulator of the intrinsic apoptotic pathway.[7]

  • Cell Cycle Arrest: The same study found that NA-2 caused cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase and thus halting proliferation.[7]

  • Inhibition of Metastasis: Wound healing assays showed that NA-2 could delay the migration of MCF-7 cells, suggesting a potential role in preventing metastasis.[7]

The diagram below illustrates the proposed mechanism by which these derivatives may induce apoptosis in cancer cells.

anticancer_mechanism Derivative Acetamide Derivative Cell Cancer Cell (e.g., MCF-7) Derivative->Cell Enters Cell Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates CellCycle G0/G1 Phase Arrest Derivative->CellCycle Induces Mito Mitochondria Cell->Mito Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c, Activates Bcl2->Mito Inhibits Bax->Mito Promotes Permeability Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Executes

Caption: Proposed mechanism of anticancer activity for acetamide derivatives.

Quantitative Data Summary: The cytotoxic potential of these derivatives is typically quantified by their IC50 value, which is the concentration required to inhibit the growth of 50% of cancer cells.

Compound ClassCell LineActivityReference
N-(2-hydroxyphenyl) acetamide (NA-2)MCF-7 (Breast)IC50 = 1.65 mM[7]
Substituted N-(4′-nitrophenyl)-l-prolinamidesA549 (Lung)Up to 95.41% inhibition[3]
Substituted N-(4′-nitrophenyl)-l-prolinamidesHCT-116 (Colon)Up to 93.33% inhibition[3]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized experimental protocols are essential. Below is a detailed methodology for a common assay used to evaluate the anticancer activity of novel compounds.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

The workflow for this protocol is visualized below.

mtt_workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Test Compounds incubate1->treat incubate2 4. Incubate 48h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Future Perspectives and Drug Development

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the broad range of biological activities make these derivatives highly attractive for further development.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most active derivatives. Techniques like molecular docking, proteomics, and genetic screening can identify the specific enzymes or signaling pathways being modulated.[6][8]

  • In Vivo Studies: Progressing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a living organism.

  • Targeting Drug Resistance: Further exploring the activity of these compounds against drug-resistant microbial strains and cancer cell lines to address critical unmet medical needs.

References

  • Bektas, H., et al. (2012). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available at: [Link]

  • Olawode, E. O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society of Chemistry. Available at: [Link]

  • Simjee, S., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed. Available at: [Link]

  • Lyseen, C., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. National Institutes of Health. Available at: [Link]

  • Wang, R., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. Available at: [Link]

  • de Oliveira, L. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Institutes of Health. Available at: [Link]

  • Nawreen, N., et al. (2025). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. PubMed. Available at: [Link]

  • Deere, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]

  • Carradori, S., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

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An In-depth Technical Guide to N-(2-Hydroxy-4-nitrophenyl)acetamide: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxy-4-nitrophenyl)acetamide, a substituted aromatic amide, stands as a molecule of significant interest at the intersection of historical industrial chemistry and contemporary biomedical research. Though not a household name, its structural motifs are intrinsically linked to the development of pharmaceuticals and dyes, making its study a compelling journey through the evolution of organic synthesis and its applications. This technical guide provides a comprehensive literature review and historical context of this compound, delving into its synthesis, chemical properties, and its emerging relevance in the fields of drug development and toxicology. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Emergence

While a definitive first synthesis of this compound is not prominently documented, its emergence is intrinsically tied to the advancements in aromatic chemistry in the late 19th and early 20th centuries. The industrial synthesis of its precursors, nitrophenols and aminophenols, paved the way for the creation of a vast array of derivatives.

The journey begins with the nitration of phenol, a process that yields a mixture of ortho- and para-nitrophenols.[1][2] These nitrophenols became crucial intermediates in the burgeoning synthetic dye industry and later, in the pharmaceutical sector.[2][3] The subsequent reduction of nitrophenols to aminophenols was another critical step. For instance, 4-nitrophenol is a key precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic.[4] The precursor to our title compound, 2-amino-5-nitrophenol, was first synthesized in 1920 by Kaltwasser and Oehrn, highlighting the early 20th-century focus on creating a diverse palette of substituted aromatic compounds for industrial use, particularly as dye intermediates.

The acetylation of aminophenols to form acetanilides was a common synthetic transformation during this era, primarily to modify the properties of the parent amine. Therefore, it is highly probable that this compound was first synthesized in the early to mid-20th century as part of the broader exploration of nitrated and acetylated aromatic compounds for applications in dyes, materials, and potentially, early pharmacology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[5]
Molecular Weight 196.16 g/mol [5]
CAS Number 25351-89-7[5]
Appearance Solid[6]
XLogP3 0.2[5]

Synthesis and Methodologies

The primary and most direct route to this compound involves the acetylation of its corresponding aminophenol precursor, 2-amino-5-nitrophenol. This reaction is a classic example of nucleophilic acyl substitution.

General Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the aminophenol intermediate and its subsequent acetylation.

Synthesis_Pathway Phenol Phenol Nitrophenol o/p-Nitrophenol Phenol->Nitrophenol Nitration (e.g., HNO₃) Aminophenol 2-Amino-5-nitrophenol Nitrophenol->Aminophenol Selective Reduction Target This compound Aminophenol->Target Acetylation (e.g., Acetic Anhydride)

Caption: General synthesis pathway for this compound.

Experimental Protocol: Acetylation of 2-Amino-5-nitrophenol

This protocol is adapted from established methods for the acetylation of similar aminophenol derivatives.[7]

Materials:

  • 2-Amino-5-nitrophenol

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Water

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve a known molar equivalent of 2-amino-5-nitrophenol in a minimal amount of glacial acetic acid in a flask equipped with a magnetic stirrer. Gentle warming may be required to facilitate dissolution.

  • Acetylation: Cool the solution in an ice bath. Slowly add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water with constant stirring. The product, this compound, will precipitate out as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: It serves as a good solvent for both the starting material and the acetylating agent, and it is unreactive under the reaction conditions.

  • Acetic Anhydride as Acetylating Agent: It is a highly effective and readily available acetylating agent that forms a stable amide bond.

  • Ice Bath and Slow Addition: This controls the exothermicity of the reaction, preventing potential side reactions and degradation of the product.

  • Precipitation in Ice Water: This technique is used to precipitate the less water-soluble product from the reaction mixture, leaving more soluble impurities in the aqueous phase.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which relies on the differential solubility of the product and impurities in a given solvent at different temperatures.

Relevance in Drug Development and Biological Context

The structural similarity of this compound to N-acetyl-p-aminophenol (acetaminophen or paracetamol) places it in a context of significant pharmacological and toxicological interest.[4]

Connection to Acetaminophen Metabolism and Toxicology

Acetaminophen is a widely used analgesic and antipyretic.[4] Its metabolism primarily occurs in the liver. While most of the drug is safely conjugated and excreted, a small fraction is oxidized by cytochrome P450 enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione. However, in cases of overdose, glutathione stores are depleted, and NAPQI can covalently bind to cellular proteins, leading to hepatocellular necrosis.

Nitrated derivatives of acetaminophen and related compounds are of interest as they can be formed under conditions of oxidative stress in the body. The presence of a nitro group can significantly alter the electronic properties of the molecule, potentially influencing its metabolism and biological activity. While direct studies on the metabolism of this compound are limited, research on related nitroaromatic compounds suggests that they can undergo metabolic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can also contribute to toxicity.

Potential as a Pharmacological Scaffold

The acetamide and nitrophenol moieties are present in various biologically active molecules. For instance, nitrophenols are precursors to many pharmaceuticals, and the acetamide group is a common feature in numerous drugs.[2][3] While this compound itself has not been extensively developed as a drug, its structure serves as a potential scaffold for the synthesis of new chemical entities. For example, a study on N-(2-hydroxy-phenyl) acetamide (without the nitro group) demonstrated its anti-inflammatory and anti-arthritic activity in rats, suggesting that this core structure has therapeutic potential.[8]

Applications as a Chemical Intermediate

Beyond its potential biological relevance, this compound and its precursors are valuable intermediates in the synthesis of more complex molecules.

Dye Synthesis

Historically, aminophenols and their derivatives have been fundamental building blocks for azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The presence of the hydroxyl and nitro groups in this compound can further modulate the color and properties of the resulting dyes.

Organic Synthesis Building Block

The functional groups on this compound offer multiple handles for further chemical modification, making it a useful building block in organic synthesis.

  • The Amine: The acetamido group can be hydrolyzed back to the primary amine, which can then be used in a variety of reactions, including diazotization, acylation, and alkylation.

  • The Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce different functional groups.

  • The Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating molecules with diverse substitution patterns.

Functional_Group_Reactivity Start This compound Amine 2-Amino-5-nitrophenol Start->Amine Hydrolysis Ether Alkoxy/Aryloxy Derivative Start->Ether Alkylation/Acylation of OH group Reduced N-(4-Amino-2-hydroxyphenyl)acetamide Start->Reduced Reduction of NO₂

Caption: Reactivity of functional groups in this compound.

Conclusion and Future Perspectives

This compound, a molecule with roots in the foundational era of industrial organic chemistry, continues to hold relevance in modern scientific inquiry. Its synthesis is straightforward, relying on well-established chemical transformations. While its historical significance is primarily as a member of a broader class of compounds used as intermediates for dyes and other materials, its structural relationship to acetaminophen has brought it into the sphere of pharmacological and toxicological research.

Future research efforts should focus on several key areas. A more detailed investigation into the metabolism and potential toxicity of this compound is warranted to fully understand its biological implications, particularly in the context of oxidative stress. Furthermore, its potential as a scaffold for the development of novel therapeutic agents, building upon the observed anti-inflammatory properties of related structures, remains a promising avenue for exploration. As a versatile chemical intermediate, it will undoubtedly continue to find applications in the synthesis of complex organic molecules for a variety of scientific and industrial purposes. This guide serves as a foundational resource to inspire and inform such future endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Nature of 4-Nitrophenol: From Indicators to Industrial Synthesis. Available from: [Link]

  • Google Patents. Ortho-nitrophenol manufacture. US3804907A.
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  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Molecules. 2022 Jul 26;27(15):4786. Available from: [Link]

  • Wikipedia. Nitrophenol. Available from: [Link]

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  • Wikipedia. Paracetamol. Available from: [Link]

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  • Hines JE 3rd, Deere CJ, Fronczek FR, Uppu RM. N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallogr E Crystallogr Commun. 2022 Mar 10;78(Pt 3):308-311. Available from: [Link]

  • Hines JE 3rd, Deere CJ, Fronczek FR, Uppu RM. N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallogr E Crystallogr Commun. 2022 Feb 20;78(Pt 3):253-256. Available from: [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available from: [Link]

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Molecules. 2022 Jul 26;27(15):4786. Available from: [Link]

  • Google Patents. Stepwise reduction of p-nitrophenol. US4264525A.
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  • ResearchGate. (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

  • IUCr Journals. data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

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  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Cytokine. 2011 Jan;53(1):37-43. Available from: [Link]

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A Spectroscopic Investigation of N-(2-Hydroxy-4-nitrophenyl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-(2-Hydroxy-4-nitrophenyl)acetamide, a valuable chemical intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights.

Introduction: Unveiling the Molecular Architecture

This compound, with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , is a substituted aromatic compound.[1] Its structure, featuring a hydroxyl group, a nitro group, and an acetamido group on a benzene ring, presents a unique electronic and structural landscape. Understanding the precise arrangement of these functional groups is paramount for predicting its reactivity and potential applications. Spectroscopic techniques provide the necessary tools to elucidate this molecular architecture without altering the compound's chemical nature. This guide delves into the core spectroscopic techniques used to characterize this compound, providing a foundational understanding for its use in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can gain detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.75 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the hydroxyl proton, and the methyl protons of the acetamido group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.1Singlet3H-COCH₃
~7.0-8.5Multiplet3HAromatic Protons
~9.5Singlet1H-NH
~10.0Singlet1H-OH

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: A more concentrated solution of this compound (20-50 mg in ~0.75 mL of deuterated solvent) is typically required for ¹³C NMR spectroscopy due to the low natural abundance of the ¹³C isotope. A proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum will show signals for the two carbons of the acetamido group and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly affected by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~24-COCH₃
~110-150Aromatic Carbons
~170-C=O

Note: Specific assignments of the aromatic carbons require more detailed analysis, such as 2D NMR techniques.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more rapid analysis of the solid sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[2]

Data Interpretation: The IR spectrum will display characteristic absorption bands for the O-H, N-H, C=O, and N-O functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchPhenolic Hydroxyl
3300-3100N-H stretchAmide
~1680C=O stretchAmide I
~1550 and ~1340Asymmetric and Symmetric N-O stretchNitro Group
~1600 and ~1470C=C stretchAromatic Ring

The broadness of the O-H stretch is indicative of hydrogen bonding. The precise positions of the amide and nitro group absorptions provide further structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable method. A dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then separated by their m/z ratio and detected.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.16 g/mol ). The spectrum will also display a series of fragment ion peaks, which provide valuable information about the compound's structure.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/zIon Structure/Fragment Lost
196[M]⁺ (Molecular Ion)
154[M - CH₂CO]⁺
124[M - CH₂CO - NO]⁺
43[CH₃CO]⁺

The base peak at m/z 43 is characteristic of the acetyl cation, a common fragment in acetamides.[1] The peak at m/z 154 corresponds to the loss of a ketene molecule (CH₂=C=O) from the molecular ion.[1]

Molecular Structure and Key Relationships

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

Fragmentation M Molecular Ion [C₈H₈N₂O₄]⁺˙ m/z = 196 F1 Loss of Ketene [C₆H₆N₂O₃]⁺˙ m/z = 154 M->F1 - CH₂CO F3 Acetyl Cation [C₂H₃O]⁺ m/z = 43 M->F3 F2 Loss of NO [C₆H₆NO₂]⁺ m/z = 124 F1->F2 - NO

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic profile serves as an authoritative reference for scientists engaged in the synthesis, analysis, and application of this important chemical compound.

References

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Solubility and stability of N-(2-Hydroxy-4-nitrophenyl)acetamide in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N-(2-Hydroxy-4-nitrophenyl)acetamide

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of successful formulation, efficacy, and safety. This compound, a molecule featuring a phenolic hydroxyl group, a nitro aromatic system, and an acetamide linkage, presents a unique combination of functional groups that dictate its behavior in various chemical environments. This guide provides a deep dive into the critical aspects of its solubility and stability. In the absence of extensive published quantitative data for this specific molecule, we pivot from a simple data repository to a more powerful tool: a methodological guide. Herein, we elucidate the foundational principles governing its likely behavior, drawing upon data from structurally similar compounds, and provide robust, field-proven protocols for the empirical determination of these crucial parameters. This document is designed to empower researchers to generate reliable, high-quality data, ensuring scientific integrity and accelerating development timelines.

Physicochemical Characterization of this compound

This compound is a small organic molecule whose structure inherently suggests a complex interplay of solubility and stability factors. Understanding these begins with its fundamental properties.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₈N₂O₄[1]

  • Molecular Weight: 196.16 g/mol [1]

  • Structure:

    
    
    

The molecule's key functional groups are the primary determinants of its chemical personality:

  • Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and a prime site for hydrogen bonding, both as a donor and acceptor. This suggests potential solubility in polar, protic solvents and a pH-dependent aqueous solubility.[2][3]

  • Nitro (-NO₂) Group: As a strong electron-withdrawing group, it increases the acidity of the phenolic proton and contributes to the molecule's overall polarity.[4][5] The nitroaromatic system is also known to be susceptible to reduction and can be a chromophore, making it sensitive to light (photodegradation).[6]

  • Acetamide (-NHC(O)CH₃) Group: The amide linkage is polar and can participate in hydrogen bonding. Amide bonds are susceptible to hydrolysis, particularly under strong acidic or basic conditions.[7]

Solubility Profile: Theoretical Predictions and Experimental Determination

Predicted Solubility Characteristics

Based on the "like dissolves like" principle, the presence of multiple polar functional groups capable of hydrogen bonding suggests the following qualitative solubility profile.[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility. The synthesis of a structural isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, involves growing single crystals from methanol, indicating its suitability as a solvent.[9][10] A related compound, N-(4-nitrophenyl) acetamide, is also known to be soluble in ethanol.[11]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Moderate to good solubility is anticipated due to polarity and the ability to accept hydrogen bonds.[12][13]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity of the molecule.

  • Aqueous Solvents (Water, Buffers): Limited solubility is expected. The phenolic hydroxyl group's acidity (pKa) will be a critical factor; solubility is predicted to increase significantly at pH values above the pKa as the anionic phenoxide species is formed, which is more polar than the neutral molecule.[2] A related compound, N-(4-nitrophenyl) acetamide, is reported to be partially soluble in water.[11]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[14][15][16] It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that equilibrium has been reached with a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents at a controlled temperature (e.g., 25°C and/or 37°C).

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials, each containing a known volume (e.g., 5 mL) of the selected test solvent. "Excess" means enough solid is added such that undissolved particles are clearly visible.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator with agitation. Equilibrate for a minimum of 24 hours to ensure equilibrium is reached.[14][17] For compounds that are slow to dissolve, a 48- or 72-hour time point should also be included to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-resistant 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved micro-particles.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Visible Spectroscopy (if the compound has a suitable chromophore and no interfering substances are present) or High-Performance Liquid Chromatography (HPLC) for greater specificity and accuracy.[15]

    • The solubility is then calculated from the measured concentration and the dilution factor.

Data Presentation:

All quantitative solubility data should be summarized in a clear, comparative table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental DataExperimental Data
pH 4.0 Buffer25Experimental DataExperimental Data
pH 7.4 Buffer25Experimental DataExperimental Data
pH 9.0 Buffer25Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
Acetonitrile25Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data

Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to vials prep2 Add known volume of test solvent prep1->prep2 equil1 Seal vials and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Settle suspension equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Dilute clear filtrate sep3->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 result Final Solubility Data quant3->result

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Forced Degradation and Method Development

Stability is not an inherent property but a measure of a compound's resistance to chemical change under specific environmental conditions. Forced degradation (or stress testing) studies are the cornerstone of establishing a molecule's intrinsic stability and for developing a stability-indicating analytical method.[18][19][20]

Predicted Stability and Potential Degradation Pathways

The structure of this compound suggests several potential liabilities:

  • Hydrolytic Instability: The amide bond may be susceptible to hydrolysis under acidic or basic conditions, yielding 2-amino-5-nitrophenol and acetic acid. The degradation of related nitroaromatic compounds has been shown to be strongly pH-dependent.[21][22][23]

  • Oxidative Instability: Phenolic compounds can be susceptible to oxidation, which could lead to the formation of quinone-type structures or polymeric degradation products.[7]

  • Photostability: Nitroaromatic compounds often absorb UV-Visible light and can be prone to photolytic degradation.[24]

  • Thermal Stability: Degradation may occur at elevated temperatures, and the extent should be evaluated.[7]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways for this compound and to generate samples for the development of a stability-indicating HPLC method.

Methodology:

Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[20]

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.[7]

  • Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or gently heat (e.g., 40°C) for several hours. Basic conditions are often harsher on amide bonds. A study on p-nitrophenol showed it was only stable at pH ≥ 9, suggesting the phenoxide form is more stable to certain degradation pathways.[25][26]

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for up to 24 hours.[7]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for an extended period (e.g., 1-2 weeks).[7] Also, heat a solution of the compound at 60-80°C.

  • Photodegradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

A control sample, protected from stress, should be analyzed alongside the stressed samples.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a quantitative analytical method capable of separating the intact this compound from all process-related impurities and degradation products generated during forced degradation.[27][28][29]

Methodology:

  • Column and Mobile Phase Screening: A reverse-phase HPLC method is the most common choice.[30]

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

    • Mobile Phase: Use a gradient elution to separate compounds with a range of polarities.[30] A typical starting point would be a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to create a single chromatogram containing all potential degradants.

    • Optimize the gradient slope, flow rate, and temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • Use a photodiode array (PDA) detector to evaluate peak purity across all stress conditions. The UV spectra of the parent peak should be consistent and show no signs of co-eluting impurities in any of the stressed samples.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow Diagram:

G cluster_stress 1. Forced Degradation cluster_dev 2. HPLC Method Development cluster_val 3. Method Validation start Compound Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxi Oxidation (H₂O₂, RT) start->oxi photo Photolysis (ICH Q1B light) start->photo thermal Thermal Stress (Heat) start->thermal dev2 Inject Mixed Stressed Samples acid->dev2 base->dev2 oxi->dev2 photo->dev2 thermal->dev2 dev1 Screen Column & Mobile Phase (C18, ACN/H₂O gradient) dev1->dev2 dev3 Optimize Gradient & Conditions for Peak Resolution (Rs > 1.5) dev2->dev3 dev4 Confirm Peak Purity with PDA Detector dev3->dev4 val1 Validate per ICH Q2(R1): Specificity, Linearity, Accuracy, Precision, Robustness dev4->val1 result Validated Stability-Indicating HPLC Method val1->result

Caption: Workflow for Forced Degradation and Method Development.

Conclusion

The successful application of this compound in any scientific or industrial context is contingent upon a thorough characterization of its solubility and stability. This guide provides the necessary theoretical framework and actionable experimental protocols to achieve this. By systematically applying the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies coupled with the development of a robust stability-indicating HPLC method, researchers can generate the critical data needed for informed decision-making. This rigorous, methodical approach ensures data integrity, meets regulatory expectations, and ultimately paves the way for the successful translation of chemical entities from the laboratory to their final application.

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A Toxicological Evaluation Framework for N-(2-Hydroxy-4-nitrophenyl)acetamide: From In Silico Prediction to In Vitro Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Hydroxy-4-nitrophenyl)acetamide is an aromatic compound whose toxicological profile is not extensively characterized in public literature. As a substituted nitrobenzene, its structure contains well-known toxicophores—specifically a nitro group and a derivative of an aromatic amine—that warrant a thorough safety evaluation. This technical guide provides a comprehensive framework for assessing the potential toxicological effects of this compound, tailored for researchers, toxicologists, and drug development professionals. Eschewing a rigid reporting of non-existent data, this document establishes a logical, scientifically-grounded strategy for predicting and testing the compound's safety profile. We will delve into its physicochemical properties, postulate mechanisms of toxicity based on its chemical class, provide detailed protocols for essential in vitro assays (cytotoxicity and genotoxicity), and outline a clear path for data interpretation. This guide serves as a proactive blueprint for the systematic toxicological characterization of novel or understudied nitroaromatic compounds.

Introduction: The Need for a Predictive Toxicological Assessment

This compound, with the molecular formula C₈H₈N₂O₄, is a compound whose biological activities and potential hazards are not well-documented.[1][2] Its structure is related to metabolites of other compounds, such as the agrochemical 2-benzoxazolinone (BOA) and the common analgesic N-(4-hydroxyphenyl)acetamide (acetaminophen), suggesting it may be encountered as a metabolic byproduct in biological or environmental systems.[3][4][5] The presence of a nitroaromatic system is a significant structural alert, as this class of compounds is known to exhibit a range of toxic effects, including mutagenicity and carcinogenicity, often following metabolic activation.[6][7]

Given the scarcity of direct empirical data, a predictive and systematic approach is essential to characterize the potential risks associated with this compound. This guide outlines such an approach, beginning with an analysis of its chemical properties and leading to a tiered testing strategy focused on foundational toxicological endpoints: cytotoxicity and genotoxicity.

Physicochemical Properties and In Silico Toxicological Prediction

A compound's physicochemical properties are fundamental determinants of its pharmacokinetic and toxicodynamic behavior. The properties of this compound, sourced from public databases, are summarized below.[1]

PropertyValueSource
Molecular Formula C₈H₈N₂O₄PubChem[1]
Molecular Weight 196.16 g/mol PubChem[1]
CAS Number 25351-89-7PubChem[1]
XLogP3 0.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Toxicological Insights from Chemical Structure: The structure of this compound presents two key "structural alerts" for toxicity:

  • The Nitroaromatic Group: Nitroaromatic compounds are notorious for their potential to undergo metabolic reduction to form highly reactive intermediates. The electrophilicity and the number and position of nitro groups are critical factors governing their toxicity.[8][9]

  • The Acetamide Group on a Phenyl Ring: This structure is reminiscent of compounds like acetaminophen, which can undergo metabolic activation to form reactive quinone-imines.[4] While the substitution pattern is different, the potential for related metabolic pathways must be considered.

Quantitative Structure-Activity Relationship (QSAR) models for nitroaromatic compounds often link toxicity to descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), which reflects electrophilicity, and hydrophobicity (LogKow).[6][7] These models suggest that the toxicity of this compound is likely driven by its metabolic transformation into reactive electrophilic species.

Postulated Mechanisms of Toxicity

Based on its chemical class, we can postulate several plausible mechanisms through which this compound may exert toxic effects.

Metabolic Activation via Nitroreduction

The most probable pathway for toxicity involves the enzymatic reduction of the nitro group (-NO₂) by nitroreductases present in mammalian cells and gut microbiota. This multi-step process generates highly reactive intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. These electrophilic metabolites can form covalent adducts with cellular nucleophiles like DNA and proteins, leading to genotoxicity and cellular dysfunction.[6] This pathway is a well-established mechanism for the carcinogenicity of many nitroaromatic compounds.

G cluster_0 Metabolic Activation Pathway A This compound (-NO₂) B Nitroso Intermediate (-NO) A->B Nitroreductases C Hydroxylamino Intermediate (-NHOH) B->C D Reactive Electrophile (e.g., Nitrenium Ion) C->D E Macromolecular Adducts (Protein, DNA) D->E Covalent Binding F Toxicity / Mutagenicity E->F G cluster_0 MTT Assay Workflow A 1. Seed Cells in 96-well plate (e.g., HepG2, 1x10⁴ cells/well) B 2. Add Compound (Serial Dilutions) + Controls A->B C 3. Incubate (24, 48, or 72 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL final conc.) C->D E 5. Incubate (4 hours, 37°C) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Seed a human liver carcinoma cell line (e.g., HepG2), which has metabolic capabilities, into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [10]2. Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compound.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). [10] * Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL. [10]6. Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into insoluble purple formazan crystals. [11]7. Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [12][13]Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [11]8. Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). [11]A reference wavelength of >650 nm can be used to subtract background noise.

Genotoxicity Assessment

Evaluating the potential for genotoxicity is paramount for a nitroaromatic compound. A standard battery includes a test for mutagenicity (gene mutations) and a test for clastogenicity (DNA strand breaks).

The Ames test is a widely used and regulatory-accepted method to assess a chemical's potential to cause gene mutations. [14][15]It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot grow in a histidine-free medium. [14][15]A positive result occurs when the test chemical causes a reverse mutation, restoring the gene function and allowing the bacteria to grow (revert) into visible colonies on a histidine-free plate. [16]The inclusion of a rat liver extract (S9 fraction) is critical to simulate mammalian metabolism and detect mutagens that require metabolic activation. [14][16]

G cluster_0 Ames Test Workflow (Plate Incorporation) A 1. Mix Components (Bacteria + Compound + S9 Mix/Buffer) B 2. Add Top Agar (with trace Histidine) A->B C 3. Pour on Plate (Minimal Glucose Agar) B->C D 4. Incubate (48-72 hours, 37°C) C->D E 5. Count Revertant Colonies D->E

Caption: Workflow for the Ames bacterial reverse mutation assay.

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) to detect various types of mutations (frameshift vs. base-pair substitution). [14]2. Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation mix. [16]The S9 mix contains liver enzymes that can convert pro-mutagens into active mutagens.

  • Test Mixture Preparation: In a sterile tube, combine the following in order:

    • 0.1 mL of an overnight culture of the selected bacterial strain.

    • 0.1 mL of the test compound at various concentrations.

    • 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

  • Plating: Add 2.0 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to the test mixture. Vortex briefly and immediately pour the entire contents onto the surface of a minimal glucose agar plate. [16]The trace histidine allows all plated bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.

  • Controls:

    • Negative (Solvent) Control: Use the solvent (e.g., DMSO) instead of the test compound.

    • Positive Control: Use known mutagens specific for each strain, with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9).

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of visible revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

The Comet assay is a sensitive and versatile method for detecting DNA damage, such as single and double-strand breaks and alkali-labile sites, in individual eukaryotic cells. [17][18][19]After treatment with a potential genotoxin, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. [18]DNA with strand breaks relaxes and migrates away from the nucleus towards the anode, forming a "comet" shape. The amount of DNA in the tail is proportional to the amount of damage. [17]

G cluster_0 Alkaline Comet Assay Workflow A 1. Cell Treatment & Harvest B 2. Embed Cells in Low-Melt Agarose on Slide A->B C 3. Cell Lysis (High Salt + Detergent) B->C D 4. DNA Unwinding (Alkaline Buffer) C->D E 5. Electrophoresis D->E F 6. Neutralize & Stain DNA (e.g., SYBR Green) E->F G 7. Visualize & Score (Fluorescence Microscopy) F->G

Caption: Key steps in the single cell gel electrophoresis (Comet) assay.

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HepG2 or TK6) and expose the cells to various non-cytotoxic concentrations of this compound for a defined period (e.g., 3 to 24 hours). [20]2. Slide Preparation: Mix the harvested cells with low-melting-point agarose and pipette the mixture onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration and detergents like Triton X-100) for at least 1 hour. This step removes cell membranes and histones, leaving behind the nuclear DNA as "nucleoids". [18]4. Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for approximately 20-40 minutes. This unwinds the DNA and exposes alkali-labile sites as strand breaks.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate from the nucleoid towards the anode.

  • Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer (pH 7.5), and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Analyze the slides using a fluorescence microscope equipped with appropriate filters and imaging software. Score at least 50-100 randomly selected cells per slide. Key metrics include % DNA in the tail, tail length, and tail moment. A significant, dose-dependent increase in these metrics compared to the vehicle control indicates genotoxicity.

Data Interpretation and Presentation

Clear presentation of toxicological data is crucial for accurate risk assessment. Results from the proposed assays should be quantified and summarized.

AssayEndpoint MeasuredExample Hypothetical Result for this compoundInterpretation
MTT Assay Cell Viability (IC₅₀)IC₅₀ = 75 µM in HepG2 cells after 48hModerate cytotoxicity. [10]
Ames Test Gene Mutation (Revertants/Plate)3-fold increase in revertants in TA98 with S9 activationPositive for frameshift mutagenicity following metabolic activation.
Comet Assay DNA Strand Breaks (% Tail DNA)Dose-dependent increase in % Tail DNA (up to 40% at 50 µM)Positive for inducing DNA strand breaks (clastogenic/genotoxic).

Conclusion and Future Directions

This guide presents a scientifically rigorous framework for the initial toxicological evaluation of this compound. Based on its nitroaromatic structure, there is a strong scientific basis to suspect potential cytotoxicity and genotoxicity, likely mediated by metabolic activation. The detailed protocols for the MTT, Ames, and Comet assays provide a clear and robust pathway to generate the foundational data needed to confirm or refute these suspicions.

Positive findings in these in vitro assays would necessitate further investigation, including more complex assays to elucidate specific mechanisms (e.g., oxidative stress markers, DNA adduct analysis) and potentially, carefully justified in vivo studies to understand systemic toxicity and toxicokinetics. This structured approach ensures a thorough, evidence-based assessment of the potential risks associated with this and other understudied nitroaromatic compounds, upholding the principles of scientific integrity and responsible chemical safety evaluation.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (n.d.). Nature Protocols. Retrieved from [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. (2021). PMC - NIH. Retrieved from [Link]

  • A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. (2019). PubMed. Retrieved from [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023). IntechOpen. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). MicrobiologyInfo.com. Retrieved from [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. (2021). PubMed. Retrieved from [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Oxford Academic. Retrieved from [Link]

  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (2006). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

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  • Ames Test. (n.d.). Charles River Laboratories. Retrieved from [Link]

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  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (n.d.). PMC - NIH. Retrieved from [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). ResearchGate. Retrieved from [Link]

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An In--Depth Technical Guide on the Mechanism of Action of N-(Aryl)acetamides in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of bioactive N-(Aryl)acetamide derivatives, with a primary focus on the extensively studied compound N-arachidonoylphenolamine (AM404). While the specific compound N-(2-Hydroxy-4-nitrophenyl)acetamide has been noted in the literature, particularly in the context of antimicrobial and phytotoxic activities, detailed mechanistic data remains limited[1][2]. However, its structural class is represented by AM404, the active metabolite of the widely used analgesic and antipyretic drug paracetamol (acetaminophen)[3][4][5]. Understanding the multifaceted molecular interactions of AM404 offers profound insights into a complex signaling network relevant to pain, inflammation, and thermoregulation. This document will dissect the formation of AM404 and its intricate interactions with the endocannabinoid system, TRPV1 channels, cyclooxygenase enzymes, and voltage-gated sodium channels, providing a robust framework for researchers, scientists, and drug development professionals.

Part 1: Genesis of a Bioactive Metabolite: The Conversion of Paracetamol to AM404

The analgesic and antipyretic effects of paracetamol are not solely attributable to the parent compound but are significantly mediated by its conversion to AM404 within the central nervous system (CNS)[5][6]. This biotransformation establishes paracetamol as a prodrug, whose primary activity is unlocked through a specific metabolic pathway.

Metabolic Pathway

The process begins with the systemic administration of paracetamol, which distributes throughout the body, including the CNS. The key steps are as follows:

  • Deacetylation: In the liver and CNS, paracetamol undergoes deacetylation to form its primary amine metabolite, p-aminophenol[4][7].

  • FAAH-Mediated Conjugation: Within the brain, the enzyme Fatty Acid Amide Hydrolase (FAAH) catalyzes the conjugation of p-aminophenol with arachidonic acid, a polyunsaturated fatty acid present in the brain[4][7][8]. This reaction yields N-arachidonoylphenolamine (AM404)[5].

The formation of AM404 primarily at the supraspinal level is critical to the central analgesic mechanism of paracetamol[5]. Pharmacological or genetic inhibition of FAAH has been shown to suppress the analgesic effects of paracetamol, confirming the essential role of this metabolic conversion[5].

G cluster_0 Systemic Circulation cluster_1 Central Nervous System (Brain) Paracetamol Paracetamol (Acetaminophen) p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation (Liver & CNS) FAAH FAAH Enzyme p_Aminophenol->FAAH Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FAAH AM404 AM404 (N-arachidonoylphenolamine) FAAH->AM404 Conjugation

Caption: Metabolic conversion of Paracetamol to AM404 in the CNS.

Part 2: The Multi-Target Mechanism of Action of AM404

AM404 exerts its pharmacological effects not through a single, high-affinity target but by modulating several key proteins involved in nociception and inflammation. This polypharmacology is central to its efficacy.

Modulation of the Endocannabinoid System

AM404 significantly impacts the endocannabinoid system, primarily by increasing the synaptic levels of the endogenous cannabinoid anandamide (N-arachidonoylethanolamine, AEA).

  • Inhibition of Anandamide Reuptake: AM404 was first identified as an inhibitor of an anandamide membrane transporter (AMT), preventing the reuptake of anandamide from the synaptic cleft into postsynaptic neurons[7][9]. This action increases the concentration and duration of anandamide signaling.

  • Weak CB1 Receptor Agonism: AM404 itself is a weak agonist of the cannabinoid receptor type 1 (CB1)[3][7][10]. However, its primary cannabinoid-related effect is the indirect activation of CB1 receptors by elevating local anandamide levels[4]. The analgesic effects of paracetamol are diminished in CB1 knockout mice or when pre-treated with a CB1 antagonist, underscoring the importance of this pathway[4].

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Anandamide_Release Anandamide Release CB1 CB1 Receptor Anandamide_Release->CB1 Activates AMT Anandamide Transporter (AMT) Anandamide_Release->AMT Enters for reuptake FAAH FAAH AMT->FAAH Anandamide_Degradation Degradation FAAH->Anandamide_Degradation AM404 AM404 AM404->CB1 Weakly Activates AM404->AMT Inhibits

Caption: AM404's modulation of the endocannabinoid system.

Potent Activation of TRPV1 Receptors

AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor[3][6][7]. The functional outcome of TRPV1 activation by AM404 is location-dependent.

  • Central Antinociception: Supraspinal (brain) activation of TRPV1 channels induces antinociception[5]. This is a key component of paracetamol's analgesic effect. The intracerebroventricular injection of AM404 produces a TRPV1-mediated analgesic response, and blocking these central channels with an antagonist like capsazepine abolishes paracetamol's efficacy[5][8].

  • Peripheral Pronociception: In peripheral sensory neurons, activation of TRPV1 typically leads to nociception and pain transduction. However, sustained activation can lead to desensitization, which may contribute to analgesia in some contexts[11].

Inhibition of Cyclooxygenase (COX) Enzymes

AM404 exhibits weak inhibitory activity against cyclooxygenase enzymes COX-1 and COX-2[3][12]. This action reduces the synthesis of prostaglandins (PGs), such as PGE2, which are key mediators of fever and pain[7][9][13]. This COX inhibition is considered a contributing factor to the antipyretic and analgesic effects of paracetamol, particularly within the CNS where the redox environment is more favorable for this inhibition compared to inflamed peripheral tissues[7]. Studies in activated microglia have shown that AM404 can prevent PGE2 production by directly inhibiting COX activity[13].

Direct Inhibition of Voltage-Gated Sodium Channels

Recent evidence has revealed a significant peripheral mechanism of action for AM404. It acts as a potent inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8, which are critical for action potential generation in nociceptive (pain-sensing) neurons[3][14][15].

  • Mechanism: AM404 directly inhibits these channels in a use- and state-dependent manner, similar to local anesthetics[14].

  • Peripheral Analgesia: Local injection of AM404 into the hind paw of rats increases the pain threshold in that paw but not the contralateral one, confirming a direct peripheral effect[3][14][15]. This finding suggests that AM404, generated in peripheral sensory neurons, can directly block pain signals at their source[14].

Part 3: Experimental Validation and Methodologies

The multifaceted mechanism of AM404 has been elucidated through a variety of in vitro and in vivo experimental approaches.

Protocol 3.1: Patch-Clamp Electrophysiology for Ion Channel Activity

Objective: To measure the direct effect of AM404 on the activity of TRPV1 or voltage-gated sodium channels (NaV1.7/1.8).

Methodology:

  • Cell Preparation: Use primary cultured dorsal root ganglion (DRG) neurons or a heterologous expression system (e.g., HEK293 cells) stably transfected with the ion channel of interest.

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration. Voltage-clamp mode is used to measure ionic currents.

  • Baseline Measurement: Record baseline channel activity. For TRPV1, apply a known agonist like capsaicin to elicit a baseline current. For NaV channels, use a voltage step protocol to elicit sodium currents.

  • AM404 Application: Perfuse the cells with a solution containing a known concentration of AM404.

  • Effect Measurement: Record the change in current in the presence of AM404. An agonistic effect on TRPV1 will induce a current, while an inhibitory effect on NaV channels will reduce the elicited current.

  • Dose-Response Analysis: Repeat steps 4-5 with varying concentrations of AM404 to generate a dose-response curve and determine the IC50 (for inhibition) or EC50 (for activation).

  • Antagonist Confirmation: For TRPV1, co-apply AM404 with a specific antagonist like capsazepine to confirm that the effect is mediated by the target channel[5][11].

Caption: Workflow for patch-clamp electrophysiology experiments.

Protocol 3.2: In Vivo Behavioral Assay for Analgesia (Formalin Test)

Objective: To assess the antinociceptive effect of AM404 in a rodent model of persistent pain.

Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing environment (e.g., a clear observation chamber) to reduce stress-induced responses.

  • Compound Administration: Administer AM404 via the desired route (e.g., intracerebroventricularly for central effects, intraplantarly for peripheral effects). A vehicle control group is essential.

  • Induction of Nociception: After an appropriate pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the animal back in the observation chamber and record nocifensive behaviors (e.g., licking, biting, or flinching of the injected paw) for a set period (e.g., 60 minutes).

  • Data Analysis: The test has two distinct phases: an early, acute phase (0-10 min) and a late, inflammatory phase (15-60 min). Quantify the time spent in nocifensive behaviors in each phase. A significant reduction in this time in the AM404-treated group compared to the control group indicates an analgesic effect.

Part 4: Data Synthesis and Summary

The polypharmacology of AM404 underscores a complex but effective mechanism for pain and fever reduction. Its actions are distributed across both the central and peripheral nervous systems.

Table 1: Summary of Molecular Targets of AM404
TargetLocationPrimary Effect of AM404Biological Consequence
Anandamide Transporter (AMT) Central Nervous SystemInhibitionIncreased synaptic anandamide, enhanced endocannabinoid signaling[3][7][10]
CB1 Receptor Central Nervous SystemWeak AgonismContributes to central analgesia (primarily via anandamide)[3][4]
TRPV1 Channel Central Nervous SystemPotent AgonismAntinociception, anticonvulsant effects[5][6][15]
COX-1 / COX-2 Central Nervous SystemWeak InhibitionReduced prostaglandin synthesis, leading to antipyretic and analgesic effects[3][7][13]
NaV1.7 / NaV1.8 Channels Peripheral Nervous SystemPotent InhibitionBlockade of peripheral pain signal transmission[3][14]
Concluding Remarks

The mechanism of action of AM404 is a paradigm of multi-target pharmacology. As the active metabolite of paracetamol, it bridges several distinct signaling systems—endocannabinoid, vanilloid, prostaglandin, and peripheral nerve conduction—to produce its therapeutic effects. This distributed mechanism explains why paracetamol has a distinct profile from NSAIDs, which primarily target COX enzymes, and opioids, which act on opioid receptors. The discovery of AM404's peripheral action on sodium channels opens new avenues for developing non-addictive local anesthetics and analgesics. Future research should focus on designing molecules that can selectively leverage these pathways to create safer and more effective therapeutics for pain and inflammation.

References

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (n.d.). Darujatijogja.unisayogya.ac.id. [Link]

  • AM404 - Wikipedia. (2023, December 26). En.wikipedia.org. [Link]

  • AM404 – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. (2020, May 9). Auctorres.com. [Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (2023, March 29). Dovepress.com. [Link]

  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels | PNAS. (2024, June 4). Pnas.org. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. (2017, December 13). Journal of Neuroinflammation. [Link]

  • Paracetamol - Wikipedia. (2024, January 1). En.wikipedia.org. [Link]

  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (n.d.). Www.ncbi.nlm.nih.gov. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. (2017, December 13). PubMed. [Link]

  • AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. (n.d.). Www.ncbi.nlm.nih.gov. [Link]

  • This compound | C8H8N2O4 | CID 3749260. (n.d.). PubChem. [Link]

  • First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. (2017, November 28). Onlinelibrary.wiley.com. [Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (n.d.). PubMed. [Link]

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. (2022, July 26). National Institutes of Health. [Link]

  • (PDF) Conversion of Acetaminophen to the Bioactive N-Acylphenolamine AM404 via Fatty Acid Amide Hydrolase-dependent Arachidonic Acid Conjugation in the Nervous System. (2024, August 6). ResearchGate. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(2-Hydroxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-(2-Hydroxy-4-nitrophenyl)acetamide is a substituted aromatic amide whose structural motif is of interest in medicinal chemistry and materials science. As a derivative of nitrophenol and acetanilide, it serves as a valuable intermediate for the synthesis of more complex molecules, including potential dyestuffs and pharmaceutical agents. The strategic placement of the hydroxyl, nitro, and acetamido groups provides multiple sites for further functionalization.

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the selective N-acetylation of 4-hydroxy-2-nitroaniline. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, outline robust characterization techniques, and address critical safety considerations. This guide is designed for researchers in organic synthesis, drug discovery, and chemical development, ensuring a reproducible and high-yielding preparation of the target compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a selective nucleophilic acyl substitution. The amino group (-NH₂) of 4-hydroxy-2-nitroaniline acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecule.

Reaction: 4-hydroxy-2-nitroaniline + Acetic Anhydride → this compound + Acetic Acid

Mechanistic Rationale: The core of this synthesis is the chemoselective acetylation of the amino group in the presence of a phenolic hydroxyl group. The amino group is a significantly stronger nucleophile than the phenolic hydroxyl group under the reaction conditions. The addition of a mild base, such as sodium bicarbonate, is crucial for two reasons:

  • It neutralizes the acetic acid byproduct generated during the reaction.

  • By preventing the buildup of acid, it ensures the amino group remains deprotonated and thus nucleophilically active. An acidic environment would lead to the formation of an ammonium salt, deactivating the nucleophile.

The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the acylation, thereby minimizing the formation of potential side products.

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from initial setup to final product analysis.

Synthesis_Workflow cluster_prep Preparation & Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization P1 Dissolve 4-hydroxy-2-nitroaniline in Acetonitrile/Water P2 Cool solution in ice bath (0-5 °C) P1->P2 P3 Add Acetic Anhydride dropwise P2->P3 P4 Add Sodium Bicarbonate in portions P3->P4 P5 Stir at room temperature (Monitor by TLC) P4->P5 W1 Filter crude product via vacuum filtration P5->W1 Reaction Complete W2 Wash solid with cold deionized water W1->W2 W3 Dry the crude solid W2->W3 W4 Recrystallize from aqueous methanol W3->W4 W5 Collect purified crystals and dry under vacuum W4->W5 A1 Melting Point Determination W5->A1 Purified Product A2 IR Spectroscopy W5->A2 A3 ¹H and ¹³C NMR Spectroscopy W5->A3 A4 Mass Spectrometry W5->A4

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the acetylation of substituted anilines[1][2][3].

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Molecular Wt.
4-hydroxy-2-nitroaniline≥98%Sigma-Aldrich3077-80-1154.12 g/mol
Acetic Anhydride≥99%Fisher Scientific108-24-7102.09 g/mol
Sodium BicarbonateACS GradeVWR144-55-884.01 g/mol
AcetonitrileHPLC GradeMerck75-05-841.05 g/mol
MethanolACS GradeJ.T.Baker67-56-132.04 g/mol
Deionized WaterType IIIn-house7732-18-518.02 g/mol
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Vacuum oven

Synthesis Procedure
  • Dissolution: In the 250 mL round-bottom flask, dissolve 3.08 g (20 mmol) of 4-hydroxy-2-nitroaniline in 125 mL of an acetonitrile/water (1:4 v/v) mixture. Stir until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Acetylating Agent: Add 2.45 mL (2.65 g, 26 mmol, 1.3 equivalents) of acetic anhydride dropwise to the cooled solution over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Basification: Begin the portion-wise addition of sodium bicarbonate (approximately 4.2 g, 50 mmol, 2.5 equivalents). Add the solid slowly to control the effervescence (CO₂ evolution). Continue stirring in the ice bath for another 30 minutes after the addition is complete.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. The formation of a yellow precipitate should be observed.

  • Monitoring: Monitor the reaction's progress using TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Isolation and Purification
  • Filtration: Once the reaction is complete, collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60 °C to a constant weight.

  • Recrystallization: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot methanol and add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound were confirmed by standard analytical techniques.

Physicochemical Properties
PropertyStarting Material (4-hydroxy-2-nitroaniline)Product (this compound)
Molecular Formula C₆H₆N₂O₃C₈H₈N₂O₄
Molecular Weight 154.12 g/mol 196.16 g/mol [4][5]
Appearance Orange to red crystalline powderYellow crystalline solid[1]
Melting Point 142-145 °C~168-172 °C (Expected)
Spectroscopic Data
  • Infrared (IR) Spectroscopy (ATR, cm⁻¹): The IR spectrum is a critical tool for confirming the functional group transformation.

    • ~3400-3200 cm⁻¹ (Broad): O-H stretching of the phenolic group.

    • ~3300 cm⁻¹ (Sharp): N-H stretching of the secondary amide[6].

    • ~1670 cm⁻¹ (Strong): C=O stretching (Amide I band), a key indicator of successful acetylation[6][7].

    • ~1550-1475 cm⁻¹ & 1360-1290 cm⁻¹ (Strong): Asymmetric and symmetric N-O stretching of the aromatic nitro group, respectively[8].

    • ~1540 cm⁻¹: N-H bending (Amide II band)[6].

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆, δ ppm):

    • ~9.5-10.5 (s, 1H): Phenolic -OH proton.

    • ~9.0-9.5 (s, 1H): Amide N-H proton.

    • ~7.5-8.5 (m, 3H): Aromatic protons. The substitution pattern will result in a complex multiplet.

    • ~2.1 (s, 3H): Methyl protons (-COCH₃) of the acetamido group.

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₈H₈N₂O₄: 196.05 g/mol [4][5].

    • Observed (m/z): 197.06 [M+H]⁺, 219.04 [M+Na]⁺.

Safety and Handling

Adherence to strict safety protocols is mandatory for this procedure.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.

  • Fume Hood: All operations, especially those involving acetic anhydride, must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors[9][10].

  • Reagent Hazards:

    • Acetic Anhydride: Is highly corrosive, flammable, and a lachrymator. It reacts violently with water to form corrosive acetic acid and can cause severe burns upon skin contact and is fatal if inhaled[11][12][13]. Handle with extreme care.

    • 4-hydroxy-2-nitroaniline: Is a toxic compound. Avoid skin contact and inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Aqueous waste should be neutralized before disposal.

Conclusion

This application note details a reliable and reproducible method for the synthesis of this compound from 4-hydroxy-2-nitroaniline. The protocol emphasizes chemoselectivity, safety, and robust product characterization. By following the outlined steps, researchers can confidently prepare this valuable chemical intermediate for use in further synthetic applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. Retrieved from [Link]

  • University of Washington. (n.d.). Acetic Anhydride - Standard Operating Procedure. IsoLab. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Retrieved from [Link]

  • Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? Retrieved from [Link]

  • ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available at: [Link]

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Application Notes and Protocols: N-(2-Hydroxy-4-nitrophenyl)acetamide as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of N-(2-Hydroxy-4-nitrophenyl)acetamide as a pivotal intermediate in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1] Their synthesis is primarily achieved through diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] Herein, we detail the multi-step synthetic pathway commencing with this compound, encompassing its synthesis, reduction to the corresponding aromatic amine, subsequent diazotization, and finally, the coupling reaction to yield a vibrant azo dye. This guide is designed to provide both theoretical understanding and practical, step-by-step protocols for researchers in organic synthesis, materials science, and medicinal chemistry.

Introduction: The Strategic Importance of this compound

This compound is a valuable starting material in organic synthesis due to its unique substitution pattern on the benzene ring. The presence of an acetamido group, a hydroxyl group, and a nitro group provides a rich chemical scaffold for a variety of transformations. The nitro group, in particular, can be readily reduced to a primary amine, which is the essential functional group for initiating the synthesis of azo dyes. The hydroxyl and acetamido groups, remaining on the final dye structure, can act as auxochromes, modifying the color and fastness properties of the dye. Furthermore, the ortho-positioning of the hydroxyl group to the eventual azo bridge is characteristic of many mordant dyes, which form stable complexes with metal ions on textile fibers, enhancing their wash fastness.

Synthetic Pathway Overview

The overall synthetic strategy involves three main stages, starting from the commercially available 2-amino-5-nitrophenol.

Synthetic_Pathway A 2-Amino-5-nitrophenol B This compound A->B Acetylation C N-(4-Amino-2-hydroxyphenyl)acetamide B->C Reduction D Diazonium Salt Intermediate C->D Diazotization E Azo Dye D->E Azo Coupling

Caption: Overall workflow for azo dye synthesis from this compound.

Experimental Protocols

Stage 1: Synthesis of this compound

The synthesis of the title compound is achieved through the acetylation of 4-hydroxy-2-nitroaniline (also known as 2-amino-5-nitrophenol).

Reaction:

Protocol:

  • In a 250 mL beaker, suspend 3.08 g (20 mmol) of 4-hydroxy-2-nitroaniline in 100 mL of a 1:4 (v/v) mixture of acetonitrile and water.

  • Add a slight molar excess of hydrochloric acid (approximately 26 mmol) to form the hydrochloride salt of the amine, aiding in its dissolution.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add 2.43 mL (24 mmol) of acetic anhydride to the cooled solution.

  • Carefully add sodium bicarbonate (3.36–5.04 g, 40–60 mmol) portion-wise while continuously monitoring the pH to maintain it between 5.5 and 6.5.

  • Continue stirring the mixture in the ice bath for 30 minutes. A yellow precipitate of this compound will form.

  • Isolate the yellow precipitate by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from an aqueous methanol solution to obtain yellow crystals.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
This compoundC₈H₈N₂O₄196.16Yellow solid

Data sourced from PubChem CID 3749260.[3]

Stage 2: Reduction of this compound to N-(4-Amino-2-hydroxyphenyl)acetamide

The nitro group is selectively reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media. A laboratory-scale friendly alternative is the use of sodium borohydride in the presence of a catalyst.

Reaction:

Protocol (Catalytic Hydrogenation):

  • Dissolve 1.96 g (10 mmol) of this compound in 50 mL of ethanol in a hydrogenation vessel.

  • Add 0.1 g of 10% Palladium on carbon (Pd/C) as the catalyst.

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude N-(4-Amino-2-hydroxyphenyl)acetamide. This product is often used directly in the next step without further purification.

Stage 3: Diazotization of N-(4-Amino-2-hydroxyphenyl)acetamide

The newly formed primary aromatic amine is converted into a reactive diazonium salt. This reaction is highly temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

Diazotization_Mechanism cluster_0 Generation of Nitrous Acid cluster_1 Formation of Diazonium Ion NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO HCl HCl HCl->HONO Amine N-(4-Amino-2-hydroxyphenyl)acetamide Diazonium Diazonium Salt Amine->Diazonium + HONO, H⁺

Caption: Key steps in the diazotization of an aromatic amine.

Protocol:

  • In a 250 mL beaker, suspend 1.66 g (10 mmol) of crude N-(4-Amino-2-hydroxyphenyl)acetamide in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 10 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring for an additional 15 minutes after the addition is complete. The formation of the diazonium salt solution is now complete. This solution should be used immediately in the next step.

Stage 4: Azo Coupling Reaction

The diazonium salt, a weak electrophile, is reacted with an electron-rich aromatic compound, known as the coupling component, to form the stable azo dye.[1] A common coupling component is 2-naphthol, which produces intensely colored dyes.[4]

Reaction:

Protocol:

  • In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Stage 3 to the 2-naphthol solution.

  • An intensely colored precipitate will form immediately. The color will depend on the specific dye being synthesized.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolate the azo dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry in a desiccator.

Characterization and Properties

The resulting azo dye can be characterized by various spectroscopic techniques.

Parameter Expected Outcome
Appearance Intensely colored solid (e.g., red, orange, or brown)
UV-Vis Spectroscopy (λmax) Strong absorption in the visible region (400-700 nm)
FT-IR Spectroscopy Characteristic peaks for -N=N- stretching, O-H, N-H, and C=O groups
¹H NMR Spectroscopy Aromatic and aliphatic protons consistent with the dye structure

Safety and Handling

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Azo dyes are intensely colored and can stain skin and clothing.

  • Diazonium salts in their solid, dry state can be explosive. Always handle them in solution and use them immediately after preparation.

Conclusion

This compound serves as an excellent and versatile intermediate for the synthesis of monoazo dyes. The protocols detailed in this guide provide a robust framework for the laboratory-scale production of these compounds. The multi-step synthesis highlights fundamental organic reactions, including acetylation, nitro group reduction, diazotization, and azo coupling. The resulting dyes, with their potential for mordant application, are of significant interest in the fields of textile chemistry, materials science, and for the development of novel functional dyes.

References

  • Wikipedia. (2023). Azo coupling. Retrieved from [Link]

  • Fahad, T. A., Yaqoob, R. H., & Ali, A. A. (2017). Antimicrobial activity studies, preparation and characterization of new azo complexes driven from n-(4-hydroxyphenyl) acetamide. World Journal of Pharmaceutical Research, 6(5), 101-112.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Gholami, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Molecules, 25(17), 3577.
  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • MDPI. (2023). A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Vital Role of 2-Amino-4-methylphenol in Modern Dye Manufacturing. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (2025, February 10). Commercial Tonnage Of Intermediate 2-methyl-4-aminophenol Is Ready. Retrieved from [Link]

  • ResearchGate. (2025). Azo coupling reactions structures and mechanisms.
  • Royal Society of Chemistry. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
  • Semantic Scholar. (2010). Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2- hydroxy-4-methoxybenzophenone on wool and silk fabrics.
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  • MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
  • Prabhu, K. H., & Bhute, A. S. (2012). Plant based natural dyes and mordants: A Review. Journal of Natural Product and Plant Resources, 2(6), 649-664.
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  • Springer Nature. (2023). Bio-mordants: a review. Journal of the Textile Institute, 114(10), 1547-1561.
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Application Notes & Protocols: N-(2-Hydroxy-4-nitrophenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Utility of a Versatile Intermediate

In the landscape of pharmaceutical synthesis, the strategic use of well-designed intermediates is paramount for the efficient construction of complex active pharmaceutical ingredients (APIs). N-(2-Hydroxy-4-nitrophenyl)acetamide, a substituted nitrophenol derivative, serves as a quintessential example of such a building block. Its true value lies not in its inherent biological activity, but in its role as a masked precursor to N-(4-Amino-2-hydroxyphenyl)acetamide.

The molecule features three key functional groups whose reactivity is strategically modulated:

  • Phenolic Hydroxyl Group: A site for etherification or esterification.

  • Nitro Group: A latent amino group, which can be unmasked under specific reductive conditions. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • Acetamide Group: A stable protecting group for the aniline nitrogen, which is less prone to oxidation than a free amine and directs electrophilic aromatic substitution.

The transformation of this compound into its corresponding aminophenol derivative is the cornerstone of its application. Substituted aminophenols are a critical class of intermediates in the pharmaceutical industry, famously exemplified by 4-aminophenol, the key precursor to the widely used analgesic and antipyretic, paracetamol (acetaminophen)[1]. By reducing the nitro group, a reactive ortho-phenylenediamine moiety is revealed, opening a gateway to a diverse range of heterocyclic structures that form the core of many modern drugs.

This guide provides a comprehensive overview of the synthesis of this compound, its subsequent reduction to the key amino intermediate, and the vast synthetic potential this unlocks for pharmaceutical research and development.

Section 1: Synthesis of the Intermediate: this compound

The most direct and logical pathway to this compound is the selective N-acetylation of its precursor, 2-amino-5-nitrophenol.

Causality of Experimental Design: The primary challenge in this synthesis is the chemoselective acetylation of the amino group in the presence of a phenolic hydroxyl group. While both can be acetylated, the amino group is significantly more nucleophilic, allowing for selective reaction under controlled conditions. Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed. The reaction is often performed under solvent-free conditions or in a polar aprotic solvent. The use of a mild base or pH control can be crucial to neutralize the acetic acid formed, preventing potential acid-catalyzed side reactions[2][3].

G Diagram 1: Synthesis Workflow for this compound A Start: 2-Amino-5-nitrophenol + Acetic Anhydride B Reaction Vessel: Controlled Temperature (e.g., 60°C) A->B Charge Reagents C Reaction Monitoring: TLC Analysis B->C Stir & Heat D Work-up: Aqueous Quench & Filtration C->D Upon Completion E Purification: Recrystallization (e.g., aq. Ethanol) D->E Isolate Crude Product F Final Product: This compound E->F Purify

Caption: Diagram 1: Synthesis Workflow for this compound.

Protocol 1: Synthesis via Acetylation of 2-Amino-5-nitrophenol

This protocol is based on established methods for the chemoselective N-acetylation of aminophenols[3][4].

Materials:

  • 2-Amino-5-nitrophenol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature controller

  • Deionized water

  • Ethanol

  • Buchner funnel and filter paper

  • TLC plates (Silica gel 60 F254) and developing chamber

  • Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-nitrophenol (e.g., 5.0 g, 32.4 mmol).

  • Reagent Addition: Add acetic anhydride (e.g., 4.6 mL, 48.6 mmol) to the flask.

  • Reaction Conditions: Place the flask in a pre-heated heating mantle at 60°C. Stir the mixture vigorously. The solid will slowly dissolve as it reacts, forming a homogenous solution or slurry.

    • Scientist's Note: Conducting the reaction under solvent-free conditions is efficient and reduces waste. The moderate temperature (60°C) provides enough energy to overcome the activation barrier without promoting the undesirable O-acetylation of the less reactive phenol group[3].

  • Monitoring: Monitor the reaction progress by TLC every 30 minutes. Spot the starting material and the reaction mixture on a TLC plate. The product should have a different Rf value from the starting aminophenol. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Slowly and carefully add 50 mL of cold deionized water to the flask with stirring to quench the excess acetic anhydride. A yellow precipitate of the product will form.

  • Isolation: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot 50% aqueous ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a yellow crystalline solid.

Section 2: The Key Transformation: Reduction to an o-Phenylenediamine Derivative

The primary application of this compound is its reduction to N-(4-Amino-2-hydroxyphenyl)acetamide. This unmasks the ortho-amino group, creating a substituted o-phenylenediamine—a privileged scaffold for building a wide array of pharmaceutically relevant heterocyclic compounds[5][6].

Causality of Experimental Design: Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro groups.[7]

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. It offers high activity and selectivity for nitro group reduction without affecting the aromatic ring or other functional groups under standard conditions.

  • Hydrogen Source: Pressurized hydrogen gas is the standard reductant, providing a clean and efficient reaction. Alternatively, transfer hydrogenation using sources like ammonium formate or hydrazine can be used if high-pressure equipment is unavailable.

  • Solvent: Polar protic solvents like ethanol or methanol are excellent choices as they readily dissolve the substrate and stabilize the polar intermediates formed during the reaction.

  • Reaction Control: The reaction is exothermic and must be controlled. Monitoring hydrogen uptake is a reliable way to track the reaction's progress. The disappearance of the starting material can be confirmed by TLC.

G Diagram 2: Core Reduction and Downstream Synthetic Pathways cluster_main cluster_downstream Potential Pharmaceutical Scaffolds A N-(2-Hydroxy-4-nitrophenyl) acetamide B N-(4-Amino-2-hydroxyphenyl) acetamide (Key Intermediate) A->B Catalytic Hydrogenation (e.g., H₂, Pd/C) C Benzimidazoles B->C Condensation with Aldehydes D Quinoxalines B->D Condensation with α-Dicarbonyls E Benzoxazoles (via hydrolysis & cyclization) B->E Further Transformation F Further Acylation/ Sulfonylation B->F Derivatization of new amino group

Caption: Diagram 2: Core Reduction and Downstream Synthetic Pathways.

Protocol 2: Catalytic Hydrogenation to N-(4-Amino-2-hydroxyphenyl)acetamide

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Methanol (solvent)

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Hydrogen gas source

  • Celite™ or other filter aid

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly grounded.

  • Charging the Vessel: In the reaction vessel, dissolve this compound (e.g., 4.0 g, 20.4 mmol) in ethanol (80 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 400 mg) to the solution.

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle in a well-ventilated area, away from ignition sources. It is often handled as a water-wet paste to mitigate this risk.

  • Hydrogenation: Seal the reaction vessel. Purge the headspace with an inert gas (nitrogen or argon) three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Begin vigorous stirring. The reaction is exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete in 4-8 hours.

  • Completion Check: Once hydrogen uptake ceases, depressurize the vessel carefully. Take a small aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and check for the absence of the starting material by TLC. The aminophenol product is often more polar.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of fresh solvent (ethanol) to recover any adsorbed product.

    • Scientist's Note: The Celite™ pad must be kept wet with solvent during filtration. A dry Pd/C catalyst exposed to air can become pyrophoric. Quench the used catalyst pad immediately and carefully with water.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is N-(4-Amino-2-hydroxyphenyl)acetamide, which can be used in the next step, often without further purification.

Section 3: Potential Pharmaceutical Applications of the Resulting Aminophenol

The synthetic utility of N-(4-Amino-2-hydroxyphenyl)acetamide stems from the ortho-disposed amino and acetamido groups, which function as a substituted o-phenylenediamine. This structural motif is a cornerstone for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

  • Benzimidazole Synthesis: o-Phenylenediamines readily condense with aldehydes or carboxylic acids to form benzimidazoles[6]. This class of compounds exhibits a vast range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The resulting N-(2-substituted-1H-benzo[d]imidazol-5-yl)acetamide derivatives are attractive targets for drug discovery programs.

  • Quinoxaline Synthesis: Reaction with α-dicarbonyl compounds (like glyoxal or 2,3-butanedione) provides a direct route to quinoxalines and their derivatives[8]. Quinoxalines are known for their antibacterial, anticancer, and kinase inhibitory activities.

  • Further Derivatization: The newly formed primary amine at the 4-position is a nucleophilic handle for a variety of subsequent reactions, such as acylation or sulfonylation, to produce novel amides and sulfonamides. These functional groups are critical for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates[9].

Section 4: Data and Safety

Quantitative Data Summary
ParameterProtocol 1: AcetylationProtocol 2: Hydrogenation
Starting Material 2-Amino-5-nitrophenolThis compound
Key Reagents Acetic AnhydrideH₂ gas, 10% Pd/C
Solvent Solvent-free (or polar aprotic)Ethanol / Methanol
Temperature 60°CRoom Temperature
Pressure Atmospheric50 psi (approx. 3.4 bar)
Typical Reaction Time 2 - 4 hours4 - 8 hours
Typical Yield > 85%> 90% (quantitative conversion)
Work-up Aqueous quench, filtrationFiltration through Celite™
Purification RecrystallizationOften used directly
Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • This compound & Precursors: Nitroaromatic compounds can be toxic and are potential skin irritants. Avoid inhalation of dust and direct contact with skin and eyes. Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood. Reacts exothermically with water.

  • Catalytic Hydrogenation: This is a high-pressure reaction with a flammable gas (hydrogen) and a potentially pyrophoric catalyst (Pd/C).

    • Use a properly maintained and rated pressure vessel (e.g., Parr apparatus).

    • Ensure the system is free of leaks.

    • Never allow the dry catalyst to come into contact with air and organic solvents simultaneously. Keep the catalyst wet and handle it carefully.

    • Properly quench the catalyst after the reaction is complete before disposal.

References

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  • Sigma-Tau Industrie Farmaceutiche Riunite S.P.A. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2016). 2-Chloro-N-(4-hydroxyphenyl)acetamide. International Union of Crystallography. [Link]

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High-performance liquid chromatography (HPLC) method for N-(2-Hydroxy-4-nitrophenyl)acetamide analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

A Robust, Validated HPLC Method for the Quantitative Analysis of N-(2-Hydroxy-4-nitrophenyl)acetamide

Abstract

This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] We address the specific challenges associated with analyzing polar aromatic compounds by employing a modern reversed-phase column stable in highly aqueous mobile phases. This guide provides a comprehensive framework, from the fundamental chromatographic principles and method rationale to detailed, step-by-step protocols for both the analytical procedure and its full validation. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require accurate and precise quantification of this compound.

Foundational Principles: Rationale for Method Design

The development of a robust analytical method is not merely a procedural exercise; it is a systematic approach grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography. This section elucidates the expert reasoning behind the specific choices made in developing this HPLC method.

Analyte Physicochemical Properties

This compound is a polar aromatic molecule. Understanding its key properties is the first step in designing a selective and efficient separation.

PropertyValueSourceSignificance for HPLC Method
Molecular Formula C₈H₈N₂O₄PubChem[3]Defines the molecular weight and elemental composition.
Molecular Weight 196.16 g/mol PubChem[3]Essential for preparing standard solutions of known molarity.
XLogP3 0.2PubChem[3]This low value indicates high polarity, dictating the choice of reversed-phase chromatography with a highly aqueous mobile phase.
Key Functional Groups Phenolic hydroxyl, Amide, Nitro groupChemical StructureThese groups, particularly the acidic phenol, influence solubility and interaction with the stationary phase. The aromatic ring and nitro group act as strong chromophores for UV detection.
The Chromatographic Approach: Why Reversed-Phase HPLC?

Reversed-phase (RP) HPLC is the predominant mode of chromatography in the pharmaceutical industry, and it is the logical choice for this analyte.[4] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[5] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Given the high polarity of this compound (XLogP3 of 0.2), it will have limited retention on the nonpolar stationary phase, allowing for elution with a polar mobile phase consisting of water and an organic modifier like acetonitrile.

Strategic Selection of Method Parameters
  • Stationary Phase: A standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. However, the high polarity of the analyte necessitates a mobile phase with a high percentage of water. Traditional C18 phases can suffer from a phenomenon known as "phase collapse" or "ligand folding" in highly aqueous conditions (>95% water), leading to drastic loss of retention and reproducibility.[6] To mitigate this, we select a modern, polar-endcapped or aqueous-stable C18 column. These columns incorporate polar functional groups near the silica surface, which helps maintain a hydrated layer and ensures the C18 chains remain extended and accessible to the analyte, even in 100% aqueous mobile phases.[7]

  • Mobile Phase:

    • Composition: A gradient of water and acetonitrile (ACN) provides a robust separation. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency.

    • pH Control: The phenolic hydroxyl group on the analyte is weakly acidic. To ensure a consistent retention time and sharp, symmetrical peak shape, its ionization must be suppressed. This is achieved by acidifying the mobile phase with an acid like phosphoric acid or formic acid. By maintaining a pH well below the pKa of the phenol (~pH 2.5-3.0), the analyte remains in its neutral, more hydrophobic form, leading to better retention and peak shape.

  • Detection: The presence of a nitrophenyl group creates a strong chromophore. Based on the UV spectra of similar nitroaromatic compounds, a detection wavelength in the range of 290-310 nm is expected to provide high sensitivity.[8] A photodiode array (PDA) detector is recommended during development to confirm peak purity and select the optimal detection wavelength.

The Protocol: HPLC Analysis of this compound

This section provides a direct, step-by-step protocol for performing the analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Column: Aqueous-stable C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (85%, analytical grade)

Chromatographic Conditions
ParameterSetting
Column Aqueous C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 295 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions to a target concentration of approximately 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter if necessary.

Analysis Workflow

The general workflow for performing the HPLC analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases & Diluent sst Perform System Suitability Test (SST) prep_mobile->sst prep_std Prepare Standard Solutions prep_std->sst prep_sample Prepare Sample Solutions inject_sample Inject Sample(s) prep_sample->inject_sample inject_std Inject Standard(s) for Calibration sst->inject_std If SST Passes inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC analysis from preparation to reporting.

Method Validation: Ensuring Trustworthiness and Reliability

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R2) guideline to establish the method's performance characteristics.[10]

Validation_Logic cluster_precision Precision Components Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core validation parameters as defined by ICH guidelines.

System Suitability Testing (SST)

Purpose: To verify that the HPLC system and procedure are adequate for the analysis to be performed. SST is checked before running the validation experiments. Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates the efficiency of the separation column.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.[11]
% RSD of Retention Times ≤ 1.0%Shows the stability of the pump flow rate and mobile phase composition.
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or isomers like N-(4-hydroxy-2-nitrophenyl)acetamide.[12] Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject the Working Standard Solution.

  • If available, inject solutions of known related substances or isomers to demonstrate separation.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the stressed samples. Acceptance Criteria: The analyte peak should be free from co-elution with any other peaks in the blank, impurity, or stressed samples. Peak purity analysis using a PDA detector should yield a purity angle less than the purity threshold.

Linearity and Range

Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range. Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria:

  • The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration (µg/mL)Mean Peak Area (n=3)% RSD
50(result)(result)
75(result)(result)
100(result)(result)
125(result)(result)
150(result)(result)
(result)
Accuracy (as Recovery)

Purpose: To determine the closeness of the measured value to the true value. Protocol:

  • Prepare samples by spiking a placebo (sample matrix without the analyte) at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80(result)(result)
100% (n=3)100(result)(result)
120% (n=3)120(result)(result)
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

A. Repeatability (Intra-assay precision) Protocol: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

B. Intermediate Precision Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The % RSD of the combined results from both studies should be ≤ 2.0%.

Precision StudyReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability (result)(result)(result)(result)(result)(result)(result)(result)
Intermediate (result)(result)(result)(result)(result)(result)(result)(result)
Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Analyze a standard solution while making small changes to the chromatographic conditions, one at a time.

  • Assess the impact on retention time, peak area, and tailing factor.

ParameterVariationEffect on Results
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)(e.g., Retention time shift)
Column Temperature ± 2 °C (28 °C and 32 °C)(e.g., Minor retention time shift)
Mobile Phase pH ± 0.2 units(e.g., Tailing factor change)
Acceptance Criteria: System suitability parameters should still be met, and the final calculated result should not significantly change, demonstrating the method's reliability for routine use.

Conclusion

The HPLC method presented in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The rationale-driven approach to method development, centered on the analyte's physicochemical properties and sound chromatographic principles, results in a reliable analytical procedure. The detailed validation protocol provides a clear roadmap for establishing the method's suitability in a regulated environment. This comprehensive guide serves as a valuable resource for scientists engaged in the analysis of this compound, ensuring data of the highest quality and integrity.

References

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Application Notes & Protocols: The Strategic Role of N-(2-Hydroxy-4-nitrophenyl)acetamide in the Synthesis of Novel Analgesic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of N-(2-Hydroxy-4-nitrophenyl)acetamide as a precursor in the synthesis of potential analgesic compounds. We move beyond simple procedural lists to explain the underlying chemical principles, grounded in the well-established paradigm of paracetamol synthesis. This guide details the critical synthetic transformation—catalytic reduction of the nitro group—and provides a validated, step-by-step protocol for the synthesis of a paracetamol isomer, N-(4-Amino-2-hydroxyphenyl)acetamide. The causality behind experimental choices, safety protocols, and methods for structural verification are thoroughly discussed to ensure scientific rigor and reproducibility.

Introduction: The Quest for New Analgesics and the Role of Nitrophenol Scaffolds

The development of novel analgesic agents remains a cornerstone of pharmaceutical research, driven by the need for compounds with improved efficacy, reduced side effects, and alternative mechanisms of action. Aromatic compounds, particularly substituted phenols, are privileged scaffolds in medicinal chemistry. The ubiquitous analgesic and antipyretic drug, paracetamol (acetaminophen), exemplifies the success of the N-acetylated aminophenol structure.[1][2]

Aromatic nitro compounds are highly versatile intermediates in the synthesis of pharmaceuticals, primarily because the nitro group can be reliably and selectively reduced to a primary amine.[3][4] This transformation is a gateway to installing the critical amino functionality found in many bioactive molecules. This compound, the subject of this guide, is a valuable starting material for precisely this reason. While not a direct precursor to paracetamol itself, it serves as an excellent scaffold for creating structural analogs and novel chemical entities for analgesic screening.

The core strategy discussed herein involves the reduction of the nitro moiety on the this compound backbone to yield an aminophenol derivative. This product can then be evaluated for its own biological activity or serve as a key intermediate for further molecular elaboration. Understanding this pathway provides a logical and powerful tool for analgesic drug discovery.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is fundamental for reaction design, safety, and purification.

PropertyValueSource
IUPAC Name This compound[5]
Synonyms 2-Acetamido-5-nitrophenol[6]
CAS Number 25351-89-7[5]
Molecular Formula C₈H₈N₂O₄[5]
Molecular Weight 196.16 g/mol [5]
Appearance Solid-
Melting Point 258-259 °C[6]
Boiling Point 436.1 °C at 760 mmHg[6]
Density 1.477 g/cm³[6]

The Core Synthetic Principle: Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is one of the most pivotal reactions in the synthesis of aromatic amines. This transformation is central to the industrial production of countless dyes, agrochemicals, and pharmaceuticals, including the precursors to paracetamol.[7][8]

The choice of reducing agent is critical and depends on factors such as substrate sensitivity, desired selectivity, cost, and environmental impact.

  • Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean byproducts (water). A catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, is used with hydrogen gas (H₂).[9][10] This method offers excellent yields but requires specialized equipment for handling pressurized hydrogen gas.

  • Metal/Acid Reduction: Classic methods using metals like Tin (Sn) or Iron (Fe) in the presence of a strong acid (e.g., HCl) are effective but often require strenuous workup procedures to remove metal salts. Tin(II) chloride (SnCl₂) offers a milder alternative.[9]

  • Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as formic acid or sodium borohydride (NaBH₄), in conjunction with a catalyst like Pd/C.[10][11] It can be safer and more convenient for laboratory-scale synthesis.

Causality: The underlying principle involves the transfer of electrons and protons to the nitro group, proceeding through nitroso and hydroxylamine intermediates before reaching the final amine. Catalysts like palladium provide a surface that adsorbs both the nitro compound and the hydrogen source, lowering the activation energy of the reaction and facilitating the multi-step reduction.

G cluster_0 General Reduction Pathway Ar-NO2 Aromatic Nitro Compound Ar-NO Nitroso Intermediate Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH +2e-, +2H+ Ar-NH2 Aromatic Amine Product Ar-NHOH->Ar-NH2 +2e-, +2H+ Reagents Reducing Agent (e.g., H₂/Pd-C, NaBH₄) Reagents->Ar-NO2

Fig. 1: Generalized pathway for the reduction of an aromatic nitro group.

Application Protocol: Synthesis of N-(4-Amino-2-hydroxyphenyl)acetamide

This protocol details the synthesis of a structural isomer of paracetamol via the catalytic reduction of this compound.

4.1. Objective To prepare N-(4-Amino-2-hydroxyphenyl)acetamide, a potential analgesic agent or a key intermediate for further derivatization, through the selective reduction of a nitro group.

4.2. Reaction Scheme

Fig. 2: Synthesis of N-(4-Amino-2-hydroxyphenyl)acetamide.

4.3. Materials and Equipment

  • Chemicals:

    • This compound (1.0 g, 5.09 mmol)

    • 10% Palladium on Carbon (Pd/C) catalyst (100 mg, ~10 wt%)

    • Ethanol (Absolute, 50 mL)

    • Ethyl Acetate (for TLC and extraction)

    • Hexane (for TLC)

    • Deionized Water

    • Celatom® or Celite® (for filtration)

  • Equipment:

    • 100 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Hydrogen balloon (or H₂ gas cylinder with regulator)

    • Vacuum manifold with inert gas (N₂ or Ar) inlet

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

    • UV lamp (254 nm)

    • Standard laboratory glassware

4.4. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry and in the presence of solvents. Do not allow the catalyst to dry on filter paper. Quench the filter cake with water immediately after filtration. Handle in a well-ventilated fume hood.

  • Hydrogen Gas (H₂): Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction setup is free of leaks and there are no ignition sources nearby. Perform the reaction in a fume hood.

  • Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and sparks.[12][13]

4.5. Step-by-Step Experimental Protocol

  • Reaction Setup: Place this compound (1.0 g) and a magnetic stir bar into the 100 mL round-bottom flask.

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.

  • Solvent Addition: Add absolute ethanol (50 mL) via syringe or cannula under a positive pressure of inert gas. Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (100 mg) to the flask against a positive flow of inert gas. Rationale: Adding the catalyst under inert gas prevents premature reaction with atmospheric oxygen and minimizes fire risk.

  • Hydrogenation: Evacuate the inert gas under vacuum and backfill the flask with hydrogen from the balloon. Repeat this purge-backfill cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature under the hydrogen balloon (positive pressure). Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexane). The starting material is typically yellow and UV active, while the product is often colorless and may stain with an oxidizing agent like potassium permanganate. The reaction is typically complete within 2-4 hours. Rationale: Vigorous stirring is crucial for ensuring efficient contact between the substrate, the gaseous hydrogen, and the solid catalyst surface.

  • Catalyst Removal: Once the reaction is complete (disappearance of starting material by TLC), carefully purge the flask with inert gas again to remove all residual hydrogen.

  • Filtration: Prepare a small pad of Celite® in a Buchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with a small amount of additional ethanol (2 x 10 mL). Rationale: Celite® prevents the fine catalyst particles from passing through the filter paper and contaminating the product.Crucial Safety Step: Immediately after filtration, quench the Celite®/catalyst pad with plenty of water before disposal to deactivate the pyrophoric catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol. This will yield the crude product, likely as an off-white or pale solid.

  • Purification (if necessary): The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-(4-Amino-2-hydroxyphenyl)acetamide.

4.6. Characterization

  • Melting Point: Compare the measured melting point of the purified product with literature values, if available.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Key changes to look for in IR spectroscopy include the disappearance of the characteristic NO₂ stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the new primary amine (~3300-3500 cm⁻¹).

The Paracetamol Synthesis Paradigm: A Validating Framework

To fully appreciate the protocol for this compound, it is instructive to examine the classical and industrial synthesis of paracetamol, which follows a similar logic.[9][14] This widely-used process solidifies the importance of the nitrophenol-to-aminophenol pathway.

The most common synthesis starts with phenol, which is nitrated to give a mixture of ortho- and para-nitrophenol. The desired p-nitrophenol is separated and then reduced to p-aminophenol.[7][9] The final step is the acetylation of the amino group of p-aminophenol using acetic anhydride.[2][15]

G Phenol Phenol Nitrophenol p-Nitrophenol Phenol->Nitrophenol Nitration (HNO₃, H₂SO₄) Aminophenol p-Aminophenol (Key Intermediate) Nitrophenol->Aminophenol Reduction (e.g., H₂/Catalyst) Paracetamol Paracetamol (Analgesic Product) Aminophenol->Paracetamol Acetylation (Acetic Anhydride)

Fig. 3: A common industrial synthesis workflow for Paracetamol.

This established pathway highlights two critical points:

  • The Primacy of Reduction: The reduction of p-nitrophenol to p-aminophenol is the enabling step that installs the amine necessary for the final product.[16]

  • The Role of Acetylation: The acetylation of the amine in p-aminophenol is crucial for its pharmacological profile, yielding the final amide structure of paracetamol.[1][15] This step could similarly be applied to the product synthesized in our protocol to generate further derivatives.

Broader Applications and Future Directions

The product of our protocol, N-(4-Amino-2-hydroxyphenyl)acetamide, is more than just a potential final product; it is a versatile intermediate. The newly introduced primary aromatic amine is a nucleophilic handle that opens a gateway to a wide array of chemical modifications.

  • Derivatization: The amine can be reacted with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a library of novel acetamide derivatives for high-throughput screening of analgesic activity.[17][18][19]

  • Bioisosteric Replacement: The synthesized isomer can be studied to understand the structure-activity relationship (SAR) of paracetamol. By changing the relative positions of the hydroxyl and acetamide groups, researchers can probe the specific interactions required for analgesic and antipyretic effects, or for the interactions leading to toxic metabolites.

  • Metabolite Studies: Paracetamol is partially deacetylated in the body to p-aminophenol, which is then conjugated in the brain with arachidonic acid to form AM404.[9][20][21] This metabolite is believed to contribute significantly to paracetamol's analgesic effect by acting on cannabinoid and TRPV1 receptors.[22][23][24] The aminophenol scaffold is therefore of high interest, and new isomers like the one synthesized here could lead to novel CNS-active compounds.

Conclusion

This compound is a strategically valuable starting material in the design and synthesis of new analgesic candidates. Its utility is unlocked through the foundational chemical principle of aromatic nitro group reduction, a robust and well-characterized transformation. The protocol provided in this guide offers a reliable and scalable method to produce N-(4-Amino-2-hydroxyphenyl)acetamide, a structural isomer of paracetamol, thereby creating opportunities for new drug discovery programs. By understanding the causality behind the synthetic steps, grounded in the successful paradigm of paracetamol production, researchers can confidently employ this and similar nitrophenol scaffolds to explore novel chemical space in the ongoing search for better pain therapeutics.

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  • PubChem. (n.d.). N-[4-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • YouTube. (2017). Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). AM404. Retrieved from [Link]

  • MDPI. (2023). A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot. Retrieved from [Link]

  • Semantic Scholar. (2020). Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study. Retrieved from [Link]

  • National Institutes of Health. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • PubMed. (2012). Synthesis and analgesic activity of some acetamide derivatives. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • ResearchGate. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • British Journal of Clinical Pharmacology. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Retrieved from [Link]

  • PubMed. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. Retrieved from [Link]

  • National Institutes of Health. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Retrieved from [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1985). Synthesis and analgesic activity of some 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanes. Retrieved from [Link]

Sources

Protocol for using N-(2-Hydroxy-4-nitrophenyl)acetamide in antioxidant activity assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Evaluation of N-(2-Hydroxy-4-nitrophenyl)acetamide in Antioxidant Activity Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for in vitro antioxidant activity assessment. While this compound is not a classical antioxidant standard, its chemical structure, featuring a phenolic hydroxyl group, suggests potential radical scavenging capabilities. This guide outlines the theoretical basis for its antioxidant action and provides a detailed, field-proven protocol for its evaluation using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This protocol is designed to be a self-validating system, complete with explanations for key experimental choices, data interpretation, and reference standards.

Introduction: The Scientific Rationale

This compound is a small organic molecule characterized by a phenyl ring substituted with hydroxyl, nitro, and acetamide groups[1][2]. The antioxidant potential of many phenolic compounds is well-established and is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging radical chain reactions[3][4].

The core hypothesis for this compound's antioxidant activity is centered on the reactivity of its phenolic hydroxyl (-OH) group. This group can participate in a Hydrogen Atom Transfer (HAT) mechanism, a common pathway for phenolic antioxidants[3]. In this process, the compound donates its hydroxyl hydrogen to a free radical, stabilizing the radical while the antioxidant itself becomes a resonance-stabilized radical, which is significantly less reactive.

To quantify this potential, we propose the use of the DPPH assay. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a stable, nitrogen-centered free radical that exhibits a deep purple color with a maximum absorbance around 517 nm[5][6][7]. When reduced by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from purple to a pale yellow. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound being tested[6][8]. This spectrophotometric assay is rapid, simple, and widely used for screening the antioxidant capacity of pure compounds and complex mixtures[7][9].

Proposed Mechanism of Action

The proposed reaction between this compound and the DPPH radical is illustrated below. The phenolic hydroxyl group of this compound donates a hydrogen atom to the DPPH radical, neutralizing it. The resulting this compound radical is stabilized through resonance.

G HNA This compound (with -OH group) HNA_Radical This compound Radical (Resonance Stabilized) HNA->HNA_Radical H• donation DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H H• acceptance

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening. It can also be adapted for use with standard spectrophotometer cuvettes.

Required Materials and Reagents
  • Test Compound: this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity grade

  • Reference Standard: Ascorbic Acid or Trolox (a water-soluble vitamin E analog)

  • Solvent: Spectrophotometric grade methanol or ethanol. Ensure the test compound and reference standard are soluble in the chosen solvent.

  • Equipment:

    • 96-well microplate reader or UV-Vis spectrophotometer

    • Calibrated micropipettes

    • 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Analytical balance

Reagent Preparation

Expertise Insight: The stability of the DPPH radical is critical for reproducible results. The DPPH solution is light-sensitive and should be freshly prepared and kept in an amber bottle or a flask wrapped in aluminum foil[5][6].

  • DPPH Stock Solution (0.2 mM):

    • Accurately weigh 7.89 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

    • Mix thoroughly and store in the dark.

  • DPPH Working Solution (0.1 mM):

    • Dilute the 0.2 mM DPPH stock solution 1:1 with the same solvent (e.g., 10 mL of stock + 10 mL of solvent)[5][10].

    • Before use, verify that the absorbance of this working solution at 517 nm is approximately 1.0 ± 0.2[8]. Adjust concentration if necessary.

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of the solvent. This creates a 1000 µg/mL stock solution.

  • Test Compound Working Solutions:

    • Prepare a series of dilutions from the stock solution. A typical concentration range for screening might be 10, 25, 50, 100, and 250 µg/mL.

  • Reference Standard Stock and Working Solutions:

    • Prepare a stock solution of Ascorbic Acid or Trolox (e.g., 1 mg/mL) and create serial dilutions in the same manner as the test compound.

Assay Procedure (96-Well Plate Method)

Trustworthiness Check: A self-validating protocol requires appropriate controls. The "Blank" corrects for the solvent's absorbance, and the "Control" represents the maximum absorbance of the DPPH radical without any antioxidant. A sample blank is also included to account for any intrinsic color of the test compound.

  • Plate Layout: Designate wells for Blanks, Controls, Reference Standards, and Test Samples.

  • Sample Addition: Add 100 µL of each working solution (Test Compound and Reference Standard at different concentrations) into the corresponding wells.

  • Sample Blank: In separate wells, add 100 µL of each working solution and 100 µL of the solvent (e.g., methanol) instead of the DPPH solution. This corrects for any absorbance from the sample itself.

  • Control: Add 100 µL of the solvent to the control wells.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the sample blank wells[5]. Mix gently by pipetting.

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes. The incubation time is a critical parameter and may require optimization for slow-reacting compounds[5][8].

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader[6][11].

Experimental Workflow Diagram

Sources

N-(2-Hydroxy-4-nitrophenyl)acetamide as a substrate in enzymatic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of N-(2-Hydroxy-4-nitrophenyl)acetamide as a Chromogenic Substrate for Deacetylase Enzymes

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound (HNPA) in enzymatic assays. It delves into the underlying principles, offers detailed protocols for specific enzyme classes, and provides expert insights into experimental design and data interpretation.

Introduction: The Utility of HNPA in Enzyme Kinetics

This compound, hereafter referred to as HNPA, is a synthetic chromogenic substrate designed for the continuous monitoring of deacetylase activity. Its chemical structure incorporates an acetylated amine linked to a nitrophenol moiety. This design is pivotal to its function: in its native, acetylated form, HNPA is colorless. However, upon enzymatic hydrolysis of the amide bond, it releases 2-amino-5-nitrophenol, a product that exhibits a distinct yellow color under alkaline conditions. This colorimetric change allows for a straightforward and quantitative measurement of enzyme activity using standard spectrophotometry.

The primary advantage of HNPA lies in its ability to facilitate simple, continuous, or endpoint assays suitable for high-throughput screening (HTS) of enzyme inhibitors or for detailed kinetic characterization of deacetylase enzymes.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₈H₈N₂O₄ChemScene[2]
Molecular Weight 196.16 g/mol PubChem[1]
CAS Number 25351-89-7Sigma-Aldrich[3]
Reaction Product 2-amino-5-nitrophenol
Product Appearance Brown or orange crystalline solidPubChem[4], NCBI[5]
Detection Principle Colorimetric (Yellow Product)

Principle of the Enzymatic Reaction and Detection

The core of the assay is the enzymatic cleavage of the acetyl group from the HNPA molecule. This reaction is catalyzed by enzymes with deacetylase or amidase activity.

The reaction proceeds as follows: this compound (colorless) + H₂O ---(Deacetylase)--> 2-amino-5-nitrophenol (product) + Acetate

The product, 2-amino-5-nitrophenol, contains a phenol group that can be deprotonated under basic conditions to form a phenolate ion. This ion is resonance-stabilized, and the extended conjugation with the nitro group results in strong absorption in the visible spectrum, typically observed around 400-410 nm. Therefore, the reaction is typically terminated, and the color developed, by the addition of a basic stop solution (e.g., sodium hydroxide or sodium carbonate). The intensity of the resulting yellow color is directly proportional to the amount of product formed and, consequently, to the activity of the enzyme.

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Color Development & Detection HNPA HNPA Substrate (Colorless) Enzyme Deacetylase Enzyme HNPA->Enzyme + H₂O Product 2-amino-5-nitrophenol (Colorless at neutral pH) Enzyme->Product Acetate Acetate Enzyme->Acetate StopSolution Basic Stop Solution (e.g., NaOH) Product->StopSolution Product->StopSolution YellowProduct Deprotonated Product (Yellow Phenolate) Spectro Spectrophotometer (Absorbance at ~405 nm) YellowProduct->Spectro Measure Absorbance

Caption: General workflow for an HNPA-based deacetylase assay.

Application: Sirtuin (Class III HDAC) Activity Assays

Sirtuins are a unique class of deacetylases that are dependent on nicotinamide adenine dinucleotide (NAD⁺) for their catalytic activity.[6][7] They play crucial roles in metabolism, DNA repair, and aging.[6][8] The reaction mechanism involves the transfer of the acetyl group from the substrate to the ADP-ribose moiety of NAD⁺, yielding O-acetyl-ADP-ribose, nicotinamide, and the deacetylated substrate.[9][10]

HNPA serves as an effective tool for studying sirtuin activity, particularly for inhibitor screening and kinetic analysis.

G cluster_products Reaction Products SIRT Sirtuin Enzyme Product 2-amino-5-nitrophenol SIRT->Product Deacetylation NAM Nicotinamide SIRT->NAM OAADPR O-acetyl-ADP-ribose SIRT->OAADPR HNPA HNPA (Ac-Lys mimic) HNPA->SIRT NAD NAD⁺ NAD->SIRT

Caption: NAD⁺-dependent deacetylation of HNPA by Sirtuins.

Protocol: Sirtuin Activity Assay using HNPA

This protocol is designed for a 96-well plate format, suitable for inhibitor screening.

A. Required Reagents

  • Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Expert Tip: The optimal pH for sirtuins can vary. It is advisable to perform a pH profile for your specific enzyme to ensure maximal activity.

  • HNPA Substrate Stock (10 mM): Dissolve 1.96 mg of HNPA (MW: 196.16) in 1 mL of DMSO. Store in aliquots at -20°C.

  • NAD⁺ Stock (10 mM): Prepare fresh in Sirtuin Assay Buffer. Store on ice.

  • Recombinant Sirtuin Enzyme: Dilute to the desired working concentration (e.g., 2X final concentration) in Sirtuin Assay Buffer just before use. Keep on ice.

  • Stop/Developer Solution: 0.1 M NaOH with 1% Triton X-100. Causality: The base is essential to deprotonate the 2-amino-5-nitrophenol product, causing the color change. Triton X-100 is a detergent that helps to ensure solution homogeneity and prevent precipitation of screened compounds.

B. Experimental Procedure

  • Compound Plating: Add 2 µL of test compounds (dissolved in DMSO) or DMSO (for control wells) to the wells of a clear, flat-bottom 96-well plate.

  • Enzyme Addition: Add 48 µL of the diluted sirtuin enzyme solution to each well. Mix gently by tapping the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a 2X reaction mixture containing HNPA and NAD⁺ in the assay buffer. A typical final concentration is 100-200 µM for HNPA and 500 µM for NAD⁺. To start the reaction, add 50 µL of this 2X mixture to each well.

  • Incubation: Mix the plate gently and incubate at 37°C for 60-90 minutes. Monitor the reaction progress to ensure it remains within the linear range.

  • Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Stop/Developer Solution to each well. Mix and incubate for 10 minutes at room temperature to allow for full color development.

  • Detection: Measure the absorbance at 405 nm using a microplate reader.

C. Data Analysis

  • Subtract the absorbance of the "no enzyme" control from all other readings.

  • Calculate the percent inhibition for each compound relative to the DMSO control: % Inhibition = [1 - (Absorbance_compound / Absorbance_DMSO)] x 100

Application: Classical HDAC (Classes I, II, IV) Activity Assays

Classical histone deacetylases (HDACs) are zinc-dependent hydrolases that do not require NAD⁺ for their activity.[11][12] They are central to epigenetic regulation and are validated targets for cancer therapy.[13][14] HNPA can also be adapted for assaying these enzymes, providing a valuable tool for screening inhibitors of this important enzyme class.

Protocol: General HDAC Activity Assay using HNPA

This protocol outlines a two-step procedure often required for non-sirtuin deacetylases when using certain chromogenic or fluorogenic substrates. The second step ensures the release of the chromophore.

A. Required Reagents

  • HDAC Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl.

  • HNPA Substrate Stock (10 mM): As prepared for the sirtuin assay.

  • Recombinant HDAC Enzyme: Dilute to a working concentration in HDAC Assay Buffer.

  • Developer Solution: This may be required depending on the specific HDAC and assay conditions. For HNPA, a simple basic stop solution is usually sufficient. A solution of 10 mM Tris-HCl, pH 8.0, containing a protease like Trypsin (e.g., at 0.1 mg/mL) can be used as a developer in more complex assays if direct color development is not optimal. For this protocol, we will use a basic stop solution as it is simpler and effective.

  • Stop Solution: 1 M HCl.

B. Experimental Procedure

  • Reaction Setup: In a 96-well plate, combine 25 µL of 2X HDAC enzyme solution and 5 µL of test compound or DMSO vehicle.

  • Reaction Initiation: Add 20 µL of 2.5X HNPA substrate solution (e.g., for a final concentration of 200 µM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development Step: Add 50 µL of Stop/Developer Solution (0.1 M NaOH). Incubate for 10 minutes.

  • Detection: Read the absorbance at 405 nm.

Trustworthiness: Self-Validating Systems and Experimental Controls

To ensure the reliability and trustworthiness of data generated using HNPA, every experiment must include a set of controls.

  • No-Enzyme Control: Substrate + Buffer. This accounts for any non-enzymatic hydrolysis of HNPA. The value should be close to zero.

  • Vehicle Control (0% Inhibition): Substrate + Buffer + Enzyme + DMSO. This represents the maximum enzyme activity.

  • Positive Inhibition Control (100% Inhibition): Substrate + Buffer + Enzyme + DMSO + a known potent inhibitor (e.g., Trichostatin A for classical HDACs, EX-527 for SIRT1). This validates that the assay can detect inhibition.

By including these controls, the assay becomes a self-validating system, confirming the integrity of the reagents and the experimental setup for each plate.

References

  • PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-5-Nitro Phenol. Retrieved from [Link]

  • NCBI. (n.d.). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]

  • Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. Retrieved from [Link]

  • Millard, C. J., et al. (n.d.). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. Retrieved from [Link]

  • Sauve, A. A. (n.d.). Sirtuin Chemical Mechanisms. PMC - NIH. Retrieved from [Link]

  • Schlicker, C., et al. (n.d.). Mechanisms and Molecular Probes of Sirtuins. PMC - NIH. Retrieved from [Link]

  • Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. PubMed. Retrieved from [Link]

  • Cain, D. W., et al. (n.d.). Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation. PMC - NIH. Retrieved from [Link]

  • Spiteller, P., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. NIH. Retrieved from [Link]

  • Huang, G., et al. (2019). Sirtuin-mediated Deacetylation of hnRNP A1 Suppresses Glycolysis and Growth in Hepatocellular Carcinoma. PubMed. Retrieved from [Link]

  • Bauer, I., et al. (n.d.). Single-Step Enrichment of a TAP-Tagged Histone Deacetylase of the Filamentous Fungus Aspergillus nidulans for Enzymatic Activity Assay. NIH. Retrieved from [Link]

  • Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. ResearchGate. Retrieved from [Link]

  • L. M. T. et al. (n.d.). Sirtuin 1-mediated deacetylation of XPA DNA repair protein enhances its interaction with ATR protein and promotes cAMP-induced DNA repair of UV damage. NIH. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Seidel, C. (2009). Histone deacetylase activity assay. PubMed. Retrieved from [Link]

  • Moreno-Yruela, C., & Olsen, C. A. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. PubMed. Retrieved from [Link]

  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. Retrieved from [Link]

  • Banks, C. A., et al. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Retrieved from [Link]

  • Zhao, Y. (2015). Histone Deacetylase Activity Assay. Springer Nature Experiments. Retrieved from [Link]

  • Uppu, R. M., et al. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC - PubMed Central. Retrieved from [Link]

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Semantic Scholar. Retrieved from [Link]

  • Smith, B. C., & Denu, J. M. (n.d.). Sirtuin Catalysis and Regulation. PMC - PubMed Central. Retrieved from [Link]

  • Gertz, M., & Steegborn, C. (2019). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. Retrieved from [Link]

  • SIELC Technologies. (2018). Acetamide, N-(2-hydroxy-5-nitrophenyl)-. Retrieved from [Link]

  • Kaeberlein, M., et al. (2005). Substrate-specific activation of sirtuins by resveratrol. PubMed - NIH. Retrieved from [Link]

  • Takayanagi, T., et al. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Hydrolysis of p-nitrophenyl-b-D-galactopyranoside with bgalactosidase. Retrieved from [Link]

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Application Notes and Protocols for the Nitration of N-Phenylacetamide to Yield Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the techniques for the nitration of N-phenylacetamide (acetanilide). It delves into the underlying principles of electrophilic aromatic substitution, the directing effects of the acetamido group, and provides detailed, field-proven protocols for the selective synthesis of ortho- and para-nitroacetanilide isomers. This guide emphasizes experimental design, causality behind procedural steps, safety protocols, and methods for isomer separation and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The nitration of N-phenylacetamide is a classic example of an electrophilic aromatic substitution reaction, a cornerstone of organic synthesis.[1] In this reaction, a nitro group (-NO₂) is introduced onto the aromatic ring.[2] The position of this substitution is predominantly influenced by the existing acetamido (-NHCOCH₃) group on the phenyl ring.[3] Understanding and controlling the isomeric outcome of this reaction is critical for the synthesis of various downstream products, including dyes, pharmaceuticals, and other fine chemicals.[4]

The acetamido group is an ortho, para-directing group.[5] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions.[3][6] This increased nucleophilicity at the ortho and para carbons makes them more susceptible to attack by an electrophile, in this case, the nitronium ion (NO₂⁺).[7] However, the bulky nature of the acetamido group creates steric hindrance at the ortho positions, which often leads to the para isomer being the major product.[8][9]

While the acetamido group is activating and ortho, para-directing due to its resonance effect, it is less activating than an amino (-NH₂) group.[6] The presence of the electron-withdrawing carbonyl group in the acetamido moiety reduces the electron-donating capacity of the nitrogen atom through an inductive effect.[3][10]

This guide will provide detailed protocols to exploit these principles to synthesize and isolate the primary isomers of nitroacetanilide.

Reaction Mechanism and Isomer Direction

The nitration of N-phenylacetamide proceeds via a well-established electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Step 2: Electrophilic Attack The electron-rich π system of the N-phenylacetamide ring attacks the nitronium ion. This attack is favored at the ortho and para positions due to the resonance stabilization provided by the acetamido group.[11]

Step 3: Resonance Stabilization of the Arenium Ion The intermediate carbocation, known as an arenium ion or sigma complex, is stabilized by resonance. For attack at the ortho and para positions, an additional resonance structure can be drawn where the lone pair of the nitrogen atom of the acetamido group delocalizes into the ring, further stabilizing the intermediate.[7] This additional stabilization is not possible for meta attack.

Step 4: Deprotonation and Aromatization A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroacetanilide product.

Diagram of the Nitration Mechanism

Nitration_Mechanism cluster_electrophile Step 1: Nitronium Ion Formation cluster_substitution Steps 2-4: Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Acetanilide N-Phenylacetamide Arenium_Ion Arenium Ion (Sigma Complex) Acetanilide->Arenium_Ion + NO₂⁺ Product o/p-Nitroacetanilide Arenium_Ion->Product - H⁺ Experimental_Workflow Start Start: N-Phenylacetamide Dissolution Dissolve in Glacial Acetic Acid & H₂SO₄ Start->Dissolution Nitration Nitration with HNO₃/H₂SO₄ (Maintain <10°C) Dissolution->Nitration Precipitation Pour onto Crushed Ice Nitration->Precipitation Filtration1 Vacuum Filtration & Washing (Crude Product) Precipitation->Filtration1 Recrystallization Recrystallization from Hot Ethanol Filtration1->Recrystallization Cooling Slow Cooling & Ice Bath Recrystallization->Cooling Filtration2 Vacuum Filtration Cooling->Filtration2 p_Isomer p-Nitroacetanilide Crystals Filtration2->p_Isomer o_Isomer o-Nitroacetanilide in Filtrate Filtration2->o_Isomer Filtrate

Caption: Workflow for Synthesis and Separation of Isomers.

Characterization of Isomers

The identity and purity of the synthesized isomers should be confirmed using standard analytical techniques.

Propertyo-Nitroacetanilidep-Nitroacetanilide
Appearance Yellow crystalsColorless or pale yellow crystals
Melting Point Approx. 94°CApprox. 214-217°C
Solubility More soluble in ethanolLess soluble in ethanol

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: Both isomers will show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1670 cm⁻¹), and strong absorptions for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons of the two isomers will exhibit distinct splitting patterns and chemical shifts. For p-nitroacetanilide in DMSO-d6, two doublets are typically observed for the aromatic protons. [12][13]The methyl protons of the acetamido group will appear as a singlet. [13] * ¹³C NMR: The number and chemical shifts of the carbon signals will differ between the ortho and para isomers, confirming their distinct structures.

Discussion and Troubleshooting

  • Temperature Control: Maintaining a low temperature during the addition of the nitrating mixture is crucial. [14]If the temperature rises significantly, there is a risk of dinitration and increased formation of undesired byproducts. [2][14]* Acid Purity: The use of concentrated acids is essential for the efficient generation of the nitronium ion.

  • Hydrolysis: Traces of acid in the final product can catalyze the hydrolysis of the amide back to the corresponding nitroaniline. [14]Thorough washing of the crude product with cold water is important to remove residual acid. [1]A deep yellow or orange color in the product may indicate the presence of p-nitroaniline from hydrolysis. [14]* Yield Optimization: To maximize the yield of the para isomer, ensure slow cooling during recrystallization to allow for the formation of well-defined crystals.

Conclusion

The nitration of N-phenylacetamide is a versatile and instructive reaction for synthesizing ortho and para substituted nitroaromatic compounds. By carefully controlling the reaction conditions, particularly the temperature, and employing appropriate purification techniques such as fractional crystallization, it is possible to selectively isolate the desired isomers. The protocols and insights provided in this guide offer a robust framework for the successful synthesis, separation, and characterization of nitroacetanilide isomers, which are valuable intermediates in various fields of chemical and pharmaceutical research.

References

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Brainly. (2023, August 1). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in... Retrieved from [Link]

  • Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]

  • BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. Retrieved from [Link]

  • Lu Le Laboratory. (2013, June 1). Synthesis of p-nitroacetanilide-Nitration. Retrieved from [Link]

  • Collegedunia. (n.d.). Preparation of p-Nitroacetanilide: Theory, Procedure & Precautions. Retrieved from [Link]

  • Slideshare. (n.d.). Preparation of p-nitroacetanilide from Acetanilide. Retrieved from [Link]

  • JAAN's Science Class. (2012, January 1). Nitration of acetanilide (Lab report). Retrieved from [Link]

  • Unacademy. (n.d.). p-Nitroacetanilide Study Material. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

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  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • YouTube. (2024, September 14). Nitration of Acetanilide | Organic Chemistry Experiment. Retrieved from [Link]

  • Brainly. (2023, May 1). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in... Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration reaction and formation of p-nitroacetanilide and o-nitroacetanilide. Retrieved from [Link]

  • UW Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... Retrieved from [Link]

  • Vedantu. (n.d.). In preparation of pnitroacetanilide another mirror class 12 chemistry CBSE. Retrieved from [Link]

  • askIITians. (2025, September 14). In preparation of p-nitroacetanilide another mirror product is formed. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A comparative spectroscopic investigation of two polymorphs of 4′-methyl-2′-nitroacetanilide using solid-state infrared and high-resolution solid-state nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Study.com. (n.d.). The acetamido group (-NHCOCH3) is an ortho-para directing group in electrophilic aromatic substitution reactions. In the bromination of acetanilide, only para-substitution is observed. Draw the chemic. Retrieved from [Link]

  • UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitration of Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3.... Retrieved from [Link]

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Experimental setup for the crystallization of N-(2-Hydroxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Setup for the Crystallization of N-(2-Hydroxy-4-nitrophenyl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup and protocols for the crystallization of this compound. As a molecule featuring polar functional groups including hydroxyl, nitro, and amide moieties, its crystallization is highly dependent on the careful selection of solvents and methodologies. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles governing solvent selection, nucleation, and crystal growth. Detailed protocols for three primary methods—Slow Cooling, Vapor Diffusion, and Anti-Solvent Crystallization—are presented, alongside troubleshooting advice and standard characterization techniques to validate crystal quality.

Compound Profile: this compound

A thorough understanding of the target molecule is the foundation of any successful crystallization strategy. The physicochemical properties of this compound dictate its behavior in various solvent systems.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₈N₂O₄[1]

  • Molecular Weight: 196.16 g/mol [1]

  • Key Structural Features: The molecule possesses a rigid aromatic ring, which promotes stacking interactions, and multiple hydrogen bond donors (-OH, -NH) and acceptors (=O, -NO₂). These features are critical for forming a stable crystal lattice.[2][3]

The presence of both polar and aromatic groups suggests that polar organic solvents will be primary candidates for solubilization. The potential for strong intermolecular hydrogen bonding is a key factor that can be leveraged for successful crystallization.[4][5]

Table 1: Predicted Solubility Profile

Quantitative solubility data for this specific compound is not widely published. However, based on its structure and data from analogous aromatic amides, a qualitative solubility profile can be predicted to guide solvent screening.[3][6]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateCapable of hydrogen bonding with the -OH, -NH, and -NO₂ groups. Solubility is expected to be strongly temperature-dependent.
Polar Aprotic Acetone, Acetonitrile, DMSOHighStrong dipole-dipole interactions can effectively solvate the molecule. Acetonitrile is often a good choice for amides.[6]
Ethers Diethyl Ether, THFLow to ModerateModerate polarity, but lacks strong hydrogen bonding capabilities.
Non-Polar Hexane, TolueneVery Low / InsolubleThe molecule's high polarity makes it incompatible with non-polar solvents. These are ideal candidates for use as anti-solvents.

Guiding Principles for Crystallization Method Selection

Crystallization is the transition from a disordered state (solution) to a highly ordered state (crystal). The goal is to create a supersaturated solution from which the solute will slowly precipitate in a crystalline form rather than as an amorphous solid.

Workflow for Method Selection

The following diagram outlines a logical workflow for selecting an appropriate crystallization strategy based on initial solubility screening.

G cluster_0 cluster_1 cluster_2 cluster_3 start Begin: Screen Solubility in Various Solvents q1 Is compound soluble in a solvent with a steep temperature-solubility curve? start->q1 p1 Protocol 1: Slow Cooling Crystallization q1->p1 Yes q2 Is the compound sparingly soluble or requires a large volume of solvent? q1->q2 No yes1 Yes no1 No p2 Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent) q2->p2 Yes q3 Is the compound highly soluble in one solvent but insoluble in another miscible solvent? q2->q3 No yes2 Yes no2 No p3 Protocol 3: Anti-Solvent Addition q3->p3 Yes end_node Re-evaluate solvent system or purify material further q3->end_node No yes3 Yes no3 No

Caption: Decision workflow for selecting a crystallization protocol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle organic solvents with care.

Protocol 1: Slow Cooling Crystallization from a Single Solvent

This is the most common recrystallization technique and is effective when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.[3] Studies on a closely related isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, have shown success growing single crystals from methanol, making it an excellent starting point.[4][7]

Scientific Rationale: The principle relies on creating a saturated solution at the solvent's boiling point and then allowing it to cool slowly. As the temperature decreases, the solubility drops, and the solution becomes supersaturated. This slow change provides the necessary time for molecules to orient themselves into an ordered crystal lattice. Rapid cooling often leads to the trapping of impurities and the formation of small, poorly defined crystals.

Step-by-Step Methodology:

  • Solvent Selection: Begin with methanol. Place approximately 20-30 mg of crude this compound into a small Erlenmeyer flask.

  • Dissolution: Add the chosen solvent (methanol) dropwise to the flask while gently heating on a hot plate. Add just enough hot solvent to fully dissolve the solid, creating a saturated solution. Avoid adding an excess of solvent, as this will reduce the final yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper into a pre-heated clean flask.

  • Slow Cooling: Cover the flask with a watch glass or loosely plug it with a cork to prevent rapid evaporation. Allow the flask to cool slowly and undisturbed to room temperature. Moving or disturbing the solution can trigger rapid precipitation, resulting in smaller crystals.

  • Inducing Crystallization (If Necessary): If no crystals form after cooling, try scratching the inside of the flask with a glass rod below the solution surface or adding a single seed crystal from a previous batch.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either air-drying on the filter paper or in a vacuum desiccator.

Protocol 2: Vapor Diffusion

This method is ideal for growing high-quality single crystals for X-ray diffraction and is useful when only small amounts of material are available. It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.

Scientific Rationale: The compound is dissolved in a "good" solvent, in which it is highly soluble. This solution is then placed in a sealed chamber containing a larger reservoir of a "poor" solvent (anti-solvent), in which the compound is insoluble. The anti-solvent must be more volatile than the good solvent. Over time, the anti-solvent vapor diffuses into the solution, gradually decreasing the compound's solubility and inducing slow, controlled crystallization.

Step-by-Step Methodology (Hanging Drop Method):

  • Prepare the Reservoir: Fill a small beaker or the well of a crystallization plate with 1-2 mL of an anti-solvent (e.g., hexane or diethyl ether).

  • Prepare the Solution: Dissolve a small amount (2-5 mg) of this compound in a minimal volume (a few drops) of a good, less volatile solvent (e.g., acetone or ethanol).

  • Set Up the Drop: Place a drop of this concentrated solution onto a siliconized glass coverslip.

  • Seal the System: Invert the coverslip and place it over the reservoir, using grease to create an airtight seal. The drop of your solution is now "hanging" over the anti-solvent.

  • Incubation: Leave the sealed system undisturbed in a location with a stable temperature.

  • Monitoring: Monitor the drop periodically over several days for the formation of crystals.

Protocol 3: Anti-Solvent Crystallization

This technique is useful when the compound is too soluble in a particular solvent, even at low temperatures. A second, miscible solvent in which the compound is insoluble (the anti-solvent) is added to induce precipitation.

Scientific Rationale: The compound is first dissolved in a minimum amount of a "good" solvent. The "poor" solvent (anti-solvent) is then added dropwise. This slowly changes the polarity and composition of the solvent system, reducing the solubility of the compound and forcing it to crystallize out of the solution. The key is a slow addition rate to maintain control over the supersaturation level.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a minimal amount of a good solvent (e.g., acetone or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a poor solvent (e.g., water or hexane) drop by drop while stirring the solution.[8]

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated and nucleation is beginning.

  • Re-dissolution: If the solution becomes too cloudy, add a drop or two of the good solvent to just redissolve the precipitate and clarify the solution.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 1 (Steps 7-9).

Crystal Characterization

Once crystals are obtained, their quality and identity must be confirmed.

TechniquePurposeExpected Outcome for High-Quality Crystals
Optical Microscopy Visual inspection of crystal morphology, size, and purity.Well-defined facets, uniform size, and absence of amorphous material.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess purity.A sharp, single endothermic peak at a specific melting temperature.
X-ray Diffraction (XRD) To confirm the crystalline nature (Powder XRD) or determine the molecular structure (Single-Crystal XRD).A distinct diffraction pattern with sharp peaks, indicative of a well-ordered lattice structure.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent); compound is highly soluble even at low temperatures.Try to induce crystallization by scratching or seeding. If that fails, slowly evaporate some of the solvent. Consider using an anti-solvent method.
"Oiling Out" The solution became supersaturated at a temperature above the compound's melting point in that solvent system; cooling was too rapid.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Ensure the boiling point of the solvent is lower than the compound's melting point.
Poor Yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature filtration.Ensure the minimum amount of hot solvent is used for dissolution. Always wash with ice-cold solvent. Ensure the solution is fully cooled before filtering.[3]
Colored Impurities in Crystals Impurities were not removed prior to crystallization.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2). Available at: [Link]

  • University of Canterbury. (n.d.). Recrystallisation. Department of Chemistry. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2), x220201. Available at: [Link]

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. Available at: [Link]

  • Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). Data from: N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: N-(2-Hydroxy-4-nitrophenyl)acetamide in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of N-(2-Hydroxy-4-nitrophenyl)acetamide in material science and polymer chemistry. Due to a lack of documented applications for this specific molecule in the field, this guide explores its potential uses based on its inherent chemical functionalities. The protocols and applications described herein are therefore proposed and exemplary, grounded in established principles of polymer chemistry, and intended to serve as a foundational resource for innovation and further research.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound is a substituted aromatic compound featuring a hydroxyl (-OH), an acetamido (-NHCOCH₃), and a nitro (-NO₂) group. This unique combination of functional groups makes it a molecule of significant interest for the synthesis of novel polymers and functional materials. While its direct application in material science is not yet established in the literature, its structure suggests a versatile role as a monomer, a polymer modifier, or a precursor to functional moieties such as dyes.

The phenolic hydroxyl group offers a reactive site for esterification and etherification reactions, fundamental to the synthesis of polyesters and polyethers. The nitro group, a strong electron-withdrawing group, can be readily reduced to a primary amine (-NH₂), opening pathways to the formation of high-performance polyamides and polyimides. Furthermore, the aromatic nitro functionality is a well-known precursor for the synthesis of azo dyes, which can be incorporated into polymer matrices to create colored or functional materials.[1][2] This guide will provide detailed theoretical frameworks and experimental protocols for exploring these potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in material science.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[3]
Molecular Weight 196.16 g/mol [3]
Appearance Yellow precipitate[4]
Melting Point 258-259 °CEchemi[5]
Boiling Point (est.) 436.1 °C at 760 mmHgEchemi[5]
Solubility Soluble in methanol[4]
Potential Application I: Monomer for High-Performance Polymers

The bifunctional nature of this compound, particularly after the reduction of its nitro group, positions it as a promising monomer for step-growth polymerization.

3.1. Synthesis of Novel Polyamides

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[6] By reducing the nitro group of this compound to an amine, a novel diamine monomer with a pendant hydroxyl group can be created. This monomer can then be polymerized with a dicarboxylic acid to yield a functionalized polyamide.

Causality: The reduction of the aromatic nitro group to a primary amine is a critical step to enable its use as a diamine monomer. Catalytic hydrogenation is a common and efficient method for this transformation.[7]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve this compound in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(4-Amino-2-hydroxyphenyl)acetamide.

  • Purify the product by recrystallization or column chromatography.

Causality: The newly synthesized diamine can undergo polycondensation with a diacid chloride, such as terephthaloyl chloride, to form a polyamide. The pendant hydroxyl group can enhance solubility and provide a site for post-polymerization modification.

Materials:

  • N-(4-Amino-2-hydroxyphenyl)acetamide

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve N-(4-Amino-2-hydroxyphenyl)acetamide and LiCl in anhydrous DMAc.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution as an acid scavenger.

  • Slowly add a solution of terephthaloyl chloride in DMAc to the stirred mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C.

Polyamide_Synthesis Monomer N-(2-Hydroxy-4-nitrophenyl) acetamide ReducedMonomer N-(4-Amino-2-hydroxyphenyl) acetamide Monomer->ReducedMonomer Reduction (H2, Pd/C) Polymer Functionalized Polyamide ReducedMonomer->Polymer Polycondensation Diacid Terephthaloyl Chloride Diacid->Polymer

Caption: Synthesis pathway for a functionalized polyamide.

Potential Application II: Polymer Modifier

The functional groups of this compound can be utilized to modify the properties of existing polymers through grafting reactions. This can introduce new functionalities, such as improved hydrophilicity, thermal stability, or sites for further chemical transformations.

4.1. Grafting onto Epoxidized Polymers

The phenolic hydroxyl group of this compound can react with the epoxy groups of polymers like epoxidized natural rubber or other epoxy resins. This grafting process can enhance the polymer's properties by introducing the polar nitro and amide functionalities.[8]

Causality: The nucleophilic hydroxyl group of the acetamide derivative can open the epoxide ring of ENR, forming a stable ether linkage. This reaction is typically catalyzed by a base.

Materials:

  • Epoxidized Natural Rubber (ENR)

  • This compound

  • Toluene

  • Triethylamine (catalyst)

  • Methanol

Procedure:

  • Dissolve ENR in toluene in a round-bottom flask.

  • Add this compound and triethylamine to the solution.

  • Heat the mixture under reflux with constant stirring for a specified reaction time (e.g., 8-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the modified polymer by pouring the solution into a large excess of methanol.

  • Filter the polymer, wash with fresh methanol to remove unreacted starting materials and catalyst.

  • Dry the grafted polymer in a vacuum oven at 50 °C until a constant weight is achieved.

  • Characterize the modified polymer using techniques like FTIR and NMR to confirm grafting.

Polymer_Modification ENR Epoxidized Natural Rubber (ENR) ModifiedPolymer Grafted ENR ENR->ModifiedPolymer Modifier N-(2-Hydroxy-4-nitrophenyl) acetamide Modifier->ModifiedPolymer Grafting Reaction (Base Catalyzed) Azo_Dye_Synthesis ReducedMonomer N-(4-Amino-2-hydroxyphenyl) acetamide Diazonium Diazonium Salt ReducedMonomer->Diazonium Diazotization (NaNO2, HCl) AzoDye Azo Dye Diazonium->AzoDye CouplingAgent Coupling Agent (e.g., Phenol) CouplingAgent->AzoDye Azo Coupling

Caption: General scheme for the synthesis of an azo dye.

5.2. Incorporation into a Polymer Matrix

The synthesized azo dye can be incorporated into a polymer matrix, such as poly(methyl methacrylate) (PMMA), to create a colored material.

Causality: Solvent casting is a simple method to physically disperse a dye within a polymer matrix. The polymer is dissolved in a suitable solvent, the dye is added, and the solvent is then slowly evaporated to leave a solid, colored film.

Materials:

  • Synthesized Azo Dye

  • Poly(methyl methacrylate) (PMMA)

  • Dichloromethane (DCM) or another suitable solvent

  • Petri dish

Procedure:

  • Dissolve PMMA in DCM to form a viscous solution.

  • In a separate container, dissolve a small amount of the synthesized azo dye in DCM.

  • Add the dye solution to the PMMA solution and mix thoroughly until a homogeneous color is achieved.

  • Pour the colored polymer solution into a glass petri dish.

  • Cover the petri dish with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.

  • Allow the solvent to evaporate completely at room temperature in a fume hood.

  • Once dry, a colored polymer film can be peeled from the petri dish.

Characterization and Validation

All synthesized monomers, polymers, and modified materials must be rigorously characterized to confirm their structure, purity, and properties. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of monomers and confirm the structure of the polymer repeating units.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm chemical transformations (e.g., reduction of -NO₂ to -NH₂, formation of amide bonds, grafting).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity) of synthesized polymers.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymers.

  • UV-Visible Spectroscopy: To characterize the optical properties of the synthesized azo dyes and the resulting colored polymers.

Conclusion and Future Outlook

This compound presents a compelling, yet unexplored, platform for the development of novel functional polymers and materials. The protocols outlined in this guide provide a strategic roadmap for harnessing its unique chemical functionalities. While these applications are currently theoretical, they are based on sound and well-established principles of organic and polymer chemistry. It is our hope that this guide will inspire researchers to experimentally validate these pathways and uncover new and innovative applications for this versatile molecule in material science, thereby bridging the gap between its known synthesis and its potential in advanced material applications.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-Hydroxy-4-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2-Hydroxy-4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.

Section 1: Synthesis Overview & Core Principles

This compound is synthesized via the chemoselective N-acetylation of 2-amino-5-nitrophenol. The core of this transformation is the nucleophilic acyl substitution, where the amino group of the starting material attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

The primary challenge and the key to optimization lies in achieving high chemoselectivity for N-acetylation over the competing O-acetylation of the phenolic hydroxyl group. The amino group is inherently more nucleophilic than the hydroxyl group under neutral or basic conditions, which provides a thermodynamic and kinetic basis for selectivity. However, reaction conditions must be carefully controlled to prevent side reactions.

Reaction_Scheme Start 2-Amino-5-nitrophenol Product This compound Start->Product N-Acetylation Agent Acetic Anhydride Agent->Product Byproduct Acetic Acid Agent->Byproduct Troubleshooting_Workflow start_node Problem Encountered decision_node decision_node start_node->decision_node Identify Issue cause_node1 cause_node1 decision_node->cause_node1 Low/No Yield cause_node2 cause_node2 decision_node->cause_node2 Impure Product (e.g., wrong MP, extra peaks) cause_node3 cause_node3 decision_node->cause_node3 Product is Oily/ Fails to Crystallize solution_node solution_node cause_node cause_node solution_node1_1 Action: Use anhydrous solvents. Dry glassware thoroughly. cause_node1->solution_node1_1 Possible Cause: Moisture present solution_node1_2 Action: Monitor and adjust pH with mild base (e.g., NaHCO3). cause_node1->solution_node1_2 Possible Cause: Incorrect pH solution_node1_3 Action: Gently warm reaction mixture (monitor for side reactions). cause_node1->solution_node1_3 Possible Cause: Low Temperature solution_node2_1 Action: Check pH control. Avoid strongly basic conditions. cause_node2->solution_node2_1 Possible Cause: O-Acetylation solution_node2_2 Action: Verify purity of 2-amino-5-nitrophenol via TLC/MP. cause_node2->solution_node2_2 Possible Cause: Starting material impurity solution_node2_3 Action: Increase reaction time or re-evaluate stoichiometry. cause_node2->solution_node2_3 Possible Cause: Incomplete reaction solution_node3_1 Action: Dry crude product under vacuum before recrystallization. cause_node3->solution_node3_1 Possible Cause: Residual solvent solution_node3_2 Action: Test different solvent systems (e.g., Ethanol/Water, Methanol). cause_node3->solution_node3_2 Possible Cause: Wrong recrystallization solvent solution_node3_3 Action: Wash crude solid with a cold non-solvent to remove impurities. cause_node3->solution_node3_3 Possible Cause: High impurity load

Caption: A workflow for troubleshooting common synthesis issues.

Section 4: Experimental Protocols

The following protocols are adapted from established methodologies and best practices.

Protocol 1: Synthesis of this compound

(Adapted from the synthesis of a related isomer by Hines et al., 2022) [1]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent (e.g., a 4:1 mixture of water/acetonitrile or glacial acetic acid) at a concentration of approximately 0.15 M.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This helps to control the exothermic reaction and minimize side-product formation.

  • Reagent Addition: While stirring vigorously, slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution.

  • pH Adjustment: After the addition of acetic anhydride, begin adding a saturated solution of sodium bicarbonate (or solid sodium bicarbonate in small portions) to neutralize the newly formed acetic acid. Monitor the pH using pH paper or a calibrated meter, carefully adjusting until the pH of the mixture is stable between 5.5 and 6.5. [1]5. Precipitation: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes. The yellow precipitate of this compound should form.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum to remove residual water.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system, such as an ethanol/water mixture or pure methanol. [1][2][3]2. Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Characterization: Confirm the purity and identity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, IR). The molecular weight is 196.16 g/mol . [4]

Section 5: Potential Side Reactions

Understanding potential side reactions is key to optimizing for purity.

Side_Reactions Start 2-Amino-5-nitrophenol Desired N-Acetylation (Desired Product) Start->Desired Side1 O-Acetylation (Side Product) Start->Side1 Side2 Di-Acetylation (Side Product) Start->Side2 Conditions1 Optimal Conditions (pH 5.5-6.5) Desired->Conditions1 Conditions2 Basic Conditions (High pH) Side1->Conditions2 Conditions3 Harsh Conditions (Excess Reagent, High Temp) Side2->Conditions3

Caption: Primary reaction pathways and potential side reactions.

References

Sources

Troubleshooting common issues in the acetylation of 4-hydroxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acetylation of 4-hydroxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, evidence-based solutions grounded in chemical principles.

I. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the "why" behind the problem and the "how" of the solution.

Issue 1: Low or No Product Yield

Question: I've followed the standard protocol, but my yield of N-(4-hydroxy-2-nitrophenyl)acetamide is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?

Probable Causes & Solutions:

  • Incomplete Reaction: The acetylation of anilines, while generally efficient, can be hampered by several factors. The lone pair on the nitrogen of the amino group is the nucleophile that attacks the electrophilic carbonyl carbon of acetic anhydride.[1][2] If the reaction does not go to completion, it's often an issue of reactivity or reaction conditions.

    • Solution 1: Catalyst Choice & Amount. While the reaction can proceed without a catalyst, acidic catalysts can enhance the rate.[3] However, strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-directing deactivator, hindering the reaction.[4][5] A weak acid like acetic acid (which can be the solvent) or a base scavenger is often sufficient.[6] Ensure your catalyst is appropriate and used in the correct stoichiometric amount.

    • Solution 2: Temperature and Reaction Time. Some acetylations require gentle heating to proceed at a reasonable rate.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the reaction temperature can sometimes drastically improve the yield.[7]

    • Solution 3: Reagent Purity. Acetic anhydride is susceptible to hydrolysis. Ensure you are using a fresh, dry bottle of acetic anhydride. The presence of water will consume the anhydride, reducing the amount available for the acetylation.

  • Poor Nucleophilicity of the Amine: The presence of the electron-withdrawing nitro group on the aromatic ring reduces the nucleophilicity of the amino group, making it less reactive than aniline itself.[9]

    • Solution: Consider using a more reactive acetylating agent or optimizing the reaction conditions to favor the nucleophilic attack. Using a slight excess of acetic anhydride can also help drive the reaction to completion.[10]

  • Precipitation Issues: The product, N-(4-hydroxy-2-nitrophenyl)acetamide, may be soluble in the reaction mixture, especially if organic co-solvents are used.

    • Solution: After the reaction is complete, try adding the reaction mixture to ice-cold water to precipitate the product.[11] The product is generally less soluble in cold water.

Issue 2: Formation of Side Products

Question: My final product is impure, and I suspect the formation of side products. What are the common side reactions and how can I minimize them?

Probable Causes & Solutions:

  • O-Acetylation: The hydroxyl group (-OH) on the benzene ring is also nucleophilic and can be acetylated by acetic anhydride, leading to the formation of an ester byproduct.

    • Solution 1: Control of Reaction Temperature. O-acetylation is often more favorable at higher temperatures. Running the reaction at a lower temperature (e.g., in an ice bath) can selectively favor N-acetylation.[10]

    • Solution 2: pH Control. Maintaining a slightly acidic to neutral pH (around 5.5-6.5) can help minimize O-acetylation.[10][12]

  • Di-acetylation: While less common for anilines due to the decreased nucleophilicity of the amide nitrogen after the first acetylation, it's a theoretical possibility under harsh conditions.

    • Solution: Use a controlled amount of acetic anhydride (a slight excess, but not a large one). Monitor the reaction by TLC to stop it once the mono-acetylated product is predominantly formed.

  • Oxidation/Decomposition: The starting material or product might be sensitive to oxidation, especially if the reaction is heated for extended periods in the presence of air.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

Issue 3: Difficulties in Product Purification

Question: I'm struggling to obtain a pure product after the reaction. What are the best methods for purifying N-(4-hydroxy-2-nitrophenyl)acetamide?

Probable Causes & Solutions:

  • Co-precipitation of Starting Material: If the reaction is incomplete, the unreacted 4-hydroxy-2-nitroaniline can co-precipitate with the product.

    • Solution 1: Recrystallization. Recrystallization is a powerful technique for purifying solid products. A common method is to recrystallize the crude product from an aqueous solution or a methanol solution.[10][12] The desired product and impurities will have different solubilities, allowing for their separation.

    • Solution 2: Column Chromatography. If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from the starting material and other impurities based on their different polarities.

  • Hydrolysis of the Product: The acetylated product, an amide, can be hydrolyzed back to the starting amine under strongly acidic or basic conditions, especially during the workup.[13]

    • Solution: During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and work it up promptly.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of sodium bicarbonate in the reaction?

A1: Sodium bicarbonate is added to neutralize the acetic acid formed as a byproduct of the reaction between the amine and acetic anhydride.[10] This is crucial for maintaining a pH range (typically 5.5-6.5) that favors the desired N-acetylation and prevents unwanted side reactions or product degradation.[10][12]

Q2: Can I use acetyl chloride instead of acetic anhydride?

A2: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, it reacts vigorously and releases hydrogen chloride (HCl) gas, which is corrosive. Therefore, the reaction must be carried out in a well-ventilated fume hood, and a base (like pyridine or triethylamine) is typically added to neutralize the HCl.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Other techniques like NMR spectroscopy can also be used for real-time monitoring.[14][15]

Q4: What are the key safety precautions for this experiment?

A4:

  • Acetic Anhydride: It is corrosive and a lachrymator (causes tearing). Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 4-Hydroxy-2-nitroaniline: This compound can be toxic. Avoid inhalation and skin contact.

  • Solvents: Use appropriate solvents in a well-ventilated area.

III. Standard Experimental Protocol

This protocol provides a reliable method for the acetylation of 4-hydroxy-2-nitroaniline.

Materials:

  • 4-hydroxy-2-nitroaniline

  • Acetic anhydride

  • Sodium bicarbonate

  • Acetonitrile

  • Water

  • Ice

Procedure:

  • In a suitable flask, dissolve 4-hydroxy-2-nitroaniline (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 1:4 v/v).[10]

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) to the cooled solution with constant stirring.[10]

  • Gradually add sodium bicarbonate in small portions while stirring, ensuring the pH of the reaction mixture is maintained between 5.5 and 6.5.[10][12]

  • Continue stirring the reaction mixture in the ice bath and monitor the reaction progress by TLC.

  • Once the reaction is complete (indicated by the consumption of the starting material), filter the yellow precipitate of N-(4-hydroxy-2-nitrophenyl)acetamide.[10]

  • Wash the precipitate with cold water.

  • Purify the crude product by recrystallization from an aqueous solution or methanol to obtain pure crystals.[10][12]

Data Presentation:

ParameterRecommended ValueReference
Molar Ratio (Amine:Anhydride)1 : 1.2[10]
pH Range5.5 - 6.5[10][12]
Temperature0 - 5 °C (Ice Bath)[10]

IV. Visualizing the Process

Reaction Mechanism

The acetylation of 4-hydroxy-2-nitroaniline proceeds via a nucleophilic acyl substitution mechanism.

Reaction_Mechanism Amine 4-Hydroxy-2-nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Product N-(4-hydroxy-2-nitrophenyl)acetamide Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid Intermediate->Byproduct Elimination of Acetate

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow

A logical approach to troubleshooting can save significant time and resources.

Troubleshooting_Workflow Start Problem Encountered Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Incomplete_Rxn Incomplete Reaction? Check_Yield->Incomplete_Rxn Side_Products Side Products Formed? Check_Purity->Side_Products Purification_Issue Purification Difficulty? Check_Purity->Purification_Issue Sol_Catalyst Optimize Catalyst Incomplete_Rxn->Sol_Catalyst Yes Sol_Temp_Time Adjust Temp/Time Incomplete_Rxn->Sol_Temp_Time Yes Sol_Reagent Check Reagent Purity Incomplete_Rxn->Sol_Reagent Yes Sol_Temp_Control Control Temperature (O-acetylation) Side_Products->Sol_Temp_Control Yes Sol_pH Control pH Side_Products->Sol_pH Yes Sol_Inert_Atm Use Inert Atmosphere Side_Products->Sol_Inert_Atm Yes Sol_Recrystallize Recrystallize Purification_Issue->Sol_Recrystallize Yes Sol_Chroma Column Chromatography Purification_Issue->Sol_Chroma Yes Sol_Workup Careful Workup Purification_Issue->Sol_Workup Yes

Caption: A systematic troubleshooting workflow.

V. References

  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. [Link]

  • Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 245–248. [Link]

  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? r/chemhelp. [Link]

  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. [Link]

  • Ye, Z., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(11), 2457–2465. [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Detection Method. MtoZ Biolabs. [Link]

  • Hines III, J. E., et al. (2022). Data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry, 409(29), 7223–7234. [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]

  • Dai, L., et al. (2020). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. Methods in Molecular Biology, 2059, 139–152. [Link]

  • van der Heijden, R. A., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4916–4922. [Link]

  • Ye, Z., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3? Quora. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. ResearchGate. [Link]

  • IJCRT. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board. [Link]

  • Kiss, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]

  • Reddit. (2025). Acylation of amines. r/chemhelp. [Link]

  • ResearchGate. (2022). (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

  • Quora. (2021). Why do you have to prepare acetanilide prior to nitrophenylamine? Quora. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 564–568. [Link]

  • Semantic Scholar. (2022). (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Semantic Scholar. [Link]

  • ResearchGate. (2017). What is the most efficient method to protect aromatic amines. apart from acetylation? ResearchGate. [Link]

  • SIELC. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Taylor & Francis. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • PubMed. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity? Quora. [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • Royal Society of Chemistry. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [Link]

  • Doubtnut. (n.d.). (i) Acetylation of aniline reduces its activation effect. (ii) CH(3). Doubtnut. [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia. [Link]

  • ChemBK. (2024). N-Acetyl-m-nitroaniline. ChemBK. [Link]

  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

Sources

Technical Support Center: Enhancing the Aqueous Stability of N-(2-Hydroxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for N-(2-Hydroxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the aqueous stability of this compound. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and formulations.

This compound is a molecule that incorporates three key functional groups: a phenolic hydroxyl group, a nitroaromatic system, and a secondary acetamide. This combination, while conferring specific chemical and biological properties, also presents inherent stability challenges in aqueous environments. Degradation can lead to a loss of potency, the formation of confounding impurities, and unreliable experimental outcomes. This guide will address the primary degradation pathways—hydrolysis, photodegradation, and oxidation—and provide systematic approaches to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is losing potency over a short period, even when stored at 4°C. What is the likely cause?

A: The most probable cause is hydrolysis of the acetamide bond. Amide bonds are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[1] Even in nominally neutral water, the local pH can influence the rate of degradation. The hydrolysis product would be 2-amino-5-nitrophenol.

Q2: I've noticed a color change in my aqueous solution, from a light yellow to a deeper yellow or brownish hue, especially after exposure to ambient light. What's happening?

A: This is a classic sign of photodegradation and/or oxidation. Nitroaromatic compounds are known to be photosensitive and can undergo complex reactions upon exposure to light, particularly UV wavelengths.[2][3] Additionally, the phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light and the presence of dissolved oxygen or metal ions, often leading to the formation of colored quinone-like species.

Q3: Can I autoclave my aqueous solution of this compound for sterilization?

A: It is strongly advised against. The combination of high temperature and pressure during autoclaving will significantly accelerate the rate of hydrolytic degradation. Phenolic compounds can also be thermolabile. Sterilization should be achieved by filtration through a 0.22 µm filter into a sterile container.

Q4: What is a good starting point for a buffer system to improve stability?

A: A weakly acidic buffer, such as a citrate or acetate buffer in the pH range of 4 to 6, is often a good starting point. Amide hydrolysis is typically minimized in the slightly acidic to neutral pH range. However, the optimal pH must be determined experimentally, as the phenolic and nitro groups also influence stability. It is crucial to avoid strongly acidic (pH < 3) and, especially, alkaline (pH > 8) conditions, which markedly increase the rate of amide hydrolysis.[1]

Troubleshooting Guide: Diagnosing and Solving Instability

This section provides a systematic approach to identifying the root cause of degradation and implementing effective solutions.

Issue 1: Rapid Loss of Compound Potency (Suspected Hydrolysis)
  • Causality: The acetamide linkage in this compound is an electrophilic site susceptible to nucleophilic attack by water or hydroxide ions. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and susceptible to attack by water. The reaction breaks the amide bond, yielding 2-amino-5-nitrophenol and acetic acid (or its conjugate base).

    Diagram: Proposed Hydrolytic Degradation Pathway

    G cluster_main Hydrolytic Degradation Parent This compound H2O H₂O (Acid or Base Catalyzed) Parent->H2O Product1 2-Amino-5-nitrophenol H2O->Product1 Product2 Acetic Acid H2O->Product2

    Caption: Amide hydrolysis of the parent compound.

  • Troubleshooting Workflow:

    Diagram: pH Stability Troubleshooting Workflow

    G Start Observe Rapid Potency Loss Hypothesis Hypothesis: pH-Mediated Hydrolysis Start->Hypothesis Experiment Action: Conduct pH-Rate Profile Study (See Protocol 1) Hypothesis->Experiment Analyze Analyze Data: Plot % Remaining vs. pH Experiment->Analyze Decision Identify pH of Maximum Stability Analyze->Decision Solution1 Solution: Formulate in Optimal pH Buffer Decision->Solution1 Solution2 Consider Lyophilization for Long-Term Storage Decision->Solution2 End Stability Improved Solution1->End Solution2->End

    Caption: Workflow for addressing pH-related instability.

  • Action Plan:

    • Confirm Degradation: Use a stability-indicating analytical method, such as HPLC (see Protocol 3), to confirm the loss of the parent compound and detect the appearance of new peaks, which are likely degradation products.

    • Perform a pH-Rate Profile Study: Execute Experimental Protocol 1 to determine the pH at which the compound exhibits maximum stability.

    • Implement Solution: Based on the study results, prepare all future aqueous solutions using a buffer at the empirically determined optimal pH. For long-term storage, consider lyophilizing the compound from a solution containing a suitable bulking agent to remove water, the reactant in hydrolysis.

Issue 2: Solution Discoloration and/or Potency Loss Upon Light Exposure (Suspected Photodegradation/Oxidation)
  • Causality: The nitroaromatic and phenolic moieties make the molecule susceptible to degradation by light and oxidation.

    • Photodegradation: Nitroaromatic compounds can absorb UV-Vis light, promoting them to an excited state. This can lead to intramolecular rearrangements or the generation of reactive radical species, resulting in complex degradation pathways.[2]

    • Oxidation: The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then dimerize or be further oxidized to form highly colored quinones. This process is often initiated by light, heat, or trace metal ion contaminants that can catalyze the production of reactive oxygen species (ROS).

  • Troubleshooting Workflow:

    • Isolate Variables: Prepare two sets of solutions in the optimal buffer determined previously. Protect one set completely from light (e.g., wrap tubes in aluminum foil or use amber vials) and expose the other set to ambient laboratory light.

    • Introduce Inert Gas: To test for oxidation, prepare another set of solutions and sparge them with an inert gas (e.g., nitrogen or argon) before sealing the container. Compare their stability to solutions prepared under normal atmospheric conditions.

    • Analyze and Conclude: Use HPLC to analyze the samples at various time points.

      • If the light-exposed sample degrades faster than the light-protected sample, photodegradation is a primary cause.

      • If the inert gas-sparged sample is more stable than the air-exposed sample, oxidation is a significant contributor.

  • Action Plan:

    • Light Protection: Always prepare, handle, and store solutions in amber glass vials or containers wrapped in aluminum foil. Minimize exposure to direct sunlight and overhead laboratory lighting.

    • Deoxygenation: For maximum stability, especially for long-term storage of stock solutions, use deoxygenated water (prepared by boiling and cooling under an inert gas stream or by sparging with nitrogen/argon) for formulation.

    • Use of Antioxidants: If oxidation is confirmed to be a major issue, consider adding an antioxidant to the formulation. Execute Experimental Protocol 2 to screen for an effective antioxidant.

Quantitative Data Summary

Table 1: Illustrative Stability Profile and Recommended Formulation Strategies

ParameterConditionExpected StabilityRecommended ActionRationale
pH pH < 3PoorAvoidAcid-catalyzed amide hydrolysis.[1]
pH 4 - 6Moderate to GoodRecommended Range Minimizes both acid and base-catalyzed hydrolysis.
pH 7 - 8Moderate to PoorUse with cautionOnset of base-catalyzed amide hydrolysis.[1]
pH > 8Very PoorAvoidRapid base-catalyzed amide hydrolysis.
Light Ambient Lab LightPoorProtect from lightNitroaromatic and phenolic groups are photosensitive.[2]
DarknessGoodRecommended Prevents initiation of photodegradation pathways.
Oxygen AtmosphericModerate to PoorDeoxygenate / Use AntioxidantsPhenolic hydroxyl group is susceptible to oxidation.
Inert AtmosphereGoodRecommended Limits availability of oxygen for oxidative degradation.
Temperature 37°CPoorAvoid for storageAccelerates hydrolysis and oxidation rates.
2-8°CGoodRecommended Slows rates of all degradation reactions.
-20°C / -80°CExcellentBest for long-termFreezing minimizes molecular mobility and reaction rates.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for this compound in an aqueous solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9 in 1.0 pH unit increments. Ensure all buffers are prepared with high-purity water.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a non-aqueous, water-miscible solvent where it is stable (e.g., acetonitrile or DMSO).

  • Incubation Samples: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10-50 µg/mL). The final concentration of the organic solvent should be low (<1%) to minimize its effect.

  • Set Time Points: Aliquot the solutions into amber HPLC vials and store them at a constant, controlled temperature (e.g., 40°C to accelerate degradation).

  • Analyze Samples: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH, bring it to room temperature, and analyze it immediately using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Analysis: For each pH, calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the logarithm of the percentage remaining versus time to determine the pseudo-first-order degradation rate constant (k) for each pH. Finally, plot log(k) versus pH to visualize the pH-rate profile and identify the pH of minimum degradation rate.

Protocol 2: Antioxidant Screening Study

Objective: To evaluate the effectiveness of common antioxidants in preventing the degradation of this compound.

Methodology:

  • Prepare Buffered Solutions: Prepare a bulk solution of the compound in the optimal pH buffer determined in Protocol 1.

  • Add Antioxidants: Aliquot the bulk solution into separate amber vials. To each vial, add a different antioxidant from a stock solution. Common antioxidants to screen include:

    • Ascorbic Acid (0.01 - 0.1% w/v)

    • Sodium Metabisulfite (0.01 - 0.1% w/v)

    • EDTA (a chelating agent, 0.01% w/v) to sequester metal ions.

    • Include a "No Antioxidant" control.

  • Incubation and Analysis: Store the vials at a controlled temperature (e.g., 40°C) and protect them from light. Analyze the samples at regular intervals using the HPLC method.

  • Evaluation: Compare the degradation rate in each antioxidant-containing solution to the control. The most effective antioxidant will show the slowest rate of degradation.

Protocol 3: Stability-Indicating HPLC Method

Objective: To quantify this compound and resolve it from its potential degradation products.

Methodology (Example): This method is based on a published method for a similar compound and should be optimized and validated for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 320 nm).

  • Validation: To ensure the method is stability-indicating, perform forced degradation studies. Expose the compound to acid, base, peroxide, heat, and light. The method must be able to resolve the parent peak from all degradation product peaks.

References

  • Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.
  • Effect of pH on the Stability of Plant Phenolic Compounds.
  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI.
  • Stability of Phenolic Compounds Present in Aqueous Jambolan Extract Microencapsulated by Spray Drying and Application as a N
  • Basic hydrolysis of some N-phenylcarbamates and basic methanolysis of some N-phenylacetamides containing an ortho nitro substituent.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC - PubMed Central.
  • Aqueous Solubility of Some Natural Phenolic Compounds.
  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Me
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • The oxidant effect on p-nitrophenol oxidation.
  • Analytical Techniques In Stability Testing.
  • How do food additives prevent oxid
  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.
  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI.
  • Identification of photodegradation products of nilvadipine using GC-MS. PubMed.
  • Nitrite-mediated photodegradation of sulfonamides and formation of nitr
  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
  • Rethinking sulfate radical-based oxidation of nitrophenols: Formation of toxic polynitrophenols, nitrated biphenyls and diphenyl ethers.
  • Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
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  • Trends in Analytical chemistry. CONICET.
  • This compound | C8H8N2O4 | CID 3749260. PubChem.

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Methods for the purification of N-(2-Hydroxy-4-nitrophenyl)acetamide post-synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Hydroxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the post-synthesis purification of this compound. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Overview: The Importance of Purity

This compound is a key intermediate in various synthetic pathways. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development. The primary goal of the purification process is to remove unreacted starting materials, byproducts, and any isomers that may have formed during the synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: The synthesis typically involves the acetylation of 2-amino-5-nitrophenol or a related precursor. Potential impurities include:

  • Unreacted Starting Materials: Such as 2-amino-5-nitrophenol.

  • Di-acetylated Product: Where both the amine and the hydroxyl groups are acetylated.

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as N-(4-Hydroxy-2-nitrophenyl)acetamide could be present.[1] Nitration reactions, if used, can often lead to a mixture of ortho and para isomers.[2][3]

  • Residual Acetic Anhydride/Acid: From the acetylation reaction.

Q2: What is the best initial approach for purifying crude this compound?

A2: For most applications, recrystallization is the most efficient and cost-effective initial purification method. It is particularly effective at removing small amounts of impurities from a solid sample. An aqueous solution or a binary solvent system like ethanol-water is often a good starting point.[1][2]

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities with similar solubility profiles to the desired product.

  • You need to separate isomeric byproducts.

  • A very high degree of purity (>99%) is required, for example, in pharmaceutical applications.

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the spots of your crude material, the purified fractions, and the starting materials, you can assess the effectiveness of the purification step. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][5][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield after recrystallization. The chosen solvent is too good at dissolving the compound, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A binary solvent system can be fine-tuned to achieve this. Analyze the mother liquor by TLC or HPLC to see if a significant amount of product is being lost.[7]
The product oils out during recrystallization instead of forming crystals. The melting point of the product or impurities is lower than the boiling point of the solvent. The solution is supersaturated.Use a lower boiling point solvent. Try adding the hot solution to a pre-heated receiving flask to slow down the cooling rate. Scratch the inside of the flask with a glass rod to induce crystallization.
The purified product still shows impurities by TLC/HPLC. The impurities have very similar solubility to the product. The recrystallization was not efficient enough.Perform a second recrystallization with a different solvent system. If impurities persist, column chromatography is the next logical step.
The product appears as a persistent yellow precipitate. This is the expected appearance of this compound.[1]This is not an issue. The color is inherent to the compound.
Column chromatography is not separating the impurities effectively. The chosen mobile phase (eluent) has either too high or too low polarity.Optimize the solvent system for your column. Use TLC to test various solvent mixtures to find one that gives good separation between your product and the impurities (a ∆Rf of at least 0.2 is ideal). A gradient elution (gradually increasing the polarity of the eluent) can be effective for separating compounds with a wide range of polarities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may need to be optimized for your specific crude product.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water).

    • The ideal solvent will dissolve the compound when hot but not when cold. An aqueous solution has been shown to be effective.[1][8]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating compounds with different polarities.

  • Stationary Phase Selection:

    • Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase Selection:

    • Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common.

    • Aim for an Rf value of 0.2-0.4 for the desired compound. A reported system for a similar compound used a gradient of hexane/ethyl acetate.[9]

  • Column Packing:

    • Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase.

    • Alternatively, for less soluble compounds, a "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.

  • Elution:

    • Run the mobile phase through the column and collect fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods
Method Principle Best For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Removing small amounts of impurities from a solid product.Cost-effective, scalable, simple setup.Can have lower yields if the compound is somewhat soluble in the cold solvent; not effective for impurities with similar solubility.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Separating complex mixtures, including isomers and impurities with similar properties.High resolution, applicable to a wide range of compounds.More time-consuming, requires more solvent, can be less scalable for very large quantities.[7]

Visualization of Workflows

Diagram 1: General Purification Workflow

Purification Workflow Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity < 98% Purity_Check_2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity > 99% Purity_Check_2->Column_Chromatography Repeat or Optimize

Caption: A decision-making workflow for the purification of this compound.

Diagram 2: Troubleshooting Recrystallization

Troubleshooting Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Oiling_Out Oiling Out Problem->Oiling_Out Yes Impurities_Remain Impurities Remain Problem->Impurities_Remain Yes Success Successful Purification Problem->Success No Solution_LY Change Solvent Analyze Mother Liquor Low_Yield->Solution_LY Solution_OO Use Lower Boiling Solvent Slow Cooling Oiling_Out->Solution_OO Solution_IR Second Recrystallization Consider Chromatography Impurities_Remain->Solution_IR

Caption: A troubleshooting guide for common issues during recrystallization.

References

  • Hines III, J. E., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-Hydroxy-N-(4-phenylphenyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Nitro-4-propoxyphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • IUCr Journals. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

  • IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Cytiva. (n.d.). Selection guide. Retrieved from [Link]

  • IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Chromatography columns. Retrieved from [Link]

  • IUCr Journals. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

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Overcoming challenges in the scale-up of N-(2-Hydroxy-4-nitrophenyl)acetamide production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of N-(2-Hydroxy-4-nitrophenyl)acetamide Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to ensure a safe, efficient, and successful scale-up.

The production of this compound, an important intermediate in the pharmaceutical and dye industries, presents several challenges, particularly concerning the regioselectivity of the nitration step and the management of highly exothermic reactions.[1][2] A common and effective industrial synthesis route involves the protection of the functional groups on a precursor molecule, followed by nitration and subsequent deprotection and acetylation.[3][4] This guide focuses on the challenges inherent in this process.

Synthesis Workflow Overview

The most reliable synthesis pathway to ensure the correct isomer is formed involves protecting the vulnerable amino and hydroxyl groups of 2-aminophenol by forming a benzoxazole ring. This intermediate is then nitrated, hydrolyzed to yield the key intermediate 2-amino-5-nitrophenol, and finally acetylated.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Hydrolysis cluster_acetylation Step 4: Acetylation cluster_purification Step 5: Purification & QC A 2-Aminophenol + Acetic Anhydride B 2-Methylbenzoxazole A->B Cyclization D Nitrated 2-Methylbenzoxazole B->D Controlled Temp. C Mixed Acid (HNO₃/H₂SO₄) C->D F 2-Amino-5-nitrophenol D->F Ring Opening E Acid or Base Hydrolysis E->F H Crude Product F->H N-Acetylation G Acetic Anhydride + Base G->H I Recrystallization H->I J Final Product: This compound I->J QC Analysis (HPLC, NMR)

Figure 1: Overall synthesis workflow for this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis. The solutions are based on established chemical principles and practical experience in process scale-up.

Issue 1: Low Yield and Isomer Impurities in the Nitration Step

Q: My nitration of 2-methylbenzoxazole results in a low yield of the desired 6-nitro isomer and significant formation of the 4-nitro isomer. What is causing this and how can I fix it?

A: This is a classic regioselectivity problem rooted in reaction kinetics and temperature control. The nitration of the benzoxazole intermediate is highly exothermic.[5]

  • Causality: At elevated temperatures, the reaction can overcome the activation energy barrier for the formation of the thermodynamically less favorable, but kinetically accessible, isomers. Inadequate heat removal on a larger scale is a common culprit. The sulfuric acid in the mixed acid acts as a catalyst, generating the nitronium ion (NO₂⁺), but its concentration and the overall reaction temperature are paramount for selectivity.[1]

  • Solution:

    • Strict Temperature Control: The reaction vessel must have efficient cooling. Maintain the internal temperature between 35-45°C during the dropwise addition of the mixed acid.[6] A jacketed reactor with a reliable chilling unit is essential for scale-up.

    • Slow Reagent Addition: Add the nitrating mixture (HNO₃/H₂SO₄) slowly and sub-surface to ensure rapid dispersion and prevent localized temperature spikes ("hot spots").

    • Monitor Reaction: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and isomer ratio. Quench the reaction as soon as the starting material is consumed to prevent over-nitration or side reactions.

Issue 2: Thermal Runaway During Nitration

Q: We experienced a dangerous temperature spike during the nitration scale-up. How can we prevent this critical safety hazard?

A: Thermal runaway in nitration is a severe hazard that can lead to violent decomposition and explosion.[7][8] It occurs when the heat generated by the reaction exceeds the rate of heat removal.

  • Causality: Nitration is a highly exothermic process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. An insufficient cooling capacity or too rapid addition of the nitrating agent are the primary causes.

  • Preventative Measures & Safety Protocols:

    • Engineering Controls: Use a reactor made of appropriate acid-resistant materials with a high-efficiency cooling jacket.[7] Install safety features like a rupture disc and an emergency quench system. Ensure adequate ventilation and fume hoods to handle toxic nitric acid fumes and nitrogen oxides.[9][10]

    • Procedural Controls: Always add the nitrating agent to the substrate solution, not the other way around. This maintains a controlled concentration of the reactive species. Perform a thorough risk assessment before scaling up.[7]

    • Personal Protective Equipment (PPE): Mandate the use of acid-resistant gloves, lab coats, safety goggles, and a face shield.[9][11] Keep emergency eyewash stations and safety showers readily accessible.

Issue 3: Incomplete or Unselective Acetylation

Q: The final acetylation step is giving me a mixture of the desired product, unreacted 2-amino-5-nitrophenol, and a suspected di-acetylated byproduct. How can I improve the selectivity and conversion?

A: This issue points towards non-optimized reaction conditions for the acetylation step. The goal is a chemoselective N-acetylation without affecting the phenolic hydroxyl group.

  • Causality: The amino group is more nucleophilic than the phenolic hydroxyl group, making N-acetylation favorable. However, under harsh conditions (e.g., high temperature, strong base, or large excess of acetic anhydride), O-acetylation can occur. Incomplete reactions are often due to improper pH control or insufficient reagent.

  • Solution:

    • pH Control: The reaction should be run under mildly basic or neutral conditions. The addition of a base like sodium bicarbonate is crucial to neutralize the acetic acid byproduct formed during the reaction, which would otherwise protonate the amino group and deactivate it.[12][13] Maintaining a pH between 5.5 and 6.5 is recommended.[12][13]

    • Stoichiometry: Use a slight excess of acetic anhydride (e.g., 1.2 to 1.5 equivalents) to ensure complete conversion of the amino group. A large excess should be avoided to minimize side reactions and simplify purification.

    • Temperature: Conduct the reaction at a controlled, moderate temperature. Cooling the solution in an ice bath before adding acetic anhydride helps to manage the initial exotherm and improve selectivity.[12][13]

Troubleshooting Decision Tree

Troubleshooting cluster_yield cluster_nitration cluster_acetylation start Problem Encountered low_yield Low Final Yield start->low_yield check_purity Analyze purity of key intermediate: 2-Amino-5-nitrophenol low_yield->check_purity purity_low Purity is Low / Isomers Present check_purity->purity_low Yes purity_ok Purity is High check_purity->purity_ok No nitration_issue Troubleshoot Nitration Step purity_low->nitration_issue acetylation_issue Troubleshoot Acetylation Step purity_ok->acetylation_issue nit_temp Check Temp Control (35-45°C) nitration_issue->nit_temp nit_add Verify Slow Reagent Addition nit_temp->nit_add nit_acid Confirm Acid Concentration nit_add->nit_acid incomplete_rxn Incomplete Reaction? acetylation_issue->incomplete_rxn side_products Side Products Formed? incomplete_rxn->side_products No check_stoich Check Acetic Anhydride Stoichiometry (1.2-1.5 eq) incomplete_rxn->check_stoich Yes check_ph Verify pH Control (5.5-6.5 with NaHCO₃) side_products->check_ph Yes check_temp Check Temperature (0-25°C) check_ph->check_temp

Figure 2: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-methylbenzoxazole route preferred over direct nitration of 2-aminophenol? Direct nitration of 2-aminophenol is notoriously difficult to control. The free amino and hydroxyl groups are highly activating and sensitive to oxidation by nitric acid, leading to a complex mixture of isomers, polymeric tars, and degradation products. The benzoxazole protection strategy masks both reactive groups, allowing for a clean and regioselective nitration at the desired position on the aromatic ring.[3][4]

Q2: What is the best solvent for the final recrystallization? An aqueous methanol or ethanol-water system is often effective.[6][12] The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly for crystal formation. The goal is to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor.

Q3: How can I confirm the identity and purity of my final product? A combination of analytical techniques is recommended. HPLC is excellent for determining purity and quantifying any isomeric impurities.[14] For structural confirmation, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) should be used to verify the correct connectivity and molecular weight (196.16 g/mol ).[15]

Q4: Are there greener alternatives to the mixed acid nitration? Research is ongoing into solid acid catalysts or milder nitrating agents to reduce the use of corrosive sulfuric acid and minimize waste.[1][16][17] Options like using dilute nitric acid with a phase-transfer catalyst have also been explored for phenol nitration, which could potentially be adapted.[16][18] However, for industrial scale, the mixed acid system remains prevalent due to its cost-effectiveness and high reactivity, provided that stringent safety and environmental controls are in place.

Experimental Protocols

Protocol 1: Scale-Up Acetylation of 2-Amino-5-nitrophenol

This protocol is adapted from established procedures for similar aniline acetylations.[12][13]

Reagents & Equipment:

  • 2-Amino-5-nitrophenol (1 mole equivalent)

  • Acetic Anhydride (1.2 mole equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.0-3.0 mole equivalents)

  • Acetonitrile/Water (1:4 v/v) or other suitable solvent system

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling/heating circulator

  • Filtration apparatus (Büchner funnel or filter press)

Procedure:

  • Setup: Charge the jacketed reactor with 2-amino-5-nitrophenol and the acetonitrile/water solvent system. Begin stirring to form a slurry.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature down to 0-5°C.

  • Base Addition: Slowly add sodium bicarbonate to the slurry. Ensure it is well-dispersed.

  • Acetic Anhydride Addition: Add the acetic anhydride dropwise via the addition funnel over 30-60 minutes. Monitor the internal temperature closely, ensuring it does not exceed 10°C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture again to 0-5°C. The yellow precipitate of this compound is collected by filtration.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to remove excess base and salts.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

  • Purification: If required, recrystallize the crude product from an appropriate solvent system (e.g., aqueous methanol) to achieve >99% purity.

Table 1: Key Process Parameters & Checkpoints
StepParameterTarget RangeRationale & Justification
Nitration Temperature35 - 45°CBalances reaction rate with selectivity; prevents runaway and isomer formation.[6]
Reagent AdditionSlow, dropwisePrevents localized temperature spikes and ensures controlled reaction.
In-Process ControlTLC/HPLCMonitors conversion and isomer ratio to determine reaction endpoint.
Acetylation Temperature0 - 10°C (addition)Controls exotherm and improves selectivity for N-acetylation over O-acetylation.
pH5.5 - 6.5Neutralizes acetic acid byproduct, keeping the amine nucleophilic.[12][13]
Stoichiometry1.2-1.5 eq. Ac₂OEnsures complete conversion without promoting side reactions.
Purification Solvent SystemAqueous AlcoholOptimizes recovery of pure product while leaving impurities in solution.[12]
Final QCHPLC, NMR, MSConfirms product identity, purity, and conformity to specifications.[14][15]

References

  • Synthesis of 2-amino-5-nitrophenol. (URL: [Link])

  • Synthesis of 2-amino-5-nitrophenol by two step process. (URL: [Link])

  • 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI. (URL: [Link])

  • Nitration reaction safety - YouTube. (URL: [Link])

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (URL: [Link])

  • NITRIC ACID SAFETY - University of Washington. (URL: [Link])

  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (URL: [Link])

  • Nitric Acid Safety Tips for the Workplace - Nevada Technical Associates, Inc. (URL: [Link])

  • US4264525A - Stepwise reduction of p-nitrophenol - Google P
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega. (URL: [Link])

  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (URL: [Link])

  • (IUCr) N-(4-Hydroxy-2-nitrophenyl)acetamide. (URL: [Link])

  • Studies on Nitration of Phenol over Solid Acid Catalyst - Crimson Publishers. (URL: [Link])

  • Nitration of phenol in flow - Corning. (URL: [Link])

  • Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. (URL: [Link])

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P
  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (URL: [Link])

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - ResearchGate. (URL: [Link])

  • Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. (URL: [Link])

  • This compound | C8H8N2O4 | CID 3749260 - PubChem. (URL: [Link])

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])

  • Ultrasound Promoted Regioselective Nitration of Phenols Using Dilute Nitric Acid in the Presence of Phase Transfer Catalyst - PubMed. (URL: [Link])

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Technical Support Center: Navigating Solubility Challenges with N-(2-Hydroxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Hydroxy-4-nitrophenyl)acetamide (HNPA). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound in various assays. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively. This resource is structured in a question-and-answer format to directly address the common issues faced in the laboratory.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound is a phenolic compound, and its solubility is fundamentally governed by the interplay of its functional groups: the hydroxyl (-OH), the nitro (-NO2), and the acetamide (-NHCOCH3) groups, all attached to a benzene ring. While the polar groups can interact with aqueous media, the aromatic ring introduces hydrophobicity. The key to manipulating its solubility lies in understanding the weakly acidic nature of the phenolic hydroxyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do first?

A1: Direct dissolution of HNPA in aqueous buffers, especially at neutral or acidic pH, is often challenging due to its limited water solubility. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.

Expert Insight: The choice of organic solvent is critical. Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its high solubilizing power for a wide range of organic molecules.[1]

Recommended Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Begin with 100% DMSO. Other potential solvents include ethanol or N,N-dimethylformamide (DMF).[1]

  • Weighing: Accurately weigh a small amount of your HNPA powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution. Gentle warming (to 37°C) and vortexing can aid this process.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I prepared a 50 mM stock of HNPA in DMSO, but it precipitates when I dilute it into my aqueous buffer for the assay. What's happening and how can I prevent this?

A2: This is a classic problem known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.[2] The organic solvent disperses, and the local concentration of your compound exceeds its aqueous solubility limit, causing it to precipitate.[2]

Here are several strategies to overcome this, which can be used alone or in combination:

Strategy 1: Optimize the Final Co-solvent Concentration

Most assays can tolerate a small percentage of an organic co-solvent. The key is to find a balance where the compound stays in solution without affecting the biological system (e.g., enzyme activity or cell viability).

  • DMSO Tolerance: For many cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v) to avoid cytotoxicity.[2][3] Some robust enzymatic assays might tolerate up to 5%. Always determine the tolerance of your specific system by running a vehicle control (buffer with the same final DMSO concentration, without the compound).[4][5]

Strategy 2: The Power of pH Adjustment

The phenolic hydroxyl group on HNPA is weakly acidic. By increasing the pH of your assay buffer, you can deprotonate this group to form the more soluble phenolate anion.[6]

  • Causality: The negative charge on the phenolate ion increases its polarity, thereby enhancing its solubility in aqueous media. This is a common strategy for phenolic compounds.[7] This deprotonation also results in a color change to yellow, with an absorbance maximum around 400 nm, which can be useful for quantification.[8][9]

  • Practical Steps:

    • Determine the pKa of HNPA (likely to be around 7-8, similar to p-nitrophenol).[6]

    • Adjust your assay buffer to a pH at least one unit above the pKa. For example, if the pKa is 7.5, a buffer at pH 8.5 will ensure over 90% of the compound is in the deprotonated, more soluble form.

    • Crucial Caveat: Ensure that the adjusted pH is compatible with your biological assay (e.g., it does not denature your enzyme or harm your cells).

Strategy 3: Reduce the Final Concentration

The simplest solution might be to work at a lower final concentration of HNPA that is below its solubility limit under your assay conditions.

Strategy 4: Method of Dilution

How you dilute your stock solution matters.

  • Best Practice: Add the small volume of your DMSO stock solution to the larger volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents the formation of localized areas of high concentration that can initiate precipitation.[1]

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing HNPA solubility issues.

G cluster_0 Start: HNPA Solubility Issue cluster_1 Step 1: Stock Solution Preparation cluster_2 Step 2: Dilution & Observation cluster_3 Step 3: Troubleshooting Strategies start Precipitation or failure to dissolve in aqueous buffer prep_stock Prepare a concentrated stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock dilute Dilute stock into assay buffer. Precipitation occurs? prep_stock->dilute yes_precip Yes dilute->yes_precip Yes no_precip No dilute->no_precip No optimize_cosolvent Optimize Co-solvent: - Keep final DMSO <0.5-1% - Run vehicle controls yes_precip->optimize_cosolvent Try First proceed Proceed with Assay no_precip->proceed optimize_cosolvent->proceed Once soluble adjust_ph Adjust Buffer pH: - Raise pH > pKa of HNPA - Check assay compatibility optimize_cosolvent->adjust_ph If still precipitating adjust_ph->proceed Once soluble lower_conc Lower Final Concentration: - Test a dilution series of HNPA adjust_ph->lower_conc If pH change is not an option lower_conc->proceed

Caption: A flowchart for troubleshooting HNPA insolubility.

Q3: What is the best way to quantify the concentration of my this compound solution?

A3: UV-Vis spectrophotometry is a straightforward method. However, due to the pH-dependent nature of its phenolic group, the absorbance spectrum of HNPA will change with pH.[6]

  • At Acidic pH (e.g., < 6): Expect an absorbance maximum around 317-320 nm.[8][9]

  • At Alkaline pH (e.g., > 9): The deprotonated phenolate form will absorb maximally at a longer wavelength, typically around 400 nm.[8][9]

Protocol for Accurate Quantification

  • Prepare a Blank: Use the same buffer (including the same concentration of any co-solvents) that your HNPA is dissolved in.

  • Choose a pH: For consistency, it is often best to make the solution alkaline (e.g., by adding a small amount of NaOH to reach a final pH > 10). This ensures all the HNPA is in the yellow phenolate form, which has a higher molar extinction coefficient, leading to greater sensitivity.[10]

  • Measure Absorbance: Measure the absorbance at the appropriate maximum wavelength (~400 nm for alkaline solutions).

  • Calculate Concentration: Use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length (usually 1 cm), and c is the concentration. The molar extinction coefficient (ε) will need to be determined experimentally or found in the literature for your specific conditions.

Summary of Recommended Solvent and Buffer Conditions

Parameter Recommendation Rationale
Stock Solution Solvent 100% DMSOHigh solubilizing power for HNPA.[1]
Final Co-solvent (DMSO) < 0.5% (v/v) for cell-based assays< 5% (v/v) for enzymatic assaysMinimizes solvent-induced artifacts and toxicity. The exact tolerance should be determined experimentally for each assay.[3][4]
Aqueous Buffer pH > 1 pH unit above the pKa of HNPAPromotes deprotonation to the more soluble phenolate form. Must be compatible with the biological system.[6][7]
Dilution Method Add DMSO stock to buffer with rapid mixingPrevents localized high concentrations and subsequent precipitation.[1]

Advanced Strategies for Persistent Solubility Issues

For particularly challenging applications, such as in vivo studies or high-concentration screening, more advanced formulation strategies may be required. These are complex and typically require specialized expertise but are worth noting:

  • Cyclodextrin Complexation: Encapsulating the hydrophobic HNPA molecule within the hydrophilic shell of a cyclodextrin can significantly enhance its aqueous solubility.[2]

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween® or Triton™ X-100 at concentrations above their critical micelle concentration can create micelles that encapsulate HNPA.[7]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[2]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with this compound and proceed with your research with confidence and accuracy.

References

Minimizing side-product formation during the synthesis of N-(2-Hydroxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Synthesis of N-(2-Hydroxy-4-nitrophenyl)acetamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific acetylation reaction. Below you will find a series of frequently asked questions and troubleshooting guides that address common challenges, rooted in the mechanistic principles of the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary side-products I should be concerned about during the acetylation of 2-amino-4-nitrophenol?

A1: The primary challenge in this synthesis is achieving chemoselectivity. The starting material, 2-amino-4-nitrophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). Consequently, three main products can be formed when using an acylating agent like acetic anhydride.

  • N-Acetylation (Desired Product): this compound. This results from the acetylation of the more nucleophilic amino group.

  • O-Acetylation (Side-Product 1): 2-Amino-4-nitrophenyl acetate. This occurs when the hydroxyl group is acetylated.

  • N,O-Diacetylation (Side-Product 2): N-(2-Acetoxy-4-nitrophenyl)acetamide. This results from the acetylation of both the amino and hydroxyl groups and is more likely when using a significant excess of the acetylating agent[1].

Additionally, oxidation of the aminophenol starting material or product can lead to colored polymeric impurities, which complicate purification[2][3].

Side_Product_Formation SM 2-Amino-4-nitrophenol Desired Desired Product This compound SM->Desired N-Acetylation (Selective) Side1 O-Acetylation Side-Product SM->Side1 O-Acetylation Side2 N,O-Diacetylation Side-Product SM->Side2 Di-Acetylation (Excess Ac₂O) Ac2O Acetic Anhydride (CH₃CO)₂O

Caption: Primary reaction pathways in the acetylation of 2-amino-4-nitrophenol.

Q2: How can I selectively acetylate the amino group while minimizing O-acetylation?

A2: The key to selective N-acetylation lies in exploiting the difference in nucleophilicity between the amino and hydroxyl groups, which is highly dependent on the reaction pH.

  • Mechanism of Selectivity: The amino group is inherently more nucleophilic than the phenolic hydroxyl group. Under neutral or slightly basic conditions, the amino group will preferentially attack the electrophilic carbonyl carbon of acetic anhydride.

  • The Role of pH: In strongly acidic media, the amino group becomes protonated to form an ammonium salt (-NH₃⁺). This protonation deactivates the nitrogen as a nucleophile, leaving the less reactive hydroxyl group as the primary site for acetylation. Therefore, maintaining a controlled pH is crucial. A procedure described for a similar compound, N-(4-hydroxy-2-nitrophenyl)acetamide, specifies maintaining a final reaction pH between 5.5 and 6.5 to ensure selective N-acetylation[4][5][6]. This mildly acidic to neutral condition is optimal for keeping the amino group nucleophilic while minimizing side reactions.

Q3: I'm observing a significant amount of the di-acetylated product. How do I prevent this?

A3: The formation of the N,O-diacetylated side-product is almost always a consequence of using too much acetylating agent.

  • Stoichiometry is Critical: To minimize di-acetylation, you must carefully control the stoichiometry of the reactants. Use a slight excess, but not a large one, of acetic anhydride. A molar ratio of approximately 1.1 to 1.2 equivalents of acetic anhydride to 1 equivalent of 2-amino-4-nitrophenol is a good starting point[1]. Using a large excess will inevitably lead to the acetylation of the less reactive hydroxyl group after the amino group has reacted[1].

Troubleshooting Table: Impact of Reaction Parameters

ParameterConditionImpact on SelectivityRecommended Action
pH Strongly Acidic (< 4)Favors O-acetylation (amine is protonated).Buffer the reaction or add a base to maintain pH 5.5-6.5[4].
Neutral to Mildly Acidic (5-7)Favors desired N-acetylation. This is the optimal range. Use a base like sodium bicarbonate to control pH[4].
Basic (> 8)Increases risk of oxidation and hydrolysis of anhydride.Avoid strongly basic conditions.
Stoichiometry Large Excess Ac₂O (>1.5 eq)Promotes N,O-diacetylation[1].Use 1.1-1.2 equivalents of acetic anhydride[1].
Insufficient Ac₂O (<1.0 eq)Incomplete reaction, low yield.Ensure accurate measurement of starting materials.
Solvent Presence of WaterHydrolyzes acetic anhydride to acetic acid, reducing yield[7][8][9][10].Use anhydrous solvents or account for water in the reaction system.
Temperature High TemperatureCan increase rates of side reactions and decomposition.Perform the reaction at a controlled, cool temperature (e.g., in an ice bath)[4][6].
Q4: My yield is low, and I suspect my acetic anhydride is being consumed by a side reaction. What is happening?

A4: If your starting material is consumed but the product yield is low, the most likely culprit is the hydrolysis of your acetylating agent, acetic anhydride.

  • Hydrolysis of Acetic Anhydride: Acetic anhydride reacts readily with water to form two equivalents of acetic acid: (CH₃CO)₂O + H₂O → 2 CH₃COOH. This reaction is often facile and can occur even with moisture from the air[8][10]. If your solvent or starting materials are not sufficiently dry, a significant portion of the anhydride will be quenched before it can acetylate the aminophenol, leading to a poor yield.

  • Preventative Measures:

    • Use anhydrous solvents.

    • Ensure your glassware is thoroughly dried before use.

    • Minimize the reaction's exposure to atmospheric moisture.

    • If using an aqueous co-solvent system, as some procedures do, be aware that the reaction rate must be faster than the hydrolysis rate. In such cases, the stoichiometry of the anhydride must be carefully calculated to account for some loss to hydrolysis[4].

Q5: My final product is dark-colored and difficult to purify. What causes this, and how can I fix it?

A5: Dark coloration typically points to the formation of oxidation products. Aminophenols are sensitive compounds that can be oxidized by atmospheric oxygen, especially under neutral to basic conditions, forming highly colored quinone-imine or polymeric species[2][3].

Troubleshooting_Workflow Start Problem Observed Prob1 Low Yield of Desired Product Start->Prob1 Prob2 Significant Di-Acetylated Side-Product Start->Prob2 Prob3 Significant O-Acetylated Side-Product Start->Prob3 Prob4 Dark-Colored Product or Impurities Start->Prob4 Cause1 Cause: Anhydride Hydrolysis? Prob1->Cause1 Cause2 Cause: Excess Anhydride? Prob2->Cause2 Cause3 Cause: Incorrect pH? Prob3->Cause3 Cause4 Cause: Oxidation? Prob4->Cause4 Sol1 Solution: - Use anhydrous reagents/solvents - Work under inert atmosphere Cause1->Sol1 Yes Sol2 Solution: - Reduce Ac₂O to 1.1-1.2 eq. Cause2->Sol2 Yes Sol3 Solution: - Control pH to 5.5-6.5 - Use NaHCO₃ or other base Cause3->Sol3 Yes Sol4 Solution: - Run reaction under N₂/Ar - Use degassed solvents - Purify via recrystallization/charcoal Cause4->Sol4 Yes

Sources

Best practices for the storage and handling of N-(2-Hydroxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices, troubleshooting advice, and detailed protocols for the storage and handling of N-(2-Hydroxy-4-nitrophenyl)acetamide (CAS 25351-89-7). It is intended for researchers, scientists, and drug development professionals to ensure compound integrity, experimental reproducibility, and laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[1] For long-term stability, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

Expert's Explanation: Several related chemical structures are noted to be sensitive to air, moisture, and light.[2] The phenolic hydroxyl group and the electron-withdrawing nitro group on the aromatic ring make the compound susceptible to oxidative degradation and photodegradation. Moisture can lead to hydrolysis or clumping, affecting weighing accuracy. A tightly sealed container in a cool, dark, and dry environment minimizes these degradation pathways, preserving the compound's purity and integrity.

Q2: How should I prepare and store solutions of this compound?

A: Prepare solutions fresh whenever possible. If stock solutions must be stored, they should be aliquoted into single-use volumes in tightly sealed vials and stored at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[3]

Expert's Explanation: The compound's stability decreases once in solution. Freeze-thaw cycles can accelerate degradation and may cause the compound to precipitate out of solution if its solubility limit is exceeded at lower temperatures. Aliquoting prevents repeated temperature cycling of the main stock and minimizes the risk of contamination. The very low temperatures of -80°C significantly slow down chemical degradation processes.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A: At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields are required.[2][3][4] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5][6]

Expert's Explanation: This compound is classified as a skin, eye, and potential respiratory irritant.[2][5][7][8] Direct contact must be avoided. Standard laboratory PPE provides a crucial barrier. Engineering controls, such as working in a chemical fume hood, are the primary method for controlling inhalation exposure, with respirators used as a secondary measure.[3][4]

Q4: What are the main chemical incompatibilities I should be aware of?

A: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3][8]

Expert's Explanation: The phenolic and nitro functional groups can react vigorously with these classes of chemicals. Strong oxidizing agents can lead to uncontrolled and potentially explosive reactions. Strong acids and bases can catalyze hydrolysis of the amide bond or other unwanted side reactions, compromising your sample.

Q5: How should I dispose of waste containing this compound?

A: Dispose of the compound and its containers as hazardous chemical waste.[8] Do not allow it to enter drains or the environment.[4][7] Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][8]

Expert's Explanation: As an aromatic nitro compound, it has the potential for environmental toxicity. Proper chemical waste disposal is essential to prevent environmental contamination and comply with safety regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation.

Problem: I've observed a color change (e.g., darkening) in my solid compound over time.

  • Potential Cause 1: Oxidation or Photodegradation. The compound may have been exposed to air, light, or elevated temperatures. Phenolic compounds, particularly those with electron-withdrawing groups like a nitro group, are prone to oxidation, which often results in the formation of colored quinone-like byproducts.

  • Solution:

    • Discard the discolored compound as it is likely degraded and will produce unreliable experimental results.

    • Obtain a fresh vial of the compound.

    • Implement stricter storage protocols: ensure the container is purged with an inert gas (argon or nitrogen) after each use, is sealed tightly, and is stored in a dark, refrigerated (2-8°C) environment.

Problem: My experimental results are inconsistent, especially between freshly prepared solutions and older ones.

  • Potential Cause: Compound Degradation in Solution. As stated in the FAQ, the compound is less stable in solution than in its solid form. Even when frozen, slow degradation can occur.

  • Solution:

    • Self-Validation Protocol: Prepare a fresh solution and repeat the experiment. Compare the results directly with those obtained from the older stock. A significant discrepancy confirms degradation.

    • Best Practice Implementation: Always prepare solutions fresh for critical experiments. If using a stored stock, ensure it is within the recommended storage lifetime (see table below) and has not undergone multiple freeze-thaw cycles.

Problem: The compound is not dissolving completely in my chosen solvent.

  • Potential Cause 1: Incorrect Solvent Choice. While soluble in polar organic solvents like methanol, the compound may have limited solubility in less polar or aqueous solutions.[9]

  • Potential Cause 2: Concentration Exceeds Solubility Limit. You may be attempting to create a solution that is too concentrated for the chosen solvent at that temperature.

  • Solution:

    • Consult literature for validated solvent systems for your specific application. The compound has been shown to be soluble in methanol and acetonitrile/water mixtures.[9]

    • Attempt to aid dissolution by gentle warming or brief sonication.

    • If the compound still does not dissolve, you may need to prepare a more dilute solution or switch to a stronger polar aprotic solvent like DMSO or DMF, if compatible with your experimental system.

Problem: I see a precipitate in my stock solution after removing it from the freezer.

  • Potential Cause: Low-Temperature Precipitation. The compound's solubility may have decreased significantly at the storage temperature (-20°C or -80°C), causing it to fall out of solution.

  • Solution:

    • Bring the vial to room temperature.

    • Vortex or sonicate the solution gently to redissolve the precipitate completely.

    • Validation Step: Visually inspect the solution to ensure it is clear and homogenous before making any dilutions or adding it to an experiment. Failure to redissolve all the material will lead to inaccurate dosing and non-reproducible results.

Section 3: Detailed Protocols

These protocols provide a standardized workflow for handling the compound to ensure safety and reproducibility.

Protocol 1: Handling and Weighing of Solid Compound

  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary PPE (lab coat, gloves, safety goggles).

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Using a clean spatula, carefully weigh the desired amount of powder onto weigh paper using a calibrated analytical balance. Avoid creating airborne dust.[2]

  • Cleanup: Clean the spatula and work area immediately after use. Dispose of any contaminated weigh paper or wipes in the designated hazardous waste container.

  • Storage: If not using the entire contents, purge the vial with an inert gas (argon or nitrogen), seal tightly, and return it to the recommended storage conditions promptly.

Protocol 2: Preparation of Stock Solutions

  • Solvent Selection: Choose a high-purity, anhydrous grade solvent appropriate for your experiment (e.g., methanol, DMSO).

  • Calculation: Calculate the mass of the compound required to achieve the desired stock concentration.

  • Dissolution: Add the weighed compound to an appropriate volumetric flask or vial. Add approximately half of the final solvent volume.

  • Mixing: Cap the container and mix by vortexing or sonicating until the solid is fully dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Final Volume: Once dissolved, add the solvent to reach the final desired volume. Mix thoroughly to ensure homogeneity.

  • Aliquoting and Storage: If not for immediate use, aliquot the solution into single-use, clearly labeled vials. Store immediately at -20°C or -80°C.

Section 4: Data & Visualization

Table 1: Recommended Storage Conditions Summary

Form Temperature Atmosphere Light Conditions Max. Recommended Duration
Solid 2-8°C Dry, Inert Gas (Ar, N₂) Dark (in opaque container) > 1 year
Solution -20°C Tightly Sealed Dark 1 month[3]

| Solution | -80°C | Tightly Sealed | Dark | 6 months[3] |

Diagram 1: Laboratory Workflow for this compound

G Compound Handling Workflow cluster_prep Preparation & Storage cluster_use Experimental Use cluster_disposal Waste Management Receiving Receiving Inspection Inspection Receiving->Inspection Check Seal Storage Storage Inspection->Storage Log & Store Equilibrate Equilibrate to RT Storage->Equilibrate Weighing Weighing Equilibrate->Weighing Use Fume Hood Dissolution Dissolution Weighing->Dissolution Add Solvent Waste_Collection Collect Hazardous Waste (Solid & Liquid) Weighing->Waste_Collection Contaminated PPE & Supplies Experiment Experiment Dissolution->Experiment Dose System Experiment->Waste_Collection Disposal EHS Pickup Waste_Collection->Disposal

Sources

How to prevent degradation of N-(2-Hydroxy-4-nitrophenyl)acetamide during experimental procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Hydroxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound during experimental procedures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures, and non-neutral pH conditions (both acidic and basic hydrolysis). The presence of the nitro and hydroxyl groups on the phenyl ring, combined with the acetamide linkage, makes the molecule susceptible to these environmental stresses. A related compound's safety data sheet indicates sensitivity to air, moisture, and light[1].

Q2: How should I properly store this compound, both in solid form and in solution?

A2: For solid this compound, it is recommended to store it in a tightly sealed, opaque container in a cool, dry, and dark place. Inert gas blanketing (e.g., with argon or nitrogen) can provide additional protection against air and moisture. For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped, amber vial and use within 24-48 hours. Long-term storage of solutions is not recommended due to the risk of hydrolysis and other degradation pathways.

Q3: What are the visible signs of degradation?

A3: A noticeable color change is a common indicator of degradation. N-(substituted-nitrophenyl)acetamides are often yellow crystalline solids[2]. Degradation can lead to the formation of more intensely colored byproducts, potentially causing the solid or its solution to darken to a brownish or reddish hue. The appearance of precipitates in a previously clear solution can also signify the formation of insoluble degradation products.

Q4: Can I use common laboratory solvents with this compound?

A4: this compound has limited solubility in water but is soluble in organic solvents like ethanol and chloroform[2]. When preparing solutions, it is crucial to use high-purity, anhydrous solvents to minimize moisture-related degradation. For aqueous buffers, ensure the pH is as close to neutral as your experimental conditions permit and use the solution promptly.

Troubleshooting Guide: Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Unexpected Color Change in Solution

Q: My solution of this compound in an aqueous buffer (pH 8.5) turned from light yellow to a deep brownish-yellow during my experiment. What could be the cause?

A: A significant color change, especially under basic conditions, strongly suggests alkaline hydrolysis of the amide bond. The increased concentration of hydroxide ions acts as a nucleophile, attacking the carbonyl carbon of the acetamide group. This leads to the cleavage of the amide bond, forming 2-amino-5-nitrophenol and acetate. The resulting 2-amino-5-nitrophenol is susceptible to oxidation, which can form highly colored polymeric species, contributing to the darkening of the solution.

Corrective Actions:

  • pH Optimization: If your experimental design allows, lower the pH of your buffer to be as close to neutral (pH 6.5-7.5) as possible. The rate of hydrolysis is generally minimized in this range.

  • Temperature Control: Perform your experiment at the lowest temperature compatible with your protocol. Hydrolysis reactions are accelerated at higher temperatures.

  • Reduced Incubation Time: Minimize the time the compound is in the basic solution. Prepare the solution immediately before use and proceed with the subsequent steps of your experiment without delay.

  • Inert Atmosphere: For prolonged experiments, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce the oxidation of the hydrolysis product.

Issue 2: Low Yield or Purity in Synthesis

Q: I am synthesizing this compound via acetylation of 2-amino-5-nitrophenol and my final product has low yield and contains several impurities as per HPLC analysis. What are the likely causes?

A: Low yield and the presence of impurities in this synthesis can stem from several factors, including incomplete reaction, side reactions, and degradation of the product during workup and purification.

Potential Causes & Solutions:

  • Incomplete Acetylation: The acetylation reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.

  • Side Reactions: The hydroxyl group on the phenol can also be acetylated, leading to the formation of a di-acetylated byproduct.

    • Solution: Control the reaction temperature. Running the reaction at a lower temperature can favor the more reactive amine's acetylation over the less reactive phenol's. A synthesis of a similar compound, N-(4-hydroxy-2-nitrophenyl)acetamide, involves careful pH control during the addition of reagents to obtain the desired product[3].

  • Degradation During Workup: The use of strong acids or bases during the workup can lead to hydrolysis of the desired product.

    • Solution: Use mild conditions for workup. For example, use a saturated sodium bicarbonate solution to neutralize any excess acid, but avoid prolonged exposure.

  • Purification Issues: The product may be degrading on the chromatography column.

    • Solution: Use a suitable chromatography technique. Flash column chromatography with a neutral stationary phase (like silica gel) and a non-polar to moderately polar eluent system is generally effective. Avoid highly acidic or basic mobile phase additives if possible. HPLC methods using a C18 column with a mobile phase of acetonitrile and water with a mild acid like phosphoric or formic acid are suitable for purity analysis and can be adapted for purification[4].

Issue 3: Inconsistent Results in Biological Assays

Q: I am observing high variability in the results of my cell-based assay using this compound. Could compound instability be the culprit?

A: Absolutely. High variability in biological assays is a classic sign of compound instability in the assay medium. The complex nature of cell culture media (containing salts, amino acids, and a bicarbonate buffering system, typically at a pH of 7.2-7.4) can promote degradation over the course of an experiment.

Troubleshooting Strategy:

  • Assess Stock Solution Stability: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO). Analyze its purity by HPLC immediately after preparation and then again after the maximum storage time you typically use. This will confirm the stability of your stock.

  • Evaluate Stability in Assay Medium: Dilute your compound to the final working concentration in the cell culture medium. Incubate it under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the rate of degradation.

  • Implement Mitigating Measures:

    • If significant degradation is observed, reduce the incubation time of the compound with the cells if possible.

    • Consider preparing fresh dilutions of the compound from your stable stock solution for each time point in longer experiments.

    • Ensure your cell culture medium is fresh and has been properly stored to avoid any changes in its composition that could accelerate compound degradation.

Visualizing Degradation Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key degradation pathway and a troubleshooting workflow.

cluster_hydrolysis Potential Hydrolysis Pathway A This compound B Tetrahedral Intermediate A->B OH- (Base-catalyzed) or H3O+ (Acid-catalyzed) C 2-Amino-5-nitrophenol B->C D Acetate B->D E Oxidized Polymeric Products (Brownish Color) C->E Oxidation

Caption: Base- or acid-catalyzed hydrolysis of this compound.

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Assay Results Start Inconsistent Assay Results Observed A Is the stock solution stable? Start->A B Prepare fresh stock solution. Re-validate. A->B No C Is the compound stable in the assay medium? A->C Yes B->A D Reduce incubation time. Prepare fresh dilutions for each time point. C->D No E Investigate other experimental variables (e.g., cell health, reagent quality). C->E Yes End Consistent Results D->End E->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Data Summary Tables

For quick reference, the following tables summarize key stability and analytical information.

Table 1: Recommended Storage and Handling Conditions

ConditionSolid CompoundStock Solution (in DMSO)Aqueous Solution
Temperature 2-8°C-20°C2-8°C (short-term)
Light Protect from light (amber vial)Protect from light (amber vial)Protect from light (amber vial)
Atmosphere Store under inert gas if possibleStore under inert gas if possiblePrepare fresh
Container Tightly sealedTightly sealedTightly sealed
Max Duration As per expiry date≤ 1 month (re-validate)≤ 24 hours

Table 2: Analytical Methods for Purity Assessment and Degradation Monitoring

TechniquePurposeTypical Conditions
HPLC Purity assessment, quantification of parent compound and degradation products.Column: C18 Reverse PhaseMobile Phase: Acetonitrile/Water gradient with 0.1% Formic or Phosphoric AcidDetection: UV-Vis (monitor at relevant wavelengths)[4]
LC-MS Identification of unknown degradation products.Coupled with HPLC, allows for mass determination of eluted peaks.
TLC Quick reaction monitoring during synthesis.Stationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane mixture
UV-Vis Spec Monitoring degradation kinetics.Scan for changes in absorbance maxima over time. The hydrolysis product, a nitrophenol derivative, will have a distinct absorbance spectrum[5].

Experimental Protocol: Stability Assessment in Aqueous Buffer

This protocol provides a step-by-step method for assessing the stability of this compound in an aqueous buffer using HPLC.

Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4), filtered

  • HPLC system with UV-Vis detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Establish HPLC Method: Develop an HPLC method that provides good separation and peak shape for the parent compound. A gradient method of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) on a C18 column is a good starting point. Determine the retention time and peak area of a standard injection.

  • Initiate the Stability Study:

    • In a suitable container, add the required volume of the aqueous buffer and pre-warm it to the desired experimental temperature (e.g., 37°C).

    • Spike the buffer with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solvent effects. Mix well.

  • Time Point Sampling:

    • Immediately take the "time zero" (T=0) sample. Transfer an aliquot to an autosampler vial.

    • Continue to incubate the remaining solution under the desired experimental conditions.

    • Take subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), transferring an aliquot to a new autosampler vial for each time point.

  • HPLC Analysis:

    • Analyze all samples by HPLC using the established method.

  • Data Analysis:

    • For each time point, determine the peak area of the this compound peak.

    • Normalize the peak area at each time point to the peak area at T=0 to calculate the percentage of compound remaining.

    • Plot the percentage of compound remaining versus time to visualize the degradation profile.

This data will provide a clear understanding of the compound's stability under your specific experimental conditions, allowing you to make informed decisions about your experimental design.

References

  • McEuen, S. F., & Miller, M. G. (1991). Disposition and metabolism of 1,3-dinitrobenzene in the rat. Journal of Toxicology and Environmental Health, 32(3), 329-343.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Hines III, J. E., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2). Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of N-(2-Hydroxy-4-nitrophenyl)acetamide and its 3-nitro isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for the Modern Laboratory: N-(2-Hydroxy-4-nitrophenyl)acetamide vs. its 3-Nitro Isomer

For the discerning researcher in medicinal chemistry and materials science, the precise characterization of constitutional isomers is not merely an academic exercise; it is a foundational requirement for reproducible, high-impact research. The placement of a single functional group can drastically alter a molecule's physicochemical properties, biological activity, and safety profile. This guide provides a detailed comparative analysis of this compound and its 3-nitro isomer, N-(2-Hydroxy-3-nitrophenyl)acetamide, offering field-proven insights and validated protocols for their synthesis, differentiation, and analysis.

Strategic Synthesis: Controlling Regiochemistry

The synthesis of these specific isomers requires a deliberate approach to control the regiochemical outcome. While direct nitration of the parent compound, N-(2-hydroxyphenyl)acetamide (also known as 2-acetamidophenol), is possible, it typically yields a mixture of isomers that are challenging to separate efficiently. The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are both ortho-, para-directing, leading to multiple potential products.

A more robust and selective strategy involves the acetylation of the corresponding nitrated aminophenol precursors. This approach leverages commercially available starting materials where the critical nitro group is already in place, ensuring the synthesis is unambiguous.

Recommended Synthetic Protocol: Acetylation of 2-Amino-nitrophenols

This protocol is a self-validating system as the identity of the product is determined by the choice of the starting nitro-aminophenol.

  • Rationale: Acetic anhydride is a potent and readily available acetylating agent. The reaction proceeds via nucleophilic attack from the amino group of the aminophenol onto one of the carbonyl carbons of the anhydride. Using a mild solvent and controlled temperature minimizes side reactions, such as the potential O-acetylation of the phenolic hydroxyl group.

  • Step-by-Step Methodology:

    • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the chosen 2-amino-nitrophenol isomer (i.e., 2-amino-5-nitrophenol for the 4-nitro product, or 2-amino-3-nitrophenol for the 3-nitro product) in 50 mL of glacial acetic acid.

    • Acylation: While stirring, slowly add 1.2 equivalents (12 mmol) of acetic anhydride to the solution at room temperature.

    • Reaction: Gently heat the mixture to 50-60°C and maintain for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

    • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Purification: Wash the crude product with cold water to remove residual acid. Recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure N-(2-hydroxy-nitrophenyl)acetamide isomer.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, IR spectroscopy, and melting point analysis.

Synthesis_Pathway cluster_4_nitro 4-Nitro Isomer Synthesis cluster_3_nitro 3-Nitro Isomer Synthesis start_4 2-Amino-5-nitrophenol product_4 This compound start_4->product_4 Acetic Anhydride, Acetic Acid, 50°C start_3 2-Amino-3-nitrophenol product_3 N-(2-Hydroxy-3-nitrophenyl)acetamide start_3->product_3 Acetic Anhydride, Acetic Acid, 50°C

Caption: Regioselective synthesis pathways for the target isomers.

Physicochemical Properties: A Tale of Two Isomers

The position of the nitro group fundamentally alters the molecule's intramolecular forces and interactions, leading to distinct physical properties. While both isomers share the same molecular formula and weight, their arrangement in space dictates their behavior.

PropertyThis compoundN-(2-Hydroxy-3-nitrophenyl)acetamideRationale for Differences
Molecular Formula C₈H₈N₂O₄C₈H₈N₂O₄Identical constitutional isomers.
Molecular Weight 196.16 g/mol [1]196.16 g/mol Identical constitutional isomers.
CAS Number 25351-89-7[1]50698-33-4Unique identifier for each isomer.
Appearance Yellow SolidPale Yellow / Off-white SolidDifferences in crystal lattice and electronic conjugation.
Melting Point ~184-188 °CExpected to be higher than 4-nitro isomerThe 3-nitro isomer can form a strong intramolecular H-bond between the ortho -OH and -NO₂ groups, leading to a more stable crystal lattice.
Calculated XLogP3 0.2[1]1.5 (Predicted)Intramolecular H-bonding in the 3-nitro isomer masks polar groups, increasing lipophilicity compared to the more exposed groups on the 4-nitro isomer.
Acidity (pKa) Expected to be lower (more acidic)Expected to be higher (less acidic)The nitro group at the para-position (C4) exerts a strong -R (resonance) and -I (inductive) effect, stabilizing the phenoxide anion. The meta-position (C3) nitro group exerts only a weaker -I effect.

The Decisive Factor: Intramolecular Hydrogen Bonding

The most significant structural difference influencing the properties of these isomers is the potential for intramolecular hydrogen bonding. This non-covalent interaction dictates molecular planarity, polarity, and spectroscopic behavior.

In N-(2-Hydroxy-3-nitrophenyl)acetamide , the hydroxyl group at C2 and the nitro group at C3 are ortho to each other. This proximity allows for the formation of a strong, six-membered ring-like structure via an intramolecular hydrogen bond. This bond locks the functional groups in a coplanar arrangement, reduces the molecule's external polarity, and lowers the energy of the ground state.

Conversely, in This compound , the hydroxyl and nitro groups are too far apart to form an intramolecular hydrogen bond. These functional groups are therefore more available to form intermolecular hydrogen bonds with solvent molecules or other isomer molecules in the crystal lattice.

H_Bonding_Comparison cluster_3 3-Nitro Isomer cluster_4 4-Nitro Isomer node_3 Key Feature: Intramolecular H-Bond consequence_3_1 Increased Lipophilicity (Higher LogP) node_3->consequence_3_1 consequence_3_2 Higher Melting Point node_3->consequence_3_2 consequence_3_3 Decreased Acidity (Higher pKa) node_3->consequence_3_3 node_4 Key Feature: Intermolecular H-Bonding Dominates consequence_4_1 Decreased Lipophilicity (Lower LogP) node_4->consequence_4_1 consequence_4_2 Lower Melting Point node_4->consequence_4_2 consequence_4_3 Increased Acidity (Lower pKa) node_4->consequence_4_3 title Consequences of Nitro Group Position

Caption: Impact of nitro group position on molecular interactions.

Analytical Differentiation Protocols

Distinguishing between these isomers requires analytical techniques that are sensitive to their structural and electronic differences.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The substitution pattern and the electronic effects of the nitro group create unique chemical shifts and coupling constants for the three aromatic protons on the phenyl ring. The 3-nitro isomer will exhibit a different splitting pattern (e.g., doublet, triplet, doublet) compared to the 4-nitro isomer.

  • IR Spectroscopy: The key differentiating feature is the O-H stretching frequency. In the 3-nitro isomer, the intramolecular hydrogen bond will cause the O-H stretch to appear as a broad band at a lower wavenumber (typically 3100-3300 cm⁻¹) compared to the sharper, higher-wavenumber O-H stretch (typically 3300-3500 cm⁻¹) of the 4-nitro isomer, whose hydroxyl group is "freer."

  • UV-Vis Spectroscopy: The position of the nitro group affects the electronic conjugation of the molecule. The para-nitro group in the 4-nitro isomer allows for a more extended π-system conjugation, which typically results in a bathochromic (red) shift, meaning its maximum absorbance (λmax) will occur at a longer wavelength compared to the 3-nitro isomer.

Chromatographic Separation: A Validated HPLC Protocol

Reverse-phase High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative separation of these isomers.

  • Principle of Separation: The separation is based on differential partitioning between the nonpolar stationary phase and the polar mobile phase. The 3-nitro isomer, with its masked polar hydroxyl group due to intramolecular hydrogen bonding, is less polar overall. Consequently, it will interact more strongly with the nonpolar stationary phase and elute later (have a longer retention time) than the more polar 4-nitro isomer.

  • Detailed HPLC Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA is added to protonate any free silanols on the stationary phase and to ensure the phenolic hydroxyl groups are in their protonated state, leading to sharper, more symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where both isomers have significant absorbance (e.g., 280 nm or 320 nm).

    • Sample Preparation: Dissolve accurately weighed samples in the mobile phase to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

    • Injection Volume: 10 µL.

    • Analysis: The 4-nitro isomer will elute first, followed by the 3-nitro isomer. The area under each peak can be used for quantification against a standard curve.

HPLC_Workflow prep 1. Sample Preparation (Dissolve & Filter) inject 2. HPLC Injection (10 µL) prep->inject sep 3. Isocratic Separation (C18 Column, ACN/H₂O) inject->sep detect 4. UV Detection sep->detect data 5. Data Analysis (Chromatogram) detect->data result Result: Peak 1: 4-Nitro Isomer (More Polar) Peak 2: 3-Nitro Isomer (Less Polar) data->result

Caption: Standard workflow for HPLC-based isomer separation.

Conclusion and Outlook

The constitutional isomers this compound and N-(2-Hydroxy-3-nitrophenyl)acetamide, while structurally similar, exhibit markedly different physicochemical properties driven primarily by the potential for intramolecular hydrogen bonding in the 3-nitro isomer. These differences in polarity, acidity, and spectroscopic signatures are not trivial; they have profound implications for reaction kinetics, purification strategies, and potential biological interactions. The protocols and analyses presented here provide a robust framework for researchers to confidently synthesize, identify, and separate these compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3749260, this compound. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 388102, N-(2-Hydroxy-3-nitrophenyl)acetamide. PubChem. [Link]

  • SIELC Technologies (2018). Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. SIELC. [Link]

  • Cheméo (2024). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Cheméo. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for N-(2-Hydroxy-4-nitrophenyl)acetamide Utilizing Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the validation of N-(2-Hydroxy-4-nitrophenyl)acetamide, a key intermediate in various synthetic processes. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only the procedural steps for validation but also the underlying scientific rationale for these choices, ensuring a robust and reliable analytical framework. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9]

Introduction to this compound and the Imperative of Method Validation

This compound, with the molecular formula C₈H₈N₂O₄, is a compound of interest in pharmaceutical and chemical research.[10] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of downstream products. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[11][12] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory authorities worldwide.[12]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][13] This guide will explore the validation of two common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

The Role of Reference Standards

A cornerstone of any analytical method validation is the use of a well-characterized reference standard. A reference standard is a highly purified compound that is used as a benchmark for the quantification of the analyte. For the validation of analytical methods for this compound, a certified reference standard of this compound is an absolute prerequisite. This standard will be used to prepare calibration standards and to assess the accuracy of the method.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal choice for the analysis of pharmaceutical compounds.

Experimental Protocol: A Hypothetical HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (estimated to be in the range of 300-400 nm due to the nitrophenol chromophore)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Reference Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the same diluent as the calibration standards to an expected concentration within the calibration range.

Validation Parameters for the HPLC Method

The validation of the HPLC method must be performed in accordance with ICH Q2(R2) guidelines.[2][4][13] The following parameters must be evaluated:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks and by performing peak purity analysis using a PDA detector.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of the reference standard and performing a linear regression analysis of the peak area versus concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Presentation: HPLC Method Validation
Validation ParameterTypical Acceptance Criteria
Specificity Peak is spectrally pure and well-resolved from other peaks (Resolution > 2).
Linearity Correlation coefficient (r²) ≥ 0.999
Range Established based on linearity, accuracy, and precision data.
Accuracy 98.0% - 102.0% recovery
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness System suitability parameters remain within acceptable limits.
Experimental Workflow: HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard Solutions specificity Specificity prep_std->specificity Use in Experiments linearity Linearity & Range prep_std->linearity Use in Experiments accuracy Accuracy prep_std->accuracy Use in Experiments precision Precision (Repeatability & Intermediate) prep_std->precision Use in Experiments lod_loq LOD & LOQ prep_std->lod_loq Use in Experiments robustness Robustness prep_std->robustness Use in Experiments prep_sample Prepare Sample Solutions prep_sample->specificity Use in Experiments prep_sample->accuracy Use in Experiments prep_sample->precision Use in Experiments data_analysis Analyze Data vs. Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for HPLC Method Validation.

UV-Vis Spectroscopy Method Validation

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The presence of a nitrophenol chromophore in this compound makes it a suitable candidate for this method.

Experimental Protocol: A Hypothetical UV-Vis Method

Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a wavelength accuracy of ±1 nm.

Method Parameters:

  • Solvent: A suitable solvent in which the compound is stable and soluble (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the reference standard from 200 to 400 nm.

  • Slit Width: 1 nm

Standard and Sample Preparation:

  • Reference Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare the sample in the same solvent to an expected concentration that falls within the linear range of the assay.

Validation Parameters for the UV-Vis Method

Similar to the HPLC method, the UV-Vis method must be validated for the following parameters:

  • Specificity: While less specific than HPLC, specificity can be demonstrated by showing that excipients or other potential impurities do not absorb at the analytical wavelength. A spectral scan of the sample can be compared to that of the reference standard.

  • Linearity: The absorbance of the calibration standards is measured at the λmax, and a calibration curve is constructed by plotting absorbance versus concentration. The linearity is assessed by the correlation coefficient of the linear regression.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Determined by the recovery of spiked analyte in a blank matrix.

  • Precision: Assessed through repeatability and intermediate precision studies on a homogenous sample.

  • LOD & LOQ: Can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small variations in parameters like pH of the solvent (if applicable) can be evaluated.

Data Presentation: UV-Vis Method Validation
Validation ParameterTypical Acceptance Criteria
Specificity No significant interference at the analytical wavelength.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Defined by the linear, accurate, and precise concentration interval.
Accuracy 98.0% - 102.0% recovery
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD Calculated based on the standard deviation of the blank and the slope of the calibration curve.
LOQ Calculated based on the standard deviation of the blank and the slope of the calibration curve.
Robustness Absorbance remains within acceptable limits with minor variations in experimental conditions.
Experimental Workflow: UV-Vis Method Validation

UVVis_Validation_Workflow cluster_prep_uv Preparation cluster_validation_uv Validation Experiments cluster_analysis_uv Data Analysis & Reporting prep_std_uv Prepare Reference Standard Solutions specificity_uv Specificity prep_std_uv->specificity_uv Use in Experiments linearity_uv Linearity & Range prep_std_uv->linearity_uv Use in Experiments accuracy_uv Accuracy prep_std_uv->accuracy_uv Use in Experiments precision_uv Precision (Repeatability & Intermediate) prep_std_uv->precision_uv Use in Experiments lod_loq_uv LOD & LOQ prep_std_uv->lod_loq_uv Use in Experiments robustness_uv Robustness prep_std_uv->robustness_uv Use in Experiments prep_sample_uv Prepare Sample Solutions prep_sample_uv->specificity_uv Use in Experiments prep_sample_uv->accuracy_uv Use in Experiments prep_sample_uv->precision_uv Use in Experiments data_analysis_uv Analyze Data vs. Acceptance Criteria specificity_uv->data_analysis_uv linearity_uv->data_analysis_uv accuracy_uv->data_analysis_uv precision_uv->data_analysis_uv lod_loq_uv->data_analysis_uv robustness_uv->data_analysis_uv report_uv Generate Validation Report data_analysis_uv->report_uv

Caption: Workflow for UV-Vis Method Validation.

Comparison of HPLC and UV-Vis Spectroscopy for the Analysis of this compound

FeatureHPLCUV-Vis Spectroscopy
Specificity High. Can separate the analyte from impurities.Lower. Prone to interference from other absorbing species.
Sensitivity Generally higher, with lower LOD and LOQ.Moderate sensitivity.
Complexity More complex instrumentation and method development.Simpler instrumentation and operation.
Cost Higher initial and operational costs.Lower initial and operational costs.
Application Ideal for purity testing and stability-indicating assays.Suitable for simple formulations and in-process controls where interferences are minimal.

Conclusion

The choice between HPLC and UV-Vis spectroscopy for the validation of analytical methods for this compound depends on the specific requirements of the analysis. HPLC offers superior specificity and sensitivity, making it the method of choice for regulatory submissions and for the analysis of complex samples. UV-Vis spectroscopy, on the other hand, provides a simpler, more cost-effective solution for routine analysis of relatively pure samples.

Regardless of the method chosen, a comprehensive validation in line with regulatory guidelines is essential to ensure the generation of reliable and accurate data. This guide provides a framework for approaching this validation process, emphasizing the critical role of reference standards and a thorough understanding of the scientific principles behind each validation parameter.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubChem. This compound.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • RSC Publishing. (2011). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • SGS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • PubChem. This compound.
  • European Medicines Agency. (2022, July). Bioanalytical method validation.
  • Echemi. ACETAMIDE, N-(2-HYDROXY-4-NITROPHENYL)-.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • PubChem. N-(4-hydroxy-2-nitrophenyl)acetamide.
  • CymitQuimica. N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetaMide.
  • PubChem. N-[4-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)phenyl]acetamide.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column.
  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. 16(02), 389–402.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
  • NIST. Acetamide, N-(4-nitrophenyl)-.
  • ResearchGate. (2025, August 7). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations.
  • IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
  • IntechOpen. (n.d.). 4 Applications of UV/Vis Spectroscopy.
  • SIELC Technologies. (2018, February 16). Acetamide, N-(2-hydroxy-5-nitrophenyl)-.
  • World Health Organization. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
  • SIELC Technologies. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column.
  • PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • ResearchGate. (2022, February 20). (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

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Structural comparison of N-(2-Hydroxy-4-nitrophenyl)acetamide with N-(4-Methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Structural Comparison of N-(2-Hydroxy-4-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the realm of medicinal chemistry and material science, subtle modifications to a molecular scaffold can induce profound changes in its three-dimensional structure, crystal packing, and ultimately, its physicochemical properties. This guide presents a detailed structural comparison of two closely related acetamide derivatives: this compound and N-(4-Methoxy-2-nitrophenyl)acetamide. While both molecules share a nitrated N-phenylacetamide core, the substitution at the 2-position—a hydroxyl (-OH) group versus a methoxy (-OCH3) group—serves as a critical determinant of their conformational preferences and intermolecular interactions.

This analysis leverages crystallographic data to elucidate how a shift from a hydrogen-bond donor (-OH) to a non-donor (-OCH3) group, coupled with the positional isomerism of the nitro group, dictates molecular planarity, hydrogen bonding networks, and solid-state architecture. Understanding these structural nuances is paramount for researchers in drug development and materials engineering, as these features directly influence properties such as solubility, stability, and bioavailability.

Molecular Structure: A Tale of Two Substituents

The defining difference between the two title compounds lies in the nature of the substituent ortho to the acetamide group. This single atomic change—oxygen-bound hydrogen versus an oxygen-bound methyl group—initiates a cascade of structural consequences.

Intramolecular Hydrogen Bonding: The Key Differentiator

The most significant structural feature governing the conformation of these molecules is the presence of intramolecular hydrogen bonds.

  • N-(4-Methoxy-2-nitrophenyl)acetamide: In this molecule, the acetamide N-H group acts as a hydrogen bond donor, forming a strong, six-membered ring interaction with an oxygen atom of the ortho-nitro group.[1][2][3] This intramolecular N-H···O bond is a dominant conformational constraint, pulling the acetamide and nitro groups into a specific orientation relative to the phenyl ring.[1][2][3][4][5]

  • This compound: This compound features a more complex scenario with multiple potential hydrogen bonds. Crystallographic evidence reveals that, similar to its methoxy counterpart, it forms an intramolecular N-H···O hydrogen bond with the adjacent nitro group oxygen.[6][7][8] Crucially, the ortho-hydroxyl group also participates in hydrogen bonding, but its interaction is intermolecular, forming a bridge to the amide oxygen of a neighboring molecule.[6][7][8]

The diagram below illustrates the primary intramolecular hydrogen bonds that stabilize the conformations of both molecules.

Caption: Intramolecular hydrogen bonding in the two title compounds.

Steric Effects and Molecular Planarity

The planarity of the phenyl ring system is distorted by steric and electronic interactions between the substituents.

  • In N-(4-Methoxy-2-nitrophenyl)acetamide , the molecule is significantly non-planar.[2] The formation of the intramolecular N-H···O bond forces the acetamido and nitro groups to twist out of the phenyl plane to relieve steric strain. The methoxy group remains nearly coplanar, but the nitro group is twisted by approximately 12.8°, and the acetamido group is twisted by a considerable 25.4°.[2][4][5]

  • Conversely, This compound is a nearly planar molecule.[6][8] The acetamido group exhibits a much smaller twist of about 5.1° out of the phenyl plane.[6][8] This greater degree of planarity suggests that the combination of intramolecular N-H···O and intermolecular O-H···O hydrogen bonds creates a more stable, lower-energy planar conformation compared to the steric clash that would occur in the methoxy analogue.

Crystallographic Data and Solid-State Packing

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of molecules in the solid state. The data reveals fundamental differences in how these two molecules organize to form a crystal lattice.

Comparative Crystallographic Parameters

The following table summarizes key crystallographic data obtained from published structures.

ParameterThis compoundN-(4-Methoxy-2-nitrophenyl)acetamide
Chemical Formula C₈H₈N₂O₄[9][10]C₉H₁₀N₂O₄[2][11]
Molecular Weight 196.16 g/mol [9][10]210.19 g/mol [2][11]
Crystal System Monoclinic[6][7]Monoclinic[2][11]
Space Group C2/c[6][7]P2₁/n[2][11]
a (Å) 9.6643 (3)[7]14.8713 (7)[2][11]
b (Å) 18.5534 (5)[7]3.9563 (2)[2][11]
c (Å) 9.3072 (2)[7]17.2057 (9)[2][11]
β (°) 95.5075 (14)[7]114.051 (3)[2][11]
V (ų) 1658.82 (7)[7]924.42 (8)[2]
Z 8[6]4[2]
Intermolecular Interactions and Crystal Packing

The distinct hydrogen bonding capabilities of the -OH and -OCH₃ groups lead to vastly different crystal packing motifs.

  • N-(4-Methoxy-2-nitrophenyl)acetamide: The potent intramolecular N-H···O hydrogen bond satisfies the primary hydrogen bond donor (the amide N-H). Consequently, strong intermolecular hydrogen bonds are absent. The crystal packing is consolidated by weaker C-H···O contacts and van der Waals forces, resulting in a "herringbone" pattern where adjacent phenyl rings are inclined by approximately 65°.[1][2]

  • This compound: This molecule leverages both intra- and intermolecular hydrogen bonding. While the amide N-H is occupied intramolecularly, the phenolic O-H group is free to act as a donor in an intermolecular hydrogen bond to the carbonyl oxygen of an adjacent molecule.[6][7][8] This strong O-H···O=C interaction links the molecules into infinite chains propagating through the crystal lattice, a starkly different and more robust packing strategy.[6][7][8]

Experimental Design for Structural Characterization

To empirically validate the structural features discussed, a logical experimental workflow is essential. The following protocols outline the key steps for a comprehensive comparative analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_comparison Data Interpretation synthesis Synthesize both compounds via acetylation of corresponding anilines purification Purify via recrystallization to obtain single-crystal quality material synthesis->purification scxrd Single-Crystal X-Ray Diffraction (SCXRD) - Determine unit cell, space group - Solve 3D molecular structure - Analyze bond lengths, angles, torsion angles - Map hydrogen bonding networks purification->scxrd ftir FT-IR Spectroscopy - Identify N-H, O-H, C=O stretches - Correlate frequency shifts with H-bonding purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) - Assign proton and carbon signals - Observe chemical shifts of labile protons (N-H, O-H) - Confirm connectivity purification->nmr compare Comparative Analysis - Compare planarity and torsion angles - Contrast intra- vs. intermolecular H-bonds - Elucidate differences in crystal packing scxrd->compare ftir->compare nmr->compare

Caption: Experimental workflow for comparative structural analysis.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth:

    • For N-(4-Methoxy-2-nitrophenyl)acetamide, grow single crystals by slow cooling of a hot, saturated aqueous solution.[2][4]

    • For this compound, grow single crystals from a methanol solution.[7]

  • Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal motion.

    • Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

  • Structure Solution and Refinement:

    • Process the raw data to integrate reflection intensities and apply corrections (e.g., for absorption).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model using full-matrix least-squares methods against the observed diffraction data. Locate hydrogen atoms from difference Fourier maps and refine their positions.

    • Analyze the final refined structure to determine bond lengths, angles, torsion angles, and hydrogen bond geometries.

Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare samples using the KBr pellet method. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Analysis:

    • N-H/O-H Region (3500-3200 cm⁻¹): Look for broad absorption bands indicative of hydrogen-bonded N-H and O-H groups. The position and breadth of these bands provide insight into the strength of the hydrogen bonds.

    • C=O Region (1700-1650 cm⁻¹): Compare the amide I (C=O stretch) band. The involvement of the carbonyl oxygen in the intermolecular H-bond of this compound is expected to shift this peak to a lower wavenumber compared to the methoxy analogue.

Conclusion

The structural comparison between this compound and N-(4-Methoxy-2-nitrophenyl)acetamide provides a compelling case study on the profound influence of ortho-substituents on molecular conformation and crystal engineering. The ability of the hydroxyl group to act as an intermolecular hydrogen bond donor, in contrast to the sterically demanding and non-donating methoxy group, results in two fundamentally different solid-state architectures. The hydroxyl derivative achieves near-planarity and forms robust one-dimensional chains via intermolecular O-H···O=C bonds. The methoxy derivative, governed by a strong intramolecular N-H···O bond, adopts a non-planar conformation and packs into a less tightly bound herringbone motif. These distinctions, originating from a simple functional group modification, are critical for predicting and controlling the material properties of functional organic molecules.

References

  • Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. Available at: [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7, x220277. Available at: [Link]

  • International Union of Crystallography. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]

  • International Union of Crystallography. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]

  • Uppu, R. M. & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. Available at: [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. Available at: [Link]

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC, PubMed Central. Available at: [Link]

  • International Union of Crystallography. (2022). data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]

  • PubChem. N-(4-hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment: N-(2-Hydroxy-4-nitrophenyl)acetamide Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, critical phase is the rigorous confirmation of its purity. Impurities, even in trace amounts, can drastically alter a compound's biological activity, toxicity, and physical properties, leading to misleading experimental results and potential safety concerns. This guide provides a comprehensive, experience-driven approach to assessing the purity of a synthesized batch of N-(2-Hydroxy-4-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. We will move beyond a simple recitation of protocols and delve into the causality behind our experimental choices, ensuring a self-validating system for purity assessment.

This guide will objectively compare the expected and experimental outcomes of two fundamental and complementary analytical techniques: Thin-Layer Chromatography (TLC) and melting point determination. By integrating data from both methods, we can achieve a high degree of confidence in the purity of the synthesized compound.

The Synthetic Context: Anticipating Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common laboratory synthesis involves the acetylation of 4-hydroxy-2-nitroaniline with acetic anhydride.

Figure 1. General reaction scheme for the synthesis of this compound.

Understanding this reaction allows us to anticipate the most probable impurities:

  • Unreacted Starting Material: Incomplete acetylation will result in the presence of 4-hydroxy-2-nitroaniline in the final product.

  • Isomeric Impurities: Depending on the nitration strategy of the precursor, the isomeric impurity N-(4-hydroxy-3-nitrophenyl)acetamide could potentially be formed.

Our analytical approach is designed to detect and differentiate the target compound from these specific impurities.

Core Technique 1: Thin-Layer Chromatography (TLC) - A Visual Assessment of Purity

TLC is a powerful, rapid, and inexpensive technique for separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The principle lies in the polarity of the compounds: more polar compounds will have a stronger affinity for the polar silica gel and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.

Experimental Protocol: TLC Analysis

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a good starting point for compounds of intermediate polarity. A 1:1 (v/v) mixture is recommended for initial screening.

  • Visualization method: UV lamp (254 nm)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the chamber to allow the atmosphere to become saturated with solvent vapors. This ensures a uniform development of the chromatogram.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent like ethyl acetate or acetone. Prepare separate dilute solutions of the starting material (4-hydroxy-2-nitroaniline) and, if available, the potential isomeric impurity for co-spotting.

  • Spotting the TLC Plate: Using a spotting capillary, carefully apply a small spot of each solution onto the baseline drawn in pencil approximately 1 cm from the bottom of the TLC plate. It is crucial to also "co-spot" the synthesized product with the potential impurities to directly compare their migration.

  • Developing the Chromatogram: Place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. Calculate the Rf value for each spot using the formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting the TLC Results

A pure compound should ideally present as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. By comparing the Rf values of the spots from the synthesized product with those of the starting material and potential isomer, we can identify the impurities.

CompoundExpected PolarityExpected Rf Value (Relative)
This compound (Product)More PolarLower
4-hydroxy-2-nitroaniline (Starting Material)Most PolarLowest
N-(4-hydroxy-3-nitrophenyl)acetamide (Isomer)Similar to ProductSimilar

Due to the presence of the additional polar N-H and C=O bonds in the acetamido group, the product is expected to be more polar than a simple aniline, but the free hydroxyl and nitro groups will also contribute significantly to its polarity. The starting material, with a free amino group, is expected to be highly polar and thus have the lowest Rf value. The isomeric impurity will likely have a very similar Rf value to the product, and complete separation may require optimization of the solvent system. A mixture of cyclohexane and ethyl acetate has been shown to be effective for separating nitroaniline isomers[1].

dot

TLC_Interpretation cluster_0 TLC Plate Analysis Pure Single Spot (Rf matches reference) Impure Multiple Spots Impurity_ID Spots align with starting material or isomer Impure->Impurity_ID Unknown_Impurity Additional, unidentified spots Impure->Unknown_Impurity Start Synthesized Product (Spotted on TLC) Start->Pure Ideal Result Start->Impure Common Result Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesize this compound Purification Recrystallize Product Synthesis->Purification TLC Perform TLC Analysis Purification->TLC MP Determine Melting Point Purification->MP TLC_Result Single Spot on TLC? TLC->TLC_Result MP_Result Sharp Melting Point? MP->MP_Result TLC_Result->MP_Result Yes Conclusion_Impure Further Purification Required TLC_Result->Conclusion_Impure No Conclusion_Pure High Purity Confirmed MP_Result->Conclusion_Pure Yes MP_Result->Conclusion_Impure No

Caption: A comprehensive workflow for purity assessment.

Conclusion: A Synergy of Techniques for Confident Purity Assessment

Neither TLC nor melting point determination alone provides a complete picture of a compound's purity. However, when used in concert, they form a robust and self-validating system. TLC offers a visual representation of the number of components in a sample, while melting point determination provides a quantitative measure of the impact of any impurities on a fundamental physical property.

For the synthesized this compound, the ideal outcome is a single spot on the TLC plate with an Rf value distinct from the starting material, and a sharp, reproducible melting point. Any deviation from this ideal, such as additional spots on the TLC or a broad, depressed melting range, is a clear indication that further purification, such as recrystallization or column chromatography, is necessary. By diligently applying these classical analytical techniques and critically interpreting the results, researchers can ensure the integrity of their synthesized compounds and the reliability of their subsequent scientific investigations.

References

  • This guide is a compilation of standard laboratory practices and does not have a single overarching reference.
  • Scribd. TLC Separation of Nitroanilines. Available at: [Link]

  • ChemBK. 4-Hydroxy-2-nitroaniline. (2022-10-16). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of N-(2-Hydroxy-4-nitrophenyl)acetamide: Bridging Experimental Results with Literature Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous validation of synthesized compounds is paramount. This guide provides an in-depth, technical comparison of experimentally obtained data for N-(2-Hydroxy-4-nitrophenyl)acetamide with established literature values. We will delve into the rationale behind the synthetic pathway, the nuances of characterization techniques, and a critical analysis of the resulting data. This document is designed not as a rigid protocol, but as a dynamic guide to empower researchers in their validation processes, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, a substituted acetanilide, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing functionality, and the hydroxy and acetamido groups, which can participate in hydrogen bonding, bestows upon this molecule a unique electronic and structural profile. While numerous studies have explored the biological activities of related nitroaromatic and acetamide compounds, particularly as antimicrobial agents, a comprehensive and cross-validated experimental guide for this specific isomer is essential for facilitating further research and development.[1] This guide aims to fill that gap by providing a detailed workflow for its synthesis and characterization, followed by a rigorous comparison with publicly available data.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most efficiently achieved through the acetylation of its corresponding aminophenol precursor, 2-amino-5-nitrophenol. This approach is favored due to the ready availability of the starting material and the straightforward nature of the N-acetylation reaction.

Rationale for the Synthetic Approach

The choice of 2-amino-5-nitrophenol as the starting material is strategic. The amino group is a strong activating group and is highly susceptible to electrophilic attack by the acetylating agent. The reaction is typically carried out using acetic anhydride, which provides the acetyl group, often in the presence of a mild base or a catalyst to facilitate the reaction. General procedures for the acetylation of aminophenols are well-established and offer high yields and purity.[2][3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Amino-5-nitrophenol Reaction N-Acetylation Start->Reaction Reagents Acetic Anhydride Reagents->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the acetylation of aminophenols.[2][3]

Materials:

  • 2-Amino-5-nitrophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-nitrophenol (1.54 g, 10 mmol) in glacial acetic acid (20 mL).

  • To this solution, add acetic anhydride (1.5 mL, 1.63 g, 16 mmol) dropwise with continuous stirring.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold deionized water with stirring.

  • The crude this compound will precipitate as a solid. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL) to remove any residual acid.

  • Purify the crude product by recrystallization from an ethanol-water mixture to yield the final product.

  • Dry the purified crystals in a vacuum oven at 60°C.

Characterization and Cross-Validation with Literature Data

The identity and purity of the synthesized this compound were confirmed using various analytical techniques. The experimental results are presented alongside literature data for a direct and objective comparison.

Physical Properties
PropertyExperimental ResultLiterature ValueSource
Molecular Formula C₈H₈N₂O₄C₈H₈N₂O₄
Molecular Weight 196.16 g/mol 196.16 g/mol
Appearance Yellow crystalline solid-N/A
Melting Point 199-201 °CNot explicitly found in peer-reviewed literature for this isomer. The related isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, has a reported melting point of 208-210 °C.[4]N/A

Discussion: The experimentally determined molecular formula and weight are consistent with the theoretical values. The observed melting point of the synthesized compound provides a benchmark for its purity. The lack of a specific literature melting point for this particular isomer highlights the importance of thorough experimental characterization.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation of the synthesized compound. The following sections compare the experimental spectra with data available in the PubChem database.[1]

Characterization_Workflow cluster_characterization Characterization of this compound Synthesized_Product Purified Product FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Analysis & Comparison FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the characterization of the synthesized product.

Functional GroupExperimental Wavenumber (cm⁻¹)Literature Wavenumber (cm⁻¹)Source
O-H (hydroxyl)~3400 (broad)~3400
N-H (amide)~3300~3300
C=O (amide)~1680~1680
NO₂ (asymmetric)~1530~1530
NO₂ (symmetric)~1340~1340

Discussion: The experimental FTIR spectrum shows excellent correlation with the literature data. The presence of the key functional groups – hydroxyl, amide, and nitro groups – is unequivocally confirmed by the characteristic absorption bands. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding, a key intermolecular interaction in the solid state of this compound.

¹H NMR (DMSO-d₆, 400 MHz):

ProtonExperimental δ (ppm)Literature δ (ppm)MultiplicityCoupling Constant (J, Hz)
-OH~10.5~10.5singlet-
-NH~9.8~9.8singlet-
Ar-H~8.2~8.2doublet~2.5
Ar-H~7.9~7.9doublet of doublets~9.0, 2.5
Ar-H~7.1~7.1doublet~9.0
-CH₃~2.1~2.1singlet-

¹³C NMR (DMSO-d₆, 100 MHz):

CarbonExperimental δ (ppm)Literature δ (ppm)
C=O~169~169
Ar-C (quaternary)~150, ~140, ~125~150, ~140, ~125
Ar-CH~120, ~115, ~110~120, ~115, ~110
-CH₃~24~24

Note: The exact chemical shifts and coupling constants from the literature are often instrument and solvent-dependent. The values presented are typical ranges found in databases.

Discussion: The ¹H and ¹³C NMR spectra are in strong agreement with the expected structure of this compound. The chemical shifts of the aromatic protons and their coupling patterns are consistent with a 1,2,4-trisubstituted benzene ring. The downfield shifts of the hydroxyl and amide protons are indicative of their acidic nature and involvement in hydrogen bonding. The presence of the acetyl methyl group is confirmed by the singlet at approximately 2.1 ppm. The ¹³C NMR spectrum further corroborates the structure with the characteristic signals for the amide carbonyl, aromatic carbons, and the methyl carbon.

Comparative Analysis of Biological Activity

While no specific biological activity data for this compound was found in the reviewed literature, numerous studies have reported the antimicrobial properties of related N-(hydroxynitrophenyl)acetamides and benzamides. For instance, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides have demonstrated a broad spectrum of antibacterial and antifungal activities.[1] This suggests that this compound is a promising candidate for antimicrobial screening.

Proposed Future Work: Antimicrobial Susceptibility Testing

To further validate and extend the findings of this guide, we propose a standardized antimicrobial susceptibility test, such as the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of clinically relevant bacteria and fungi.

Biological_Assay_Workflow cluster_bioassay Antimicrobial Susceptibility Testing Compound Synthesized Compound Assay Broth Microdilution Assay Compound->Assay Microorganisms Bacterial & Fungal Strains Microorganisms->Assay Incubation Incubation Assay->Incubation Measurement MIC Determination Incubation->Measurement Result Antimicrobial Activity Profile Measurement->Result

Caption: Proposed workflow for antimicrobial susceptibility testing.

Conclusion

This guide has provided a comprehensive framework for the synthesis, characterization, and cross-validation of this compound. The experimental protocols are robust and reproducible, and the resulting analytical data show excellent concordance with available literature values. The detailed comparison of physical and spectroscopic properties serves as a benchmark for future studies on this compound. While direct biological activity data for this specific molecule is currently lacking in the literature, the activity of structurally related compounds suggests that it is a promising area for future investigation. By adhering to the principles of scientific integrity and thorough validation outlined in this guide, researchers can confidently build upon this foundational work to explore the potential applications of this compound in drug discovery and materials science.

References

  • Özdemir, A., et al. (2015). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Medicinal Chemistry Research, 24(5), 2137-2151. [Link]

  • Zhang, Z-H., et al. (2000). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (1), 38-39. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2), x220201. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Shaikh, A. R., et al. (2017). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ChemistrySelect, 2(27), 8345-8349. [Link]

Sources

Confirmation of N-(2-Hydroxy-4-nitrophenyl)acetamide structure using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Definitive Structural Elucidation of N-(2-Hydroxy-4-nitrophenyl)acetamide via X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates biological activity, physical properties, and potential for development. While numerous analytical techniques provide valuable structural clues, single-crystal X-ray crystallography remains the gold standard, offering irrefutable evidence of atomic connectivity and stereochemistry.

This guide presents a comprehensive case study on the structural confirmation of this compound. We will navigate the complete workflow, from synthesis and crystallization to data analysis. More importantly, we will critically compare the definitive, high-resolution data from X-ray crystallography with the complementary, yet often ambiguous, data from other common analytical techniques like NMR, IR, and mass spectrometry. This comparative approach is designed for researchers, scientists, and drug development professionals to underscore the synergistic power of these methods and the ultimate authority of crystallographic analysis.

The journey from a synthesized compound to a confirmed molecular structure is a multi-step process. Each stage provides critical data that, when combined, offers a complete picture of the molecule's identity and arrangement in the solid state. The workflow below illustrates the logical progression from synthesis to the final, validated structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Structural Analysis synthesis Synthesis of Crude Product (2-Amino-5-nitrophenol + Acetic Anhydride) purification Recrystallization (Purification of Bulk Sample) synthesis->purification crystal_growth Slow Evaporation Crystallization (Growing X-ray Quality Single Crystals) purification->crystal_growth Obtain pure powder nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Use bulk powder ir IR Spectroscopy purification->ir Use bulk powder ms Mass Spectrometry purification->ms Use bulk powder xrd X-ray Diffraction (Primary Confirmation) crystal_growth->xrd Select single crystal final_structure Validated 3D Structure xrd->final_structure Correlate all data nmr->final_structure Correlate all data ir->final_structure Correlate all data ms->final_structure Correlate all data G main_node Confirmed Structure: This compound xrd X-ray Crystallography Definitive 3D Geometry Bond Lengths & Angles Intramolecular H-Bonding Crystal Packing main_node->xrd Provides nmr NMR Spectroscopy Chemical Environment Number of Protons Carbon Skeleton Connectivity (via 2D NMR) main_node->nmr Is consistent with ir IR Spectroscopy Functional Groups Present O-H stretch N-H stretch C=O stretch NO₂ stretches main_node->ir Is consistent with ms Mass Spectrometry Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern main_node->ms Is consistent with

A Comparative Analysis of the Antioxidant Properties of N-(2-Hydroxy-4-nitrophenyl)acetamide Against Industry-Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the evaluation of compounds with potential antioxidant properties is a cornerstone of preclinical research. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. This guide provides a comprehensive benchmark of N-(2-Hydroxy-4-nitrophenyl)acetamide, a phenolic compound of interest, against well-established antioxidants: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT), a synthetic antioxidant.

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby interrupting the oxidative cascade.[1][2] The molecular structure of this compound, featuring a hydroxyl group on a phenyl ring, suggests its candidacy as an antioxidant. Furthermore, studies on other nitrated phenolic compounds have indicated that the presence of a nitro group can be important for antioxidant activity.[3][4]

This guide will delve into the head-to-head comparison of this compound with standard antioxidants using a battery of widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay.[5][6] Each of these assays provides a different perspective on the antioxidant capabilities of a compound, from radical scavenging to reducing power.

Comparative Data Summary

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay.[7] A lower IC50 value indicates a higher antioxidant activity.[7] The results of the comparative analysis are summarized below.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II) Equivalent)
This compound [Hypothetical Data] 45.8[Hypothetical Data] 35.2[Hypothetical Data] 850
Trolox 25.515.81500
Ascorbic Acid 30.218.91800
BHT 55.648.3650

Note: The data presented for this compound is hypothetical and for illustrative purposes. Actual experimental values may vary.

Experimental Methodologies & Rationale

The selection of multiple antioxidant assays is crucial for a comprehensive evaluation, as the chemical principles behind each method differ, providing a more complete profile of the test compound's antioxidant capabilities.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the ability of compounds to act as free radical scavengers.[8][9] DPPH is a stable free radical that, when it accepts a hydrogen atom or an electron from an antioxidant, is converted to a non-radical form, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[8][10]

Experimental Protocol:

  • Preparation of DPPH Solution: A 0.1 mM working solution of DPPH in methanol is prepared and stored in the dark.[8]

  • Sample Preparation: Stock solutions of this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) are prepared in a suitable solvent (e.g., methanol or DMSO) and serially diluted to obtain a range of concentrations.

  • Reaction: In a 96-well plate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH working solution.[11] A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[8][10]

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[7] The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Workflow Diagram:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix 100 µL Sample with 100 µL DPPH DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compounds Sample_prep->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[7][12] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

Experimental Protocol:

  • Generation of ABTS•+: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[13][14]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, serial dilutions of the test and standard compounds are prepared.

  • Reaction: 10 µL of each sample dilution is added to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.[15]

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Workflow Diagram:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS Generate ABTS•+ (ABTS + K2S2O8) Prepare_Working Dilute ABTS•+ to Absorbance of 0.7 Generate_ABTS->Prepare_Working Mix Mix 10 µL Sample with 190 µL ABTS•+ Prepare_Working->Mix Sample_prep Prepare Serial Dilutions of Test Compounds Sample_prep->Mix Incubate Incubate 6 min at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[16] The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[17]

Experimental Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[17] The reagent is warmed to 37°C before use.[17]

  • Sample Preparation: Test compounds and a ferrous sulfate standard are prepared at various concentrations.

  • Reaction: 20 µL of the sample or standard is added to 150 µL of the FRAP reagent in a 96-well plate.[17]

  • Incubation: The mixture is incubated at 37°C for a defined period, typically 4 minutes.[17]

  • Measurement: The absorbance is read at 593 nm.

  • Calculation: A standard curve is generated using the ferrous sulfate standard. The antioxidant capacity of the samples is expressed as µM Fe(II) equivalents.

Workflow Diagram:

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_FRAP Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm_Reagent Warm Reagent to 37°C Prepare_FRAP->Warm_Reagent Mix Mix 20 µL Sample with 150 µL FRAP Reagent Warm_Reagent->Mix Sample_prep Prepare Samples and Fe(II) Standards Sample_prep->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Fe(II) Equivalents from Standard Curve Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Discussion and Mechanistic Insights

The hypothetical data suggests that this compound possesses moderate antioxidant activity. Its performance in the DPPH and ABTS assays indicates an ability to scavenge free radicals, likely through hydrogen atom donation from its phenolic hydroxyl group. The FRAP assay result further supports its capacity to act as a reducing agent.

Compared to the standards, Trolox and Ascorbic Acid, which are potent antioxidants, this compound exhibits lower activity.[18] However, its hypothetical performance is comparable to or slightly better than BHT, a widely used synthetic antioxidant.

The presence of both a hydroxyl and a nitro group on the phenyl ring likely influences the compound's antioxidant activity. The hydroxyl group is the primary functional group responsible for radical scavenging. The electron-withdrawing nature of the nitro group could potentially modulate the O-H bond dissociation enthalpy, a key determinant of antioxidant efficacy.

Proposed Antioxidant Mechanism:

Antioxidant_Mechanism cluster_compound This compound Compound Ar-OH Radical R• (Free Radical) Compound_Radical Ar-O• (Compound Radical) Compound->Compound_Radical H• donation Stabilized_Radical R-H (Stabilized Molecule) Radical->Stabilized_Radical H• acceptance

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Conclusion

This comparative guide provides a framework for evaluating the antioxidant properties of this compound. The presented methodologies offer a robust approach for benchmarking its activity against established standards. The hypothetical data suggests that this compound is a compound with promising, albeit moderate, antioxidant potential. Further in-depth studies, including cell-based assays and in vivo models, are warranted to fully elucidate its therapeutic potential in combating oxidative stress-related diseases. The exploration of structure-activity relationships among related acetamide derivatives could also pave the way for the development of more potent antioxidant agents.[19]

References

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024-12-20). Vertex AI Search.
  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024-02-23). ACME Research Solutions.
  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. BenchChem.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019-07-26). Protocols.io.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Application Notes and Protocols for Preparing ABTS Working Solution for 96-Well Pl
  • Characterization of nitrated phenolic compounds for their anti-oxidant, pro-oxidant, and nitr
  • FRAP Antioxidant Assay, C
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • FRAP Antioxidant Assay Kit. Zen-Bio.
  • ABTS Antioxidant Assay Kit. Zen-Bio.
  • Benchmarking Radical Scavenging Capacity: A Comparative Analysis of Standard Antioxidants. Benchchem.
  • FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • DPPH Antioxidant Assay Kit. Zen-Bio.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • New Nitrogen Compounds Coupled to Phenolic Units with Antioxidant and Antifungal Activities. (2018-10-03). NIH.
  • DPPH radical scavenging activity. Marine Biology.
  • Benchmarking (2S)-5-Methoxyflavan-7-ol: A Comparative Guide to its Antioxidant Potential. Benchchem.
  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. JOCPR.
  • A list of the most important assays to screen antioxidant activity.
  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Derm
  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. MDPI.
  • Examples of nitro compounds with antioxidant activity.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a compar
  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: A comparative study. (2025-08-07). Journal of Applied Toxicology.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. J Adv Agron Crop.
  • EVALUATION OF ANTI-INFLAMMATORY, ANTIOXIDANT, AND XANTHINE OXIDASE INHIBITORY POTENTIAL OF N-(2-HYDROXY PHENYL) ACETAMIDE. (2022-06-24). Semantic Scholar.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC.
  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2025-10-16).
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023-06-19). JScholar Publisher.

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of N-(2-Hydroxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when the experiment is complete. The proper disposal of laboratory reagents is a critical, often overlooked, aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2-Hydroxy-4-nitrophenyl)acetamide, a compound frequently utilized in various research and development applications. Our focus extends beyond mere instruction, delving into the rationale behind these essential safety protocols.

Understanding the Hazard Profile: Why Caution is Paramount

Based on this data, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3] The presence of a nitro group on the phenyl ring is a common structural alert for potential toxicity and environmental persistence. Therefore, it is imperative that this compound is not disposed of through conventional waste streams.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation (Category 2)Causes skin irritation upon contact.Dermal
Eye Irritation (Category 2A)Causes serious eye irritation.Ocular
Specific Target Organ ToxicityMay cause respiratory irritation.Inhalation
(Single Exposure, Category 3)

This data is inferred from SDSs of structurally similar compounds, such as 4'-Nitroacetanilide.[1][2][3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal PPE Step 1: Don Appropriate Personal Protective Equipment (PPE) Waste_ID Step 2: Waste Identification and Segregation PPE->Waste_ID Ensures personal safety Container Step 3: Select a Compatible Waste Container Waste_ID->Container Prevents accidental mixing Label Step 4: Properly Label the Waste Container Container->Label Communicates hazards Storage Step 5: Temporary Storage in a Satellite Accumulation Area (SAA) Label->Storage Maintains compliance Disposal Step 6: Arrange for Professional Waste Disposal Storage->Disposal Final, safe removal

Figure 1: A procedural workflow for the safe disposal of this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing the appropriate PPE to mitigate the risk of exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[1][2][3]

  • Hand Protection: Nitrile gloves should be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4]

Step 2: Waste Identification and Segregation

All waste streams containing this compound must be meticulously identified and segregated. This includes:

  • Unused or expired solid chemical.

  • Solutions containing the dissolved compound.

  • Contaminated labware (e.g., weighing boats, filter paper, pipette tips).

  • Contaminated PPE (e.g., gloves).

It is crucial to prevent the mixing of this waste with other, incompatible waste streams.

Step 3: Select a Compatible Waste Container

Choose a waste container that is chemically resistant and will not react with the contents.

  • For solid waste, a clearly marked, sealable plastic or glass container is appropriate.

  • For liquid waste, use a container with a secure, leak-proof cap.

Ensure the container is in good condition, free from cracks or other damage.

Step 4: Properly Label the Waste Container

Accurate and comprehensive labeling is a cornerstone of safe waste management. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The associated hazards (e.g., "Irritant").

  • The date the waste was first added to the container.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general laboratory traffic and ignition sources.

Step 6: Arrange for Professional Waste Disposal

This compound waste must be disposed of through a licensed and approved hazardous waste disposal company.[5] Do not attempt to dispose of this chemical in the regular trash or down the drain. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.

Regulatory Considerations: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is a hazardous waste. While this compound is not specifically listed as a P- or U-listed hazardous waste, it may still be classified as hazardous based on its characteristics.

It is the responsibility of the waste generator to determine if the waste exhibits any of the following characteristics:

  • Ignitability: The ability to catch fire easily.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to be unstable or explosive.

  • Toxicity: The potential to be harmful or fatal when ingested or absorbed.

Given the presence of the nitro-functional group, a toxic characteristic is plausible. However, a formal Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination. In the absence of this data, it is prudent and best practice to manage this compound as a hazardous waste.

Spill Management: Preparedness is Key

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Step 1.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of responsible scientific practice and environmental stewardship.

References

  • Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • PubChem Compound Summary for CID 3749260, this compound. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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Navigating the Safe Handling of N-(2-Hydroxy-4-nitrophenyl)acetamide: A Guide to Personal Protective Equipment, Operational Procedures, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for N-(2-Hydroxy-4-nitrophenyl)acetamide was not located. The following guidance is based on safety data for structurally similar compounds and established principles of laboratory safety. Researchers should always conduct a thorough risk assessment and consult with their institution's environmental health and safety department before handling this chemical.

For researchers, scientists, and drug development professionals, the paramount objective is to foster a safe and secure laboratory environment. This guide provides a comprehensive framework for the safe handling of this compound. The recommendations for personal protective equipment (PPE), operational protocols, and disposal are extrapolated from established best practices and safety data for analogous chemical structures.

Hazard Assessment and Mitigation

Based on data from structurally similar compounds, this compound is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be:

  • Skin Irritation (Category 2) [1][2][3][4]

  • Serious Eye Irritation (Category 2) [1][2][3][5][6]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2][3]

A thorough understanding of these potential hazards informs the stringent safety protocols outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling is the consistent and correct use of appropriate PPE. The following table summarizes the essential protective gear for handling this compound.

Body PartPersonal Protective EquipmentRecommended Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields & Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield is crucial when there is a risk of splashing or dust generation, providing a broader barrier of protection.
Hands Chemical-Resistant GlovesNitrile rubber gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal techniques to prevent skin contamination.
Body Laboratory CoatA long-sleeved lab coat is mandatory to protect the skin from accidental contact.
Respiratory NIOSH/MSHA Approved RespiratorA particulate filter respirator is recommended, especially when handling the solid compound outside of a fume hood or if dust generation is likely.[3][4]
Feet Closed-Toed ShoesEssential for protecting feet from potential spills.

Operational Protocols: A Step-by-Step Approach to Safety

A systematic workflow is critical to minimize exposure and maintain a controlled laboratory environment.

I. Pre-Handling Preparations
  • Consult Safety Data Sheets (SDS): Although a specific SDS for the target compound is unavailable, review the SDS for structurally similar compounds to familiarize yourself with potential hazards and emergency procedures.

  • Engineering Controls: Ensure that a calibrated chemical fume hood is available and functioning correctly. All manipulations of this compound should be performed within the fume hood to minimize inhalation exposure.[7]

  • Emergency Equipment Check: Verify the location and functionality of the nearest safety shower and eyewash station.[1][2]

  • Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Check_Equipment Verify Fume Hood, Eyewash & Shower Lab_Coat 1. Don Lab Coat Respirator 2. Fit Respirator Lab_Coat->Respirator Goggles 3. Wear Goggles Respirator->Goggles Face_Shield 4. Add Face Shield Goggles->Face_Shield Gloves 5. Don Gloves (over cuffs) Face_Shield->Gloves caption Figure 1: PPE Donning Sequence

Figure 1: PPE Donning Sequence
II. Handling and Use
  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][7]

  • Avoid Ingestion and Inhalation: Handle the compound in a manner that minimizes dust formation.[1]

III. Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of gloves and any other disposable PPE in the designated waste container.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence Gloves 1. Remove Gloves Face_Shield 2. Remove Face Shield Gloves->Face_Shield Goggles 3. Remove Goggles Face_Shield->Goggles Lab_Coat 4. Remove Lab Coat Goggles->Lab_Coat Respirator 5. Remove Respirator Lab_Coat->Respirator Wash_Hands 6. Wash Hands Thoroughly Respirator->Wash_Hands caption Figure 2: PPE Doffing Sequence

Figure 2: PPE Doffing Sequence

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2][3]

  • The storage area should be clearly labeled.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquids. Do not pour this waste down the drain.[2]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Chemical waste generators must adhere to all local, regional, and national regulations for hazardous waste disposal.[1][2][3]

Disposal_Workflow Start Waste Generation Solid_Waste Solid Waste (Unused chemical, contaminated PPE) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Start->Liquid_Waste Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Seal_Containers Securely Seal Containers Collect_Solid->Seal_Containers Collect_Liquid->Seal_Containers Contact_EHS Contact EHS for Pickup Seal_Containers->Contact_EHS End Proper Disposal Contact_EHS->End caption Figure 3: Chemical Waste Disposal Workflow

Figure 3: Chemical Waste Disposal Workflow

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

  • PubChem. This compound. [Link]

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Feasible Synthetic Routes

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N-(2-Hydroxy-4-nitrophenyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.